molecular formula C11H15NO B1581679 3-Methyl-N-phenylbutanamide CAS No. 2364-50-3

3-Methyl-N-phenylbutanamide

Cat. No.: B1581679
CAS No.: 2364-50-3
M. Wt: 177.24 g/mol
InChI Key: WQRPHHIOZYGAMQ-UHFFFAOYSA-N
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Description

3-Methyl-N-phenylbutanamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRPHHIOZYGAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946458
Record name 3-Methyl-N-phenylbutanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2364-50-3
Record name Isovaleranilide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10040
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-N-phenylbutanimidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40946458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyl-N-phenylbutanamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-N-phenylbutanamide

Abstract

This compound, also known as isovaleranilide, is an amide compound with applications as a synthetic intermediate in the development of various organic molecules. This technical guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways for this molecule. We will dissect the foundational chemistry of amide bond formation and present two robust, field-proven methodologies: the activation of the carboxylic acid via an acyl chloride intermediate and the direct, one-pot synthesis using a carbodiimide coupling agent. The narrative emphasizes the mechanistic rationale behind procedural choices, offering insights into reaction optimization and control. Detailed experimental protocols, characterization data, and comparative analyses are provided to serve as a comprehensive resource for laboratory application.

Introduction and Strategic Overview

The synthesis of an amide bond is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry. The target molecule, this compound, is formed by creating an amide linkage between an isovaleryl group and an aniline moiety.

The direct reaction between the parent carboxylic acid (3-methylbutanoic acid, or isovaleric acid) and the amine (aniline) is generally inefficient.[1] This is due to a competing acid-base reaction where the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium-carboxylate salt.[2][3] At high temperatures, this salt can be forced to dehydrate and form the amide, but this approach often lacks broad applicability and can lead to side products.[3]

Therefore, efficient amide synthesis at moderate temperatures hinges on the activation of the carboxylic acid. This is achieved by converting the hydroxyl (-OH) group, a poor leaving group, into a highly reactive species that is susceptible to nucleophilic attack by the amine. This guide will detail two premier strategies to achieve this activation.

Physicochemical Properties of this compound

A summary of the key identifiers and properties of the target compound is presented below.

PropertyValueReference
CAS Number 2364-50-3[4]
Molecular Formula C₁₁H₁₅NO[4][5]
Molecular Weight 177.24 g/mol [5]
IUPAC Name This compound[5]
Synonyms Isovaleranilide, N-Phenylisovaleramide[5][6]

Synthesis Pathway I: The Acyl Chloride Route

This classic and highly reliable two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which is then readily acylated by the amine. This pathway offers the advantage of high reactivity, often leading to excellent yields and straightforward purification.

Logical Workflow: Acyl Chloride Pathway

Acyl_Chloride_Workflow Start 3-Methylbutanoic Acid (Isovaleric Acid) Intermediate 3-Methylbutanoyl Chloride (Isovaleryl Chloride) Start->Intermediate Step 1: Activation Reagent1 SOCl₂ or (COCl)₂ Product This compound Intermediate->Product Step 2: Amidation Amine Aniline + Base (e.g., Pyridine) DCC_Coupling_Workflow Start 3-Methylbutanoic Acid + Aniline Product This compound Start->Product One-Pot Reaction: Amide Formation Reagent DCC (Coupling Agent) Byproduct Dicyclohexylurea (DCU) (Precipitate) Product->Byproduct Filtration

Sources

An In-depth Technical Guide to 3-Methyl-N-phenylbutanamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 3-Methyl-N-phenylbutanamide. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource of technical data and procedural insights.

Introduction

This compound, also known as isovaleranilide, is an organic compound belonging to the class of N-substituted amides. Its structure, featuring a phenyl group attached to the nitrogen of a 3-methylbutanamide moiety, makes it a subject of interest in medicinal chemistry and organic synthesis. Understanding its fundamental properties is crucial for its potential application as a building block in the development of novel chemical entities. This guide synthesizes available data to provide a detailed technical profile of this compound.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a butanamide backbone with a methyl group at the third carbon and a phenyl group substituting one of the hydrogens on the amide nitrogen.

Systematic (IUPAC) Name: this compound

Synonyms: Isovaleranilide, 2-Isopropylacetanilide, Butanamide, 3-methyl-N-phenyl-, N-Phenyl-3-methylbutanamide[1][2]

Key Identifiers:

Identifier Value
CAS Number 2364-50-3[2][3]
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.24 g/mol [3]

| InChIKey | WQRPHHIOZYGAMQ-UHFFFAOYSA-N[2] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A combination of experimental and computed data provides a profile of the physicochemical properties of this compound.

PropertyValueSource
Melting Point 95-97 °CExperimental[4]
Boiling Point Not availableExperimental data not found
Solubility Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.Inferred from general amide properties
XLogP3 2.5Computed[2]
Topological Polar Surface Area 29.1 ŲComputed[2][5]
Rotatable Bond Count 3Computed[5]
Hydrogen Bond Donor Count 1Computed[5]
Hydrogen Bond Acceptor Count 1Computed[5]

Synthesis and Reactivity

Synthetic Routes

This compound is typically synthesized via an amidation reaction between a derivative of 3-methylbutanoic acid (isovaleric acid) and aniline. A common and efficient laboratory-scale synthesis involves the use of a coupling agent to facilitate the formation of the amide bond.

Example Synthetic Workflow:

Synthesis reagent1 3-Methylbutanoic Acid intermediate Activated Ester / Acyl Chloride reagent1->intermediate Activation reagent2 Aniline product This compound reagent2->product Nucleophilic Attack intermediate->product coupling_agent Coupling Agent (e.g., DCC, EDC) coupling_agent->intermediate base Base (e.g., DMAP, Et₃N) base->product Catalyst / Acid Scavenger

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[6]):

  • Activation of Carboxylic Acid: To a solution of 3-methylbutanoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.).

  • In-situ Ester Formation (Optional but recommended): For improved reaction efficiency and reduced side products, a catalytic amount of an activating agent like 4-dimethylaminopyridine (DMAP, 0.1 eq.) can be added. The mixture is typically stirred at room temperature for 15-30 minutes to allow for the formation of the activated intermediate.

  • Amine Addition: Aniline (1.0 eq.) is then added to the reaction mixture. If the hydrochloride salt of aniline is used, a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq.) should be included to liberate the free amine.

  • Reaction Progression: The reaction is stirred at room temperature and monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until completion (typically 2-24 hours).

  • Work-up and Purification:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • The filtrate is then washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove unreacted aniline and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of this compound is characteristic of N-substituted amides.

  • Hydrolysis: The amide bond is relatively stable but can be hydrolyzed to yield 3-methylbutanoic acid and aniline under forceful acidic or basic conditions, typically requiring elevated temperatures.[7]

  • Reduction: The carbonyl group of the amide can be reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which would yield the corresponding secondary amine, N-(3-methylbutyl)aniline.[7]

  • N-H Reactivity: The hydrogen on the amide nitrogen has weak acidic properties and can be deprotonated by a strong base.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on available data for a closely related structure, the following are the expected chemical shifts in ¹H and ¹³C NMR spectra, typically recorded in deuterated chloroform (CDCl₃).[8]

¹H NMR Spectral Data:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.43Doublet3HAromatic CH
~7.13Doublet2HAromatic CH
~2.24-2.21Multiplet3H-CH₂- and -CH-
~1.02Doublet6H-CH(CH₃)₂

¹³C NMR Spectral Data:

Chemical Shift (δ ppm)Assignment
~170.98C=O (Amide Carbonyl)
~135.48Aromatic C (ipso-carbon attached to N)
~133.88Aromatic C
~129.51Aromatic CH
~120.13Aromatic CH
~47.09-CH₂-
~26.38-CH(CH₃)₂
~22.55-CH(CH₃)₂
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve characteristic cleavages of the amide functionality.

Predicted Fragmentation Pathway:

fragmentation M [C₁₁H₁₅NO]⁺˙ m/z = 177 F1 [C₆H₅NHCO]⁺ m/z = 120 M->F1 α-cleavage F2 [C₅H₁₀]⁺˙ m/z = 70 M->F2 McLafferty rearrangement F3 [C₆H₅NH₂]⁺˙ m/z = 93 M->F3 N-CO cleavage F4 [C₅H₉O]⁺ m/z = 85 M->F4 N-CO cleavage

Caption: Predicted major fragmentation pathways for this compound.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a common pathway for amides, potentially leading to a resonance-stabilized acylium ion.[9]

  • N-CO Bond Cleavage: The bond between the nitrogen and the carbonyl carbon can also cleave, which would result in fragments corresponding to the aniline cation radical (m/z = 93) and the isovaleryl cation (m/z = 85).[9]

  • McLafferty Rearrangement: For aliphatic amides with a gamma-hydrogen, a McLafferty rearrangement is a prominent fragmentation pathway.[9][10]

Biological Activity and Applications

Currently, there is limited specific information in the public domain regarding the biological activity or direct applications of this compound in drug development. However, the N-phenylalkanamide scaffold is present in various biologically active molecules. Further research may explore its potential as an intermediate in the synthesis of compounds with pharmacological relevance. The structural similarity to other valeramide-containing compounds suggests that it could be investigated for a range of activities, but this remains speculative without direct experimental evidence.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a well-defined organic compound with established chemical and physical properties. Its synthesis is achievable through standard amidation protocols, and its structure can be unequivocally confirmed by modern spectroscopic techniques. While direct applications in drug development have not been extensively reported, its structural features suggest it may be a valuable intermediate for the synthesis of more complex molecules. This guide provides a foundational repository of technical information to support future research and development involving this compound.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3572955, N-methyl-3-phenylbutanamide. Retrieved from [Link][5]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link][3]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][10]

  • Save My Exams. (2025). Reactions of Amides. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222941, 3-Methyl-N-phenylbutanimidic acid. Retrieved from [Link][2]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Göker, H., Alp, M., et al. (2005). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules, 10(11), 1395-1406. [Link]

  • Chad's Prep. (2018). 15.6a Interpreting NMR Example 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221441, N-methyl-N-phenylbutanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2826769, 3-Phenylbutanamide. Retrieved from [Link]

  • Al-Khayri, J. M., et al. (2022). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 27(19), 6649. [Link]

  • ResearchGate. (2025). Exploring Recent Advancements in the Pharmacological Activities of Plant-derived Alkaloids and Glycosides: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]

  • Rahman, M. M., et al. (2020). Antidiabetic Phytochemicals From Medicinal Plants: Prospective Candidates for New Drug Discovery and Development. Frontiers in Pharmacology, 11, 134. [Link]

  • Uddin, M. S., et al. (2021). Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. Molecules, 26(21), 6439. [Link]

  • LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • ResearchGate. (2025). Solubilities of Phosphoramidic Acid, N -(phenylmethyl)-, Diphenyl Ester in Selected Solvents. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Phenylbutanamide. Retrieved from [Link]

  • ResearchGate. (2025). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Methyl-N-phenylbutanamide (CAS No. 2364-50-3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Methyl-N-phenylbutanamide, a molecule of interest within the broader class of N-acyl anilides. This document is intended for researchers, chemists, and professionals in drug discovery and chemical development, offering insights into its properties, synthesis, analysis, and potential applications.

Molecular Identity and Chemical Properties

This compound, also known as isovaleranilide, is a secondary amide featuring an isobutyl group attached to the carbonyl carbon and a phenyl group attached to the nitrogen atom.

Chemical Structure and Identifiers

The structural and identifying information for this compound is crucial for its unambiguous identification in research and regulatory contexts.

Diagram 1: 2D Chemical Structure of this compound

Synthesis_Pathway Synthesis of this compound Reactant1 Isovaleryl Chloride Product This compound Reactant1->Product + Reactant2 Aniline Reactant2->Product Solvent Base (e.g., Pyridine) DCM Solvent->Product Analytical_Workflow Characterization Workflow for this compound Synthesis Synthesized Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity Purity Assessment Purification->Purity Structure Structural Confirmation Purification->Structure GCMS GC-MS Purity->GCMS HPLC HPLC Purity->HPLC Structure->GCMS NMR ¹H & ¹³C NMR Structure->NMR IR IR Spectroscopy Structure->IR

Spectroscopic Data for 3-Methyl-N-phenylbutanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methyl-N-phenylbutanamide, a compound of interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific principles that guide their interpretation.

Molecular Structure and Spectroscopic Overview

This compound is a secondary amide with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol .[1] Its structure comprises a phenyl group attached to the nitrogen of a butanamide backbone, which is substituted with a methyl group at the 3-position. This combination of an aromatic ring and a branched aliphatic chain gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is paramount for its unambiguous identification and for quality control in its synthesis and application.

The following sections will provide a detailed breakdown of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. Each section will include tabulated data, a thorough interpretation of the spectral features, and a standardized protocol for data acquisition.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the isobutyl group.

Table 1: ¹H NMR Chemical Shift Data of this compound

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
~7.43d7.82HAromatic CH (ortho to NH)
~7.29t7.82HAromatic CH (meta to NH)
~7.08t7.41HAromatic CH (para to NH)
~7.6 (broad s)s-1HNH
~2.22d6.92HCH₂
~2.15m6.6, 6.91HCH
~1.00d6.66H2 x CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.0-7.5 ppm): The signals for the phenyl group appear as a set of multiplets. The two protons ortho to the amide group are expected to be the most deshielded and appear as a doublet around 7.43 ppm. The two meta protons typically appear as a triplet around 7.29 ppm, and the para proton as a triplet around 7.08 ppm. The coupling constants for vicinal protons on a benzene ring are typically in the range of 6-8 Hz.[2][3]

  • Amide Proton (~7.6 ppm): The amide proton (N-H) signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and can exchange with trace amounts of D₂O in the solvent, which would cause the signal to disappear. Its chemical shift is also highly dependent on solvent and concentration.

  • Aliphatic Region (0.9-2.3 ppm):

    • The two protons of the CH₂ group adjacent to the carbonyl (Cα) appear as a doublet around 2.22 ppm, split by the single proton on the adjacent CH group (Cβ).

    • The single proton of the CH group (Cβ) is a multiplet (often a septet or nonet) around 2.15 ppm, as it is coupled to the two Cα protons and the six protons of the two methyl groups.

    • The six protons of the two equivalent methyl groups (Cγ) appear as a doublet around 1.00 ppm, split by the single Cβ proton. The typical coupling constant for vicinal aliphatic protons is around 6-8 Hz.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Chemical Shift Data of this compound in CDCl₃

Chemical Shift (δ ppm)Assignment
~171.0C=O
~138.0Aromatic C (C-N)
~129.0Aromatic CH
~124.0Aromatic CH
~120.0Aromatic CH
~47.1CH₂
~26.4CH
~22.52 x CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (~171.0 ppm): The amide carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. Saturated amide carbonyls typically resonate in the 170-185 ppm range.[4]

  • Aromatic Carbons (120-138 ppm): The six carbons of the phenyl ring give rise to four distinct signals due to symmetry. The carbon directly attached to the nitrogen (quaternary carbon) is found at approximately 138.0 ppm. The other aromatic CH carbons appear in the typical range of 120-130 ppm.

  • Aliphatic Carbons (22-48 ppm):

    • The CH₂ carbon adjacent to the carbonyl group appears around 47.1 ppm.

    • The CH carbon is observed at approximately 26.4 ppm.

    • The two equivalent methyl carbons are the most shielded and appear at around 22.5 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 220 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300MediumN-H stretchSecondary Amide
3050-3000Medium-WeakC-H stretchAromatic
2960-2850StrongC-H stretchAliphatic
~1660StrongC=O stretch (Amide I)Secondary Amide
~1540StrongN-H bend (Amide II)Secondary Amide
1600, 1480Medium-WeakC=C stretchAromatic Ring
~1450MediumC-H bendAliphatic

Note: This is a prediction based on typical values for secondary amides. The PubChem database entry for this compound links to a vapor phase IR spectrum which can be consulted for experimental data.[1]

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the secondary amide group.

  • N-H Stretching: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide. Hydrogen bonding can cause this peak to broaden and shift to a lower frequency.

  • C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the isobutyl group. Weaker bands between 3000 and 3050 cm⁻¹ correspond to the aromatic C-H stretches.

  • Amide I Band (C=O Stretching): A very strong and sharp absorption band around 1660 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration. This is one of the most characteristic peaks in the IR spectrum of an amide.

  • Amide II Band (N-H Bending): Another strong band, known as the Amide II band, is expected around 1540 cm⁻¹. This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

  • Aromatic C=C Stretching: The presence of the phenyl group will give rise to medium to weak absorptions in the 1480-1600 cm⁻¹ region due to C=C bond stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (MW = 177.24), the mass spectrum will show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern for this compound

m/zIon
177[M]⁺˙
120[C₆H₅NHCO]⁺
93[C₆H₅NH₂]⁺˙
86[CH₃CH(CH₃)CH₂CO]⁺
57[C₄H₉]⁺

Note: This is a prediction based on common fragmentation pathways for amides. The PubChem database entry for this compound links to GC-MS data in the NIST Mass Spectrometry Data Center.[1]

Interpretation of the Mass Spectrum:

The fragmentation of this compound upon electron ionization is expected to proceed through several characteristic pathways for amides.

  • Molecular Ion Peak (m/z 177): The peak corresponding to the intact molecule with one electron removed will be observed at m/z 177.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alpha-carbon of the isobutyl group can lead to the formation of a resonance-stabilized acylium ion with m/z 86.

  • McLafferty Rearrangement: While less common for N-aryl amides compared to aliphatic amides, a McLafferty rearrangement could potentially occur, though it is not a primary expected fragmentation pathway here.

  • Cleavage of the Amide Bond: A common fragmentation pathway for amides is the cleavage of the C-N bond. This can lead to the formation of the anilinium radical cation at m/z 93. Another possibility is the formation of the benzoyl-related cation at m/z 120.

  • Loss of the Phenyl Group: Fragmentation can also involve the loss of the phenyl group, though this is less common than the cleavage of the amide bond.

  • Alkyl Chain Fragmentation: The isobutyl group can fragment to give a stable tert-butyl cation at m/z 57.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the amidation of 3-methylbutanoic acid with aniline, often facilitated by a coupling agent.

Synthetic Workflow

Synthesis_Workflow reagent1 3-Methylbutanoic Acid product This compound reagent1->product reagent2 Aniline reagent2->product coupling_agent Coupling Agent (e.g., DCC, EDC) coupling_agent->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol describes a general procedure for the synthesis of this compound from 3-methylbutanoic acid and aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve 1 equivalent of 3-methylbutanoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add 1 equivalent of aniline to the solution.

    • Add a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP).

  • Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve 1.1 equivalents of DCC in the same anhydrous solvent.

    • Add the DCC solution dropwise to the reaction mixture with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The spectroscopic data presented in this guide, along with the detailed interpretations and experimental protocols, serve as a valuable resource for scientists and researchers. The consistency of the data with established spectroscopic principles validates the structure of the molecule and provides a benchmark for its identification and quality assessment in various applications.

References

  • University of Calgary. (n.d.). Coupling in H-NMR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Table Appendix. Chemistry and Biochemistry. Retrieved from [Link]

  • Scribd. (n.d.). 13C NMR Correlation Chart. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-N-phenylbutanimidic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of the 13 C NMR chemical shifts of functional.... Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-3-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.

Sources

3-Methyl-N-phenylbutanamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Methyl-N-phenylbutanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of a compound's solubility profile is paramount for process development, formulation design, and ensuring efficacy and safety. This guide provides a comprehensive technical overview of the solubility of this compound, a secondary amide with potential applications in various fields.

This document moves beyond a simple compilation of data, offering a foundational understanding of the principles governing solubility and providing a predictive framework based on Hansen Solubility Parameters (HSP). Furthermore, we present a detailed, field-proven experimental protocol for the empirical determination of solubility, ensuring that theoretical predictions can be validated with robust laboratory data.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential to comprehending its solubility behavior. This compound, also known as isovaleranilide, is a secondary amide with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Appearance White to off-white crystalline solid (predicted)General knowledge of similar compounds
XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

The XLogP3 value of 2.5 indicates a moderate level of lipophilicity, suggesting that this compound will favor organic solvents over water. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for self-association and interaction with protic solvents.

The Theoretical Bedrock of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular interactions to consider are:

  • Van der Waals Forces (Dispersion Forces): These are weak, transient forces present in all molecules. The non-polar phenyl ring and the isobutyl group of this compound contribute significantly to its dispersion interactions.

  • Dipole-Dipole Interactions: The amide functional group possesses a significant dipole moment due to the electronegativity difference between the oxygen, nitrogen, and carbon atoms. This allows for electrostatic interactions with other polar molecules.

  • Hydrogen Bonding: As a secondary amide, this compound can act as both a hydrogen bond donor and acceptor.[3] This is a crucial factor in its solubility in protic solvents like alcohols.

The overall solubility of this compound in a given organic solvent will be determined by the balance of these forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework.[4][5] This model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular force:

  • δD (Dispersion): Represents the energy from dispersion forces.

  • δP (Polar): Represents the energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.

Each compound can be described by a unique set of three Hansen parameters, which can be visualized as a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the Hansen distance (Ra) between two substances (in this case, the solute and the solvent):

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²

A smaller Ra value indicates a greater affinity between the solute and the solvent, and therefore, higher predicted solubility.

Estimated Hansen Solubility Parameters for this compound

The constituent groups of this compound are: -CH3 (2), >CH- (1), -CH2- (1), a secondary amide group (-CONH-), and a benzene ring.

Based on this methodology, the estimated HSP values for this compound are:

ParameterEstimated Value (MPa¹ᐟ²)
δD (Dispersion) 18.5
δP (Polar) 6.5
δH (Hydrogen Bonding) 6.0
Predicted Solubility in Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated Hansen distance (Ra) to this compound. A lower Ra value suggests a higher likelihood of good solubility.

SolventδD (MPa¹ᐟ²)δP (MPa¹ᐟ²)δH (MPa¹ᐟ²)Ra (Distance)Predicted Solubility
Acetone 15.510.47.07.1Good
Acetonitrile 15.318.06.112.3Moderate
Benzene 18.40.02.08.0Good
1-Butanol 16.05.715.810.8Moderate
Chloroform 17.83.15.73.5Excellent
Cyclohexane 16.80.00.29.2Poor
Dichloromethane 17.07.37.03.5Excellent
N,N-Dimethylformamide (DMF) 17.413.711.39.4Good
Dimethyl Sulfoxide (DMSO) 18.416.410.210.7Moderate
1,4-Dioxane 17.51.89.06.2Good
Ethanol 15.88.819.414.1Poor
Ethyl Acetate 15.85.37.25.6Good
Heptane 15.30.00.09.9Poor
Hexane 14.90.00.010.5Poor
Isopropanol 15.86.116.411.2Moderate
Methanol 14.712.322.317.9Very Poor
Methyl Ethyl Ketone (MEK) 16.09.05.15.8Good
Tetrahydrofuran (THF) 16.85.78.04.0Excellent
Toluene 18.01.42.06.6Good
o-Xylene 17.81.03.17.1Good

Disclaimer: These predictions are based on estimated Hansen Solubility Parameters and should be used as a guide for solvent screening. Experimental verification is essential.

Visualizing Solubility: The Hansen Sphere

The concept of the Hansen solubility sphere provides a visual representation of the solubility of a solute in a range of solvents. The center of the sphere is defined by the HSP of the solute, and the radius (Ro) is determined experimentally by testing the solubility in a variety of solvents. Solvents that fall within the sphere are considered "good" solvents, while those outside are "poor" solvents.

Hansen_Sphere Conceptual Diagram of a Hansen Solubility Sphere cluster_sphere Solubility Sphere (Radius = Ro) Solute Solute (δD, δP, δH) Good Solvent 1 Good Solvent Solute->Good Solvent 1 Ra < Ro Poor Solvent 2 Poor Solvent Solute->Poor Solvent 2 Ra > Ro Good Solvent 2 Good Solvent Good Solvent 3 Good Solvent Poor Solvent 1 Poor Solvent Poor Solvent 3 Poor Solvent

Caption: A 2D representation of the Hansen solubility sphere, where good solvents lie within the sphere's radius.

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

While predictive models are invaluable for initial screening, empirical determination of solubility is the gold standard. The equilibrium shake-flask method is a robust and widely accepted technique for measuring the solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Vortex mixer

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze the calibration standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Record the total mass of the solid added.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the calibration standards.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_data Data Processing A Weigh excess This compound B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temperature (24-48h) C->D E Settle and filter supernatant D->E F Dilute sample E->F G Analyze via HPLC or UV-Vis F->G I Calculate solubility from sample concentration G->I H Generate calibration curve H->I

Caption: A streamlined workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

This technical guide provides a multifaceted approach to understanding the solubility of this compound in organic solvents. By integrating the foundational principles of intermolecular forces with the predictive power of Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided estimated solubility data serves as a valuable starting point for experimental design.

Crucially, this guide emphasizes the necessity of empirical validation. The detailed experimental protocol for the equilibrium shake-flask method offers a robust and reliable means to obtain accurate quantitative solubility data. By combining theoretical prediction with rigorous experimental verification, scientists and drug development professionals can confidently navigate the challenges associated with solubility, ultimately accelerating their research and development endeavors.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585.
  • Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters (2nd ed.). CRC Press.
  • LibreTexts. (2022). Experimentally Testing Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Hansen-Solubility. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

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A Strategic Guide to Unveiling the Biological Potential of 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Unknown

In the landscape of drug discovery and chemical biology, countless molecules exist with undefined biological activities. 3-Methyl-N-phenylbutanamide, a simple amide derivative, is one such compound. A thorough review of the scientific literature reveals a conspicuous absence of data on its biological effects. This guide, therefore, is not a retrospective account but a prospective roadmap. It is designed for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of this molecule. We will proceed from computational predictions to foundational in vitro assays, and finally to more complex mechanistic and safety profiling. This document provides the strategic thinking and detailed protocols necessary to take this compound from an unknown chemical entity to a characterized molecule with a defined biological profile.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, a robust in silico and physicochemical characterization is paramount. This initial phase allows for the prediction of drug-like properties and potential biological targets, guiding the subsequent experimental design.

Computational Prediction of Physicochemical Properties and Drug-Likeness

The first step is to assess whether this compound possesses the fundamental characteristics of a potential drug candidate. Tools such as SwissADME and DataWarrior can be employed for this purpose[1]. The analysis should focus on Lipinski's Rule of Five, which predicts the oral bioavailability of a molecule, and other key descriptors.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueCompliance with Drug-Likeness Rules
Molecular Weight177.24 g/mol Yes (< 500 Da)
LogP (Octanol/Water Partition Coefficient)2.5Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors1Yes (< 10)
Molar Refractivity53.0 cm³40-130
Topological Polar Surface Area (TPSA)29.1 Ų< 140 Ų
Bioavailability Score0.55Good
In Silico Target Prediction

With a favorable drug-likeness profile, the next step is to generate hypotheses about potential biological targets. This can be achieved through ligand-based and structure-based computational methods[2][3].

  • Ligand-Based Approaches: These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities[2]. The SMILES string of this compound (CC(C)CC(=O)NC1=CC=CC=C1) can be used as a query in databases like ChEMBL and PubChem to identify structurally related compounds with known biological targets.

  • Structure-Based Approaches: While more complex, these methods can provide insights into potential binding interactions. If a high-confidence homology model of a putative target can be generated, molecular docking simulations can predict the binding affinity and pose of this compound within the active site.

The output of these analyses will be a ranked list of potential protein targets, which will inform the selection of specific in vitro assays.

Part 2: Initial Biological Evaluation - A Tiered Screening Approach

With hypotheses generated from in silico analyses, we move to the laboratory to obtain the first empirical data on the biological effects of this compound. A tiered approach is recommended, starting with broad, foundational assays.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Class Screening cluster_2 Tier 3: Mechanistic & Safety Profiling Cytotoxicity Assay Cytotoxicity Assay Cell Proliferation Assay Cell Proliferation Assay Kinase Panel Kinase Panel Cell Proliferation Assay->Kinase Panel GPCR Panel GPCR Panel Ion Channel Panel Ion Channel Panel Target Identification Target Identification Ion Channel Panel->Target Identification Metabolic Stability Metabolic Stability In Silico Predictions In Silico Predictions In Silico Predictions->Cytotoxicity Assay

Caption: A tiered workflow for the biological evaluation of this compound.

Cytotoxicity Assays

A fundamental first step is to determine the concentration range at which this compound exhibits cytotoxic effects. This is crucial for designing subsequent experiments and interpreting their results. The LDH release assay is a common method for this purpose[4].

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HeLa or HEK293) at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells in triplicate, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours.

  • LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent according to the manufacturer's instructions and incubate in the dark for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Cell Proliferation Assays

To assess the cytostatic potential of the compound, a cell proliferation assay such as the MTT assay is recommended. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells[5][6].

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Plating and Treatment: Follow steps 1 and 2 of the LDH assay protocol.

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[6].

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Part 3: Elucidating the Mechanism of Action

Based on the results of the initial screening and the in silico predictions, the next phase involves investigating the specific molecular targets and pathways modulated by this compound.

Targeted Screening Against Major Drug Target Classes

If in silico predictions suggest potential activity against kinases, G-protein coupled receptors (GPCRs), or ion channels, targeted screening against panels of these proteins is a logical next step.

Experimental Protocol: In Vitro Kinase Inhibitor Profiling

  • Assay Principle: Utilize a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction[7].

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform a serial dilution.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP in the kinase assay buffer. Add the serially diluted compound or a known inhibitor as a positive control (e.g., staurosporine).

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: A generalized GPCR signaling pathway, a potential target for this compound.

Experimental Protocol: GPCR Functional Assay (Calcium Mobilization)

  • Assay Principle: For Gq-coupled GPCRs, receptor activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye[8].

  • Cell Preparation: Plate cells expressing the target GPCR in a 96-well plate and load them with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Addition: Add this compound at various concentrations.

  • Data Acquisition: Measure the fluorescence intensity over time using a plate reader with kinetic read capabilities.

  • Data Analysis: Calculate the peak fluorescence response and plot it against the compound concentration to determine the EC₅₀ or IC₅₀ value.

Unbiased Target Identification

If the compound shows a clear phenotype in cell-based assays but the target is unknown, unbiased target identification methods can be employed. Drug Affinity Responsive Target Stability (DARTS) is a powerful technique for this purpose[9][10].

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysis: Prepare a cell lysate from the cell line of interest.

  • Compound Incubation: Incubate the lysate with this compound or a vehicle control.

  • Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin. The binding of the compound to its target protein is expected to confer a degree of protection from digestion.

  • SDS-PAGE and Staining: Separate the digested proteins by SDS-PAGE and visualize them with Coomassie blue or silver staining.

  • Band Excision and Mass Spectrometry: Excise the protein bands that are protected from digestion in the compound-treated sample and identify them by mass spectrometry.

Part 4: Probing the Metabolic Fate and Safety Profile

The presence of an aniline moiety in this compound raises a potential safety concern. Anilines can undergo metabolic activation by cytochrome P450 enzymes to form reactive metabolites, which can lead to toxicity[11][12][13]. Therefore, it is crucial to assess the metabolic stability and potential for bioactivation of the compound.

G Aniline Derivative Aniline Derivative CYP450 Enzymes CYP450 Enzymes Aniline Derivative->CYP450 Enzymes Metabolism N-Hydroxylation N-Hydroxylation CYP450 Enzymes->N-Hydroxylation Reactive Nitrenium Ion Reactive Nitrenium Ion N-Hydroxylation->Reactive Nitrenium Ion Further Oxidation Covalent Adducts Covalent Adducts Reactive Nitrenium Ion->Covalent Adducts Reacts with Proteins/DNA Toxicity Toxicity Covalent Adducts->Toxicity

Caption: The metabolic activation pathway of aniline derivatives leading to potential toxicity.

Experimental Protocol: Reactive Metabolite Trapping with Glutathione (GSH)

  • Assay Principle: Reactive electrophilic metabolites can be "trapped" by the nucleophilic thiol group of glutathione, forming stable adducts that can be detected by mass spectrometry[14][15][16].

  • Incubation: Incubate this compound with human liver microsomes, an NADPH regenerating system, and glutathione.

  • Sample Preparation: After incubation, stop the reaction with acetonitrile and centrifuge to pellet the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of GSH adducts.

  • Data Interpretation: The presence of a peak corresponding to the mass of the parent compound plus glutathione (minus a proton) is indicative of reactive metabolite formation.

Conclusion: A Path Forward

This guide has laid out a comprehensive, step-by-step strategy for elucidating the potential biological activity of this compound. By integrating in silico predictions with a tiered approach to in vitro screening and safety assessment, researchers can efficiently and systematically characterize this unknown molecule. The protocols and workflows described herein provide a robust framework for not only understanding the specific properties of this compound but also for approaching the investigation of other novel chemical entities. The journey from an unknown compound to a well-characterized molecule is a cornerstone of drug discovery, and this guide serves as a detailed map for that expedition.

References

  • ABClonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation. Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Akindele, E. O., et al. (2022). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds. PMC. Retrieved from [Link]

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  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC. Retrieved from [Link]

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  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

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  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]

  • Wikipedia. (2024). Ibogaine. Retrieved from [Link]

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An In-Depth Technical Guide: 3-Methyl-N-phenylbutanamide as a Synthetic Derivative of Isovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of 3-Methyl-N-phenylbutanamide, an amide derivative of the naturally occurring short-chain fatty acid, isovaleric acid. We delve into the rationale for its synthesis, detailed mechanistic pathways, a field-proven experimental protocol, and robust methods for its structural characterization. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecule's context within the pharmacologically significant class of fatty acid amides (FAAs). By connecting the synthesis to the biological relevance of its parent compounds, this guide serves as a foundational resource for the exploration of novel bioactive molecules.

Introduction: Bridging Natural Products and Synthetic Chemistry

This compound, also known as isovaleranilide, is a synthetic amide that combines the structural motifs of two biologically significant parent molecules: isovaleric acid and aniline. Understanding this compound begins with an appreciation of its origins and the pharmacological precedent set by related structures.

Isovaleric Acid: A Metabolite of Interest Isovaleric acid (3-methylbutanoic acid) is a branched-chain fatty acid naturally found in plants like valerian (Valeriana officinalis) and is an intermediate in the metabolism of the amino acid leucine in mammals.[1] Its clinical relevance is highlighted by the genetic disorder Isovaleric Acidemia (IVA), where a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleric acid and its derivatives.[2][3][4] This condition underscores the body's active pathways for metabolizing and conjugating this molecular scaffold.[2]

Pharmacological Precedent: Isovaleramide and Fatty Acid Amides (FAAs) The primary amide of isovaleric acid, isovaleramide, is a known constituent of valerian root and exhibits anxiolytic and sedative properties.[5][6] Mechanistic studies have identified it as a positive allosteric modulator of the GABA-A receptor, providing a clear biological rationale for exploring derivatives of the isovaleryl core.[6]

Furthermore, this compound belongs to the broader class of fatty acid amides (FAAs), a family of endogenous signaling lipids that includes the endocannabinoid anandamide and the sleep-inducing factor oleamide.[7][8] FAAs are implicated in a vast array of physiological processes, making them and their synthetic analogs attractive targets for drug discovery in pain, inflammation, and neurology.[7] The synthesis of the N-phenyl derivative represents a logical step in structure-activity relationship (SAR) studies, modifying the lipophilicity and steric profile of the parent amide to explore new pharmacological interactions.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its synthesis, purification, and application. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[9]
Synonyms Isovaleranilide, 3-Methyl-N-phenylbutyramide[9]
CAS Number 2364-50-3[10]
Molecular Formula C₁₁H₁₅NO[9][10]
Molecular Weight 177.24 g/mol [9]
SMILES CC(C)CC(=O)NC1=CC=CC=C1[9]
XLogP3 2.5[9]
Topological Polar Surface Area 29.1 Ų[9]

Synthesis and Mechanistic Rationale

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry. However, the direct condensation of these two functional groups is inefficient at ambient temperatures due to a competing and rapid acid-base reaction, which forms a thermodynamically stable and unreactive ammonium carboxylate salt.[11][12] Therefore, activation of the carboxylic acid is essential.

The Role of Carbodiimide Coupling Agents

Modern synthetic strategies employ coupling agents to facilitate amide bond formation under mild conditions. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective reagents for this purpose.[11][12] EDC activates the carboxylic acid by converting the hydroxyl group into an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

General_Synthesis_Reaction cluster_reactants Reactants cluster_products Product Isovaleric_Acid Isovaleric Acid (3-Methylbutanoic Acid) plus1 + arrow EDC, HOBt, DMAP DCM, rt Aniline Aniline Product This compound

Caption: General synthesis of this compound.

Mechanism of EDC-Mediated Coupling

The reaction proceeds through a well-established mechanism involving a highly reactive intermediate.

  • Activation: The carboxylic acid (isovaleric acid) adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable but highly electrophilic.[12]

  • Role of Additives: In practice, this intermediate can rearrange to a stable N-acylurea byproduct. To prevent this and enhance reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt rapidly intercepts the O-acylisourea to form an active HOBt ester, which is less prone to side reactions but still highly reactive towards the amine.[13] Furthermore, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can serve as a potent acyl transfer agent, forming a highly reactive acylpyridinium intermediate that accelerates the reaction, especially with less nucleophilic anilines.[13][14]

  • Nucleophilic Attack: The amine (aniline) performs a nucleophilic attack on the carbonyl carbon of the activated ester intermediate.

  • Product Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the HOBt catalyst and the water-soluble urea byproduct, which can be easily removed during aqueous workup.

EDC_Coupling_Mechanism RCOOH Isovaleric Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Amide Amide Product O_acylisourea->Amide + Aniline Urea Urea Byproduct O_acylisourea->Urea Amine Aniline (R'-NH₂) Characterization_Workflow Crude Crude Product Purification Purification (Flash Chromatography) Crude->Purification Purity Purity Assessment (TLC, LC-MS) Purification->Purity Confirmation Structural Confirmation Purity->Confirmation NMR NMR ('H, ¹³C) Confirmation->NMR IR IR Spectroscopy Confirmation->IR MS Mass Spectrometry Confirmation->MS

Sources

An In-Depth Technical Guide to the Discovery and History of 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Anilide with a Rich Chemical Past

3-Methyl-N-phenylbutanamide, also known by its common name N-phenylisovaleramide or isovaleranilide, is a fascinating molecule within the broader class of anilides. While it may not command the same level of recognition as some of its more famous chemical cousins, its history is deeply rooted in the foundational period of organic chemistry. This technical guide will provide a comprehensive exploration of the discovery and historical context of this compound, tracing its origins from the burgeoning field of 19th-century organic synthesis to its place in modern chemical research. Understanding the historical development of this compound offers valuable insights into the evolution of synthetic methodologies and the enduring relevance of fundamental chemical transformations.

The Dawn of a New Era in Chemical Synthesis: The Mid-19th Century Context

The mid-19th century was a period of profound transformation in the world of chemistry. The vitalism theory, which posited that organic compounds could only be produced by living organisms, was gradually being dismantled by landmark syntheses such as Friedrich Wöhler's synthesis of urea in 1828. This opened the floodgates for chemists to explore the creation of a vast array of organic molecules in the laboratory.

Central to this revolution was the study of functional groups and their reactions. The amide linkage, formed by the reaction of a carboxylic acid and an amine, became a cornerstone of this new synthetic chemistry. Pioneers like the French chemist Charles Gerhardt (1816-1856) were instrumental in classifying organic compounds and understanding their interconversions. His comprehensive "Traité de chimie organique" (1853-1856) was a monumental work that systematized the growing knowledge of organic reactions, including the formation of amides.

The Probable First Synthesis: A Confluence of Reagents and Knowledge

While a single, definitive publication heralding the "discovery" of this compound has not been unearthed in historical records, the scientific consensus points to its first synthesis likely occurring in the mid-19th century. The rationale for this assertion is based on the ready availability of the necessary starting materials and the well-established chemical principles of the time.

The two key precursors for the synthesis of this compound are:

  • Isovaleric acid (3-methylbutanoic acid): This carboxylic acid was known and studied in the 19th century, often derived from natural sources such as valerian root.

  • Aniline: The industrial production of aniline from coal tar began in the mid-19th century, making it a readily available and extensively studied aromatic amine.

Given the widespread investigation of both isovaleric acid and aniline, and the established methods of amide synthesis, it is highly probable that their reaction to form this compound was performed by one of the prominent organic chemists of the era.

One such figure whose work is of particular relevance is the French chemist Auguste André Thomas Cahours (1813-1891). Cahours made significant contributions to the understanding of a wide range of organic compounds, including derivatives of isovaleric acid.[1] His extensive research on the reactions of carboxylic acids and their derivatives makes him a likely candidate to have first synthesized isovaleranilide, even if it was as a routine derivative in a broader investigation rather than a standalone discovery.

The synthesis itself would have been conceptually straightforward for a mid-19th-century chemist, likely following one of the established methods for amide formation.

Classical Synthesis Methodologies: A Glimpse into the 19th-Century Laboratory

The primary method for synthesizing this compound in the 19th century would have involved the reaction of an activated derivative of isovaleric acid with aniline. The two most probable routes are detailed below.

The Acyl Chloride Method

This was a common and reliable method for forming amides. The reaction of an acyl chloride with an amine is a vigorous, exothermic reaction that readily produces the corresponding amide.

Experimental Protocol: Synthesis of this compound via Isovaleryl Chloride

  • Preparation of Isovaleryl Chloride: Isovaleric acid would first be converted to its more reactive acyl chloride derivative, isovaleryl chloride. This was typically achieved by reacting isovaleric acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Amidation Reaction: The freshly prepared or distilled isovaleryl chloride would then be slowly added to a solution of aniline in an inert solvent, such as diethyl ether or benzene. An excess of aniline or the addition of a weak base (like pyridine, if available and its utility understood) would be used to neutralize the hydrochloric acid byproduct.

  • Workup and Isolation: The reaction mixture would be washed with water and a dilute acid to remove unreacted aniline and any salts. The organic layer would then be dried, and the solvent evaporated to yield crude this compound.

  • Purification: The final product would be purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to obtain crystalline isovaleranilide.

Caption: Classical synthesis of this compound via the acyl chloride method.

The Acid Anhydride Method

The use of acid anhydrides for the acylation of amines was also a well-established technique in the 19th century.

Experimental Protocol: Synthesis of this compound via Isovaleric Anhydride

  • Preparation of Isovaleric Anhydride: Isovaleric anhydride could be prepared by the dehydration of isovaleric acid, often with the aid of a strong dehydrating agent.

  • Amidation Reaction: Isovaleric anhydride would be reacted directly with aniline. This reaction produces the desired amide and a molecule of isovaleric acid as a byproduct. The reaction is typically slower than the acyl chloride method and may require heating.

  • Workup and Isolation: The reaction mixture would be treated with a basic solution to remove the isovaleric acid byproduct. The crude this compound would then be isolated by filtration or extraction.

  • Purification: Similar to the acyl chloride method, the final product would be purified by recrystallization.

Caption: Synthesis of this compound using the acid anhydride method.

Physicochemical Properties and Early Characterization

Early characterization of newly synthesized compounds in the 19th century relied on a limited set of techniques compared to the sophisticated analytical tools available today. The identity and purity of this compound would have been established through methods such as:

  • Melting Point Determination: A sharp and consistent melting point was a key indicator of a pure crystalline compound.

  • Elemental Analysis: Combustion analysis to determine the empirical formula (the relative proportions of carbon, hydrogen, nitrogen, and oxygen) was a fundamental technique for characterizing new organic compounds.

  • Solubility Studies: The solubility of the compound in various solvents would have been recorded.

  • Crystallography: The crystalline form of the purified compound would have been observed and described.

Modern analytical techniques provide a much more detailed picture of the structure and properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 113-115 °C
CAS Number 2443-59-6

Modern Synthesis and Applications

While the classical methods of synthesis are still valid, modern organic chemistry has introduced a variety of more efficient, milder, and selective reagents for amide bond formation. These include a vast array of coupling agents that facilitate the direct reaction of carboxylic acids and amines without the need to first form a more reactive derivative.

Today, this compound and other anilides find applications in various fields of chemical research, including:

  • Medicinal Chemistry: The anilide moiety is a common structural motif in many biologically active compounds and pharmaceuticals.

  • Materials Science: Substituted anilides can be used as building blocks for the synthesis of polymers and other advanced materials.

  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Conclusion: A Legacy in a Molecule

The story of this compound is a microcosm of the history of organic chemistry itself. Its likely synthesis in the mid-19th century was not a singular event of groundbreaking discovery, but rather a logical and expected outcome of the burgeoning knowledge and experimental capabilities of the time. The work of pioneering chemists like Gerhardt and Cahours laid the foundation for the routine synthesis of countless molecules, including this unassuming anilide. By understanding the historical context of its discovery and the evolution of its synthesis, we gain a deeper appreciation for the intellectual and experimental journey that has shaped modern chemical science. This guide serves as a testament to the enduring power of fundamental chemical principles and the rich history embedded within the structure of every molecule.

References

  • Wisniak, J. (2013). Auguste André Thomas Cahours. Educación Química, 24(4), 451-460. [Link][1]

  • Gerhardt, C. (1853-1856). Traité de chimie organique. Firmin Didot frères.
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  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link][2]

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Methodological & Application

3-Methyl-N-phenylbutanamide synthesis experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Characterization of 3-Methyl-N-phenylbutanamide

Introduction

This compound, also known as Isovaleranilide, is an amide compound with the molecular formula C₁₁H₁₅NO.[1][2] Amide functional groups are central to a vast array of biologically active molecules, including pharmaceuticals, and are fundamental building blocks in organic chemistry. The robust and reliable synthesis of specific amides is therefore a critical process in drug discovery and development. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound from 3-methylbutanoic acid and aniline. The guide is designed for researchers and scientists, offering in-depth explanations for experimental choices, a self-validating protocol, and comprehensive characterization methods.

Scientific Rationale and Synthetic Strategy

The formation of an amide bond typically involves the coupling of a carboxylic acid and an amine. A direct reaction between a carboxylic acid and an amine requires high temperatures to overcome the initial acid-base reaction which forms a stable ammonium carboxylate salt.[3][4] To achieve higher yields under milder conditions, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine.

Several modern strategies exist for this activation, including the use of coupling agents (e.g., DCC, EDC) or boron-based reagents.[5][6] However, a classic and highly effective method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride.[7] This two-step approach was selected for this protocol due to its high efficiency, reliability, and the common availability of the required reagents.

The chosen synthetic pathway is as follows:

  • Activation Step: 3-Methylbutanoic acid (isovaleric acid) is reacted with thionyl chloride (SOCl₂) to form the highly reactive intermediate, 3-methylbutanoyl chloride. This reaction is effective as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the equilibrium towards the product.

  • Coupling Step: The crude 3-methylbutanoyl chloride is then immediately reacted with aniline. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton yields the final product, this compound. A mild base, such as pyridine or triethylamine, is often added to neutralize the HCl generated in this step.

G byproducts Byproducts: SO₂(g), HCl(g) intermediate intermediate intermediate->byproducts

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where progress is monitored and the final product is rigorously characterized to ensure purity and identity.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Hazards
3-Methylbutanoic AcidC₅H₁₀O₂102.13503-74-2Corrosive, Pungent Odor[7][8]
Thionyl Chloride (SOCl₂)SOCl₂118.977719-09-7Corrosive, Lachrymator, Reacts with Water
AnilineC₆H₅NH₂93.1362-53-3Toxic, Mutagenic, Readily Absorbed Through Skin
PyridineC₅H₅N79.10110-86-1Flammable, Toxic
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, Suspected Carcinogen
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely Flammable
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Irritant
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Hygroscopic
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for recrystallization

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Melting point apparatus

  • NMR tubes, IR spectrometer, GC-MS instrument

Safety Precautions
  • This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Thionyl chloride reacts violently with water; ensure all glassware is dry. Aniline is toxic and can be absorbed through the skin; handle with extreme care.[9]

  • Refer to the Safety Data Sheet (SDS) for each reagent before starting the experiment.[10]

Step-by-Step Procedure

Part A: Synthesis of 3-Methylbutanoyl Chloride

  • Set up a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube filled with calcium chloride to the top of the condenser to protect the reaction from atmospheric moisture.

  • In the fume hood, add 3-methylbutanoic acid (5.11 g, 50 mmol) to the flask.

  • Carefully add thionyl chloride (5.5 mL, 75 mmol, 1.5 eq) to the flask. The addition may cause gas evolution (HCl).

  • Heat the mixture gently to reflux (approximately 80°C) using a heating mantle. Allow the reaction to reflux for 1-2 hours. The reaction is complete when the vigorous gas evolution ceases.

  • Allow the mixture to cool to room temperature. The crude 3-methylbutanoyl chloride is a pale yellow liquid and is used directly in the next step without purification.

Part B: Synthesis of this compound

  • In a separate 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline (4.66 g, 50 mmol) and pyridine (4.4 mL, 55 mmol, 1.1 eq) in 30 mL of anhydrous dichloromethane (DCM).

  • Cool the aniline solution in an ice bath (0°C).

  • Slowly add the crude 3-methylbutanoyl chloride from Part A to the stirred aniline solution via the dropping funnel over 20-30 minutes. Maintain the temperature at 0°C during the addition. A white precipitate (pyridinium hydrochloride) will form.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the aniline spot has disappeared.

Work-up and Purification

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1M HCl to remove excess pyridine and aniline.

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer (DCM) over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Record the final mass and calculate the percentage yield.

Workflow and Validation

G start Start: Dry Glassware & Reagent Prep step1 Step 1: Reflux 3-Methylbutanoic Acid with Thionyl Chloride (1-2h) start->step1 step2 Step 2: Add Acyl Chloride to Aniline/Pyridine Solution at 0°C step1->step2 step3 Stir at Room Temperature (1-2h) Monitor by TLC step2->step3 step4 Work-up: Sequential Washes (HCl, NaHCO₃, Brine) step3->step4 step5 Dry Organic Layer (MgSO₄) & Concentrate step4->step5 step6 Purification: Recrystallization step5->step6 step7 Characterization: MP, NMR, IR, MS step6->step7 end Pure this compound step7->end

Caption: Experimental workflow for the synthesis and validation of the product.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several checkpoints:

  • In-process Monitoring: The use of TLC allows the researcher to visually track the consumption of the starting material (aniline), providing a clear endpoint for the reaction.

  • Purification to Consistency: Recrystallization is performed until a constant melting point is achieved, which is a strong indicator of purity.

  • Comprehensive Characterization: The final product's identity is unequivocally confirmed by a suite of spectroscopic methods. The obtained data must match established literature values to validate a successful synthesis.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 95-97 °C[11]
¹H NMR (CDCl₃)δ (ppm): 7.43 (d, J=7.8 Hz, 3H), 7.13 (d, J=7.8 Hz, 2H), 2.32 (s, 3H), 2.24–2.21 (m, 3H), 1.02 (d, J=6.6 Hz, 6H)[11]
¹³C NMR (CDCl₃)δ (ppm): 170.98, 135.48, 133.88, 129.51 (2C), 120.13 (2C), 47.09, 26.38, 22.55 (2C), 20.94[11]
IR Spectroscopy Characteristic peaks around 3300 cm⁻¹ (N-H stretch) and 1660 cm⁻¹ (C=O amide I band)
Mass Spectrometry (M+H)⁺ calculated for C₁₁H₁₆NO⁺: 178.1232, found should be consistent

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound via an acyl chloride intermediate. By following the outlined steps for synthesis, purification, and characterization, researchers can reliably produce and validate this compound for use in further scientific investigations. The emphasis on the rationale behind procedural choices and the inclusion of self-validating checkpoints ensures that the protocol is both educational and highly reproducible.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Li, C. J., & Tanimori, S. (2022). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 6(4), 954-962. Retrieved from [Link]

  • Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]

  • Sabila, P. S., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(23), 6092-6095. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

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  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

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  • Quora. (2017). How aniline react with carboxylic acid and carboxylic acid derivatives?. Retrieved from [Link]

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  • ChemSynthesis. (2025). 2-bromo-N-methyl-N-phenylbutanamide. Retrieved from [Link]

  • NIST. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Quantitative Analysis of 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

3-Methyl-N-phenylbutanamide is an amide compound with potential applications in various fields of chemical and pharmaceutical research. The ability to accurately and reliably quantify this analyte in different matrices is paramount for quality control, pharmacokinetic studies, and process optimization. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on validated analytical methods for the quantification of this compound.

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. We will explore three robust chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section includes a discussion of the underlying principles, detailed step-by-step protocols, and expected performance metrics, grounded in established analytical validation principles.[1][2]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem[3]
Molecular Weight 177.24 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
Synonyms IsovaleranilidePubChem[3]
2D Structure 2D Structure of this compoundPubChem

Core Principles of Analytical Method Validation

To ensure that an analytical method is fit for its purpose, it must be validated. Validation establishes, through documented evidence, that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.[4] The key parameters, as outlined by major regulatory bodies, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][4] This guide integrates these principles directly into the protocols described.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: The HPLC-UV method is often the first choice for routine quality control of active ingredients due to its robustness, cost-effectiveness, and simplicity. Given that this compound possesses a phenyl group, it contains a chromophore that absorbs UV light, making it an ideal candidate for UV detection. A reverse-phase C18 column is selected for its versatility in retaining moderately non-polar analytes like this amide from a polar mobile phase.[5]

General Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Analyte prep2 Prepare Stock Solution (e.g., in Methanol) prep1->prep2 prep3 Create Calibration Standards (Serial Dilution) prep2->prep3 prep4 Prepare QC Samples prep2->prep4 prep5 Filter all solutions (0.22 µm Syringe Filter) prep3->prep5 prep4->prep5 inj Inject into HPLC prep5->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection sep->det peak Peak Integration det->peak curve Generate Calibration Curve (Peak Area vs. Concentration) peak->curve quant Quantify Samples curve->quant

Caption: General workflow for HPLC-UV sample preparation, analysis, and data processing.

Detailed Experimental Protocol: HPLC-UV

1. Preparation of Mobile Phase and Solutions:

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (60:40, v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a minimum of five calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve in methanol to achieve an expected concentration within the calibration range, and filter through a 0.22 µm syringe filter prior to injection.[6]

2. Instrumental Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

  • Run Time: 10 minutes.

3. Data Analysis and System Suitability:

  • Calibration Curve: Plot the peak area of the analyte versus the concentration of the working standard solutions. Perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.999.[7]

  • Quantification: Determine the concentration of the analyte in the prepared samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (%RSD) of the peak area and retention time should be ≤ 2.0%.

Expected Performance Characteristics
ParameterExpected Value
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is suitable for GC analysis. The mass spectrometer provides high selectivity and allows for definitive identification based on the fragmentation pattern of the molecule.[8] This method is particularly useful for identifying and quantifying the analyte in complex matrices where chromatographic co-elution might be an issue with a non-specific detector like UV. Selected Ion Monitoring (SIM) mode is employed to maximize sensitivity and selectivity by monitoring only characteristic ions of the analyte.[9]

General Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Prepare Stock Solution (e.g., in Ethyl Acetate) prep2 Create Calibration Standards (Serial Dilution) prep1->prep2 prep3 Add Internal Standard (Optional but Recommended) prep2->prep3 prep4 Transfer to GC Vial prep3->prep4 inj Splitless Injection prep4->inj sep GC Separation (e.g., DB-5ms column) inj->sep ion Electron Ionization (EI) sep->ion det Mass Detection (SIM/Scan) ion->det peak Extract Ion Chromatograms det->peak curve Generate Calibration Curve (Response Ratio vs. Conc.) peak->curve quant Quantify Samples curve->quant

Caption: General workflow for GC-MS sample preparation, analysis, and data processing.

Detailed Experimental Protocol: GC-MS

1. Preparation of Solutions:

  • Solvent: Use high-purity ethyl acetate or dichloromethane.

  • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.

  • Working Standard Solutions (0.1-20 µg/mL): Perform serial dilutions to prepare standards in the desired concentration range.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. For complex matrices, a liquid-liquid or solid-phase extraction (SPE) may be required to isolate the analyte and remove interferences.[10]

2. Instrumental Conditions:

  • GC-MS System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: 250°C, Splitless mode.

  • Oven Program: Start at 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Scan mode (m/z 40-300) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification. Based on NIST library data for the related compound 3-Methyl-N-phenylbutanimidic acid, characteristic ions would likely include the molecular ion (m/z 177) and major fragments (e.g., m/z 93, 57).[3]

3. Data Analysis:

  • Quantification: Use the peak area of the primary quantification ion. Plot a calibration curve of peak area versus concentration. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area.

  • Confirmation: The presence of the analyte is confirmed by the retention time and the ratio of qualifying ions, which should be within a specified tolerance of those from a true standard.

Expected Performance Characteristics
ParameterExpected Value
Linearity (r²) ≥ 0.998
Range 0.1 - 20 µg/mL
LOD ~0.03 µg/mL
LOQ ~0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for quantifying trace levels of compounds in complex biological or environmental matrices.[11] Its unparalleled sensitivity and selectivity are achieved by coupling the separation power of HPLC with the specificity of tandem mass spectrometry. In this technique, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference and provides the lowest possible detection limits.[9] The addition of formic acid to the mobile phase is a common practice to promote protonation and enhance signal in positive electrospray ionization (ESI) mode.[12]

General Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Prepare Stock Solution (e.g., in Methanol) prep2 Create Calibration Standards (Serial Dilution) prep1->prep2 prep3 Add Stable Isotope Labeled Internal Standard (SIL-IS) prep2->prep3 prep4 Dilute & Shoot or SPE Cleanup prep3->prep4 inj Inject into UPLC/HPLC prep4->inj sep Gradient Separation (C18 Column) inj->sep ion Electrospray Ionization (ESI+) sep->ion mrm MRM Detection (Precursor -> Product) ion->mrm peak Integrate MRM Transitions mrm->peak curve Generate Calibration Curve (Response Ratio vs. Conc.) peak->curve quant Quantify Samples curve->quant

Sources

Application Note: Unambiguous Structural Elucidation of 3-Methyl-N-phenylbutanamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural characterization of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 3-Methyl-N-phenylbutanamide, a substituted amide of significant interest in synthetic and medicinal chemistry. We present a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the proton and carbon spectra. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and data interpretation, thereby ensuring scientific integrity and trustworthy results.

Introduction: The Central Role of NMR in Structural Analysis

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the de novo structural elucidation of small molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is fundamental to confirming chemical identity, assessing purity, and understanding molecular dynamics. For a molecule like this compound, which contains distinct aliphatic and aromatic moieties linked by an amide bond, NMR provides a complete atomic-level picture.

The amide bond itself presents a unique spectroscopic feature due to restricted rotation around the C-N bond, a consequence of resonance delocalization.[1] This can lead to the observation of rotational isomers (rotamers) at room temperature, which NMR is particularly adept at identifying.[2][3] This note will explore the theoretical underpinnings and practical application of ¹H and ¹³C NMR to fully characterize this compound.

Theoretical Considerations for NMR Analysis

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information based on several key parameters:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups (like the carbonyl and phenyl groups) cause a "deshielding" effect, shifting signals to a higher ppm value (downfield).[4]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled protons.[5]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides a signal for each chemically non-equivalent carbon atom.

  • Chemical Shift (δ): The chemical shift range in ¹³C NMR is much wider than in ¹H NMR (~0-220 ppm), which minimizes signal overlap.[6] Carbonyl carbons are typically found far downfield (160-185 ppm for amides), while aromatic carbons appear in the 120-150 ppm range, and aliphatic carbons are found upfield (0-60 ppm).[6][7][8]

  • Decoupling: ¹³C NMR spectra are usually acquired with proton decoupling, meaning each unique carbon appears as a single sharp line, simplifying the spectrum.[9]

Experimental Protocol

The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument setup. The following protocol is a self-validating system designed to yield high-resolution spectra.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Vial (0.6-0.7 mL CDCl₃) weigh->dissolve Accuracy is key transfer 3. Filter & Transfer (Pasteur pipette with glass wool) dissolve->transfer Ensure homogeneity tube 4. NMR Tube (Final Volume ~0.6 mL) transfer->tube Remove particulates setup 5. Instrument Setup (Lock, Tune, Shim) tube->setup Insert Sample h1_acq 6. Acquire ¹H Spectrum setup->h1_acq c13_acq 7. Acquire ¹³C Spectrum h1_acq->c13_acq

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10-20 mg of this compound. While ¹H NMR can be performed on 1-10 mg, a slightly higher amount ensures a good signal-to-noise ratio for the less sensitive ¹³C experiment in a reasonable time.[10][11]

  • Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a small, clean glass vial.[12] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm.

  • Filtration and Transfer: To prevent spectral line broadening, it is critical to remove any undissolved particulate matter.[13][14] Use a Pasteur pipette with a small, tightly packed plug of glass wool to filter the solution directly into a standard 5 mm NMR tube.

  • Final Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL), which is optimal for detection in most modern spectrometers.[11][14]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typically, 8 to 16 scans are sufficient.[15]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required, often taking from 20 minutes to over an hour depending on the sample concentration.[12]

Spectral Analysis and Data Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound in CDCl₃. The assignments are based on established chemical shift principles and data from similar structures.[16]

Molecular Structure with Atom Numbering:

Caption: Structure of this compound with key atom numbering.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by distinct signals for the amide proton, the aromatic protons, and the isobutyl group protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-1~7.6 - 8.5broad singlet (br s)1H-N-H
H-Ar~7.1 - 7.6multiplet (m)5H-Phenyl C-H
H-3~2.28doublet (d)2H~6.6-CH₂-C=O
H-4~2.2multiplet (m)1H~6.6-CH(CH₃)₂
H-5~1.02doublet (d)6H~6.6-CH(CH₃)₂

Analysis of ¹H Spectrum:

  • Amide Proton (H-1): The N-H proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange with trace amounts of water.[17] Its chemical shift is highly dependent on solvent and concentration; in a non-polar solvent like CDCl₃, it is expected in the 7.6-8.5 ppm range, but can shift significantly in hydrogen-bonding solvents like DMSO-d₆.[18][19]

  • Aromatic Protons (H-Ar): The five protons on the phenyl ring will appear as a complex multiplet between 7.1 and 7.6 ppm.[8] The ortho-protons are expected to be the most downfield due to the deshielding effect of the amide group.

  • Methylene Protons (H-3): These two protons are adjacent to the carbonyl group, which deshields them, placing their signal around 2.28 ppm. They are coupled to the single proton at H-4, resulting in a doublet. The typical vicinal coupling constant in an aliphatic chain is around 6-8 Hz.[20]

  • Methine Proton (H-4): This single proton is coupled to the two H-3 protons and the six H-5 protons. This complex coupling (n=8) will result in a multiplet around 2.2 ppm.

  • Methyl Protons (H-5): The six protons of the two methyl groups are chemically equivalent due to free rotation. They are coupled to the single H-4 proton, resulting in a clean doublet at approximately 1.02 ppm. This upfield shift is characteristic of saturated alkyl protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

LabelChemical Shift (δ ppm)Assignment
C-2~171.6C=O (Amide Carbonyl)
C-Ar (ipso)~138.0Phenyl C-N
C-Ar (ortho/para)~129.1Phenyl CH
C-Ar (meta)~124.4Phenyl CH
C-Ar (ortho/para)~120.2Phenyl CH
C-3~47.1-CH₂-C=O
C-4~26.3-CH(CH₃)₂
C-5~22.5-CH(CH₃)₂

Analysis of ¹³C Spectrum:

  • Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield around 171.6 ppm, which is characteristic for this functional group.[6][21]

  • Aromatic Carbons (C-Ar): The phenyl group will show four distinct signals. The ipso-carbon (attached to the nitrogen) is quaternary and will have a different chemical shift (~138.0 ppm) from the protonated carbons. Due to symmetry, the two ortho and two meta carbons are equivalent, but they are electronically distinct from the para carbon, leading to three signals for the five C-H aromatic carbons.[8]

  • Aliphatic Carbons (C-3, C-4, C-5): The aliphatic carbons appear in the upfield region. The methylene carbon (C-3), being alpha to the carbonyl, is the most downfield of the aliphatic set (~47.1 ppm). The methine (C-4) and methyl (C-5) carbons of the isobutyl group appear at approximately 26.3 and 22.5 ppm, respectively.

Conclusion

This application note has detailed a robust protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for the structural confirmation of this compound. By systematically analyzing the chemical shifts, integrations, and coupling patterns, an unambiguous assignment of all proton and carbon signals is achieved. The presented methodologies and data serve as a reliable reference for researchers engaged in the synthesis and analysis of related compounds, underscoring the indispensable power of NMR spectroscopy in modern chemical and pharmaceutical development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Al-Showiman, S. S. (1985). ¹³C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on ¹³C NMR chemical shifts. Journal of King Saud University - Science.
  • Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

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  • Obreque-Gajardo, G., et al. (2016). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Perrin, C. L., & Lollo, C. P. (1984). Mechanism of NH proton exchange in amides and proteins. Journal of the American Chemical Society. [Link]

  • University College London, Department of Chemistry. Sample Preparation. [Link]

  • Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

  • Chem Help ASAP. (2022). Chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. [Link]

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics.
  • The Royal Society of Chemistry. (2014). Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • The Royal Society of Chemistry. Supplementary Material for Catalytic Amidation of Esters. [Link]

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

  • Johnston, E. R. (1981). NMR Studies of Proton Exchange in Amides. eScholarship, University of California. [Link]

  • University of California, Los Angeles. ¹³C NMR Chemical Shift Table. [Link]

  • van der Zwan, K. P., et al. (2021). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Molecules. [Link]

  • ResearchGate. (2020). NMR studies of rotamers with multi-substituted amides. [Link]

  • ResearchGate. The amide proton region of the ¹H NMR spectra. [Link]

  • Nanalysis Corp. Using NMR to observe the restricted rotation in amide bonds. [Link]

  • University of Wisconsin-Madison. Coupling constants for ¹H and ¹³C NMR. [Link]

  • LibreTexts Chemistry. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • ResearchGate. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • YouTube. (2021). S'21 - NMR 14 - J values (coupling constants). [Link]

  • Duke University NMR Center. Coupling constants. [Link]

  • LibreTexts Chemistry. (2014). Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. [Link]

  • Scribd. How To Read and Interpret ¹H-NMR and ¹³C-NMR. [Link]

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]

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  • PubChem. N-methyl-3-phenylbutanamide. [Link]

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Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methyl-N-phenylbutanamide. Developed for researchers, scientists, and professionals in drug development and quality control, this guide provides a comprehensive framework from first principles of method development to a step-by-step analytical protocol. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, ensuring its suitability for routine analysis. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is an organic compound featuring a secondary amide linkage and a phenyl group.[4][5] The accurate quantification of such molecules is critical in pharmaceutical research, process chemistry, and quality assurance to determine purity, monitor reaction kinetics, or assess stability. HPLC is the predominant analytical technique for this purpose due to its high sensitivity, reproducibility, and applicability to a wide range of non-volatile compounds.[1][6][7]

The method described herein is based on reversed-phase chromatography, the most common separation mode in HPLC, which separates analytes based on their hydrophobicity.[8][9] The non-polar nature of the C18 stationary phase, combined with a polar mobile phase, provides excellent retention and resolution for moderately non-polar compounds like this compound. The molecule's structure, containing both a hydrophobic phenyl ring and an alkyl chain, alongside a polar amide group, dictates the selection of chromatographic parameters. The amide group itself is non-ionizable under typical chromatographic conditions, which simplifies mobile phase selection and enhances method stability.[10]

Method Development Strategy: Causality and Choices

The development of a robust HPLC method is a systematic process. The choices made for each parameter are grounded in the physicochemical properties of this compound and established chromatographic theory.

Analyte Physicochemical Properties
  • Structure: this compound (Isovaleranilide)

  • Molecular Formula: C₁₁H₁₅NO[4][5]

  • Molecular Weight: 177.24 g/mol [4][5]

  • Predicted Polarity: Moderately non-polar, with an estimated XLogP3 of 2.5, indicating good retention on a reversed-phase column.[4]

  • UV Chromophore: The presence of the phenyl ring provides strong UV absorbance, making UV detection a suitable and sensitive choice.

Selection of Chromatographic Conditions

Column Selection: A C18 (octadecylsilyl) silica-based column is the gold standard for reversed-phase HPLC and serves as the optimal starting point.[9][11] Its non-polar stationary phase will interact effectively with the hydrophobic regions of the analyte. For this application, a column with embedded polar groups (such as an amide) can also be considered to improve peak shape for the polar amide moiety of the analyte, though a standard C18 is sufficient.[12][13] A high-purity silica backbone minimizes unwanted interactions with residual silanols.[12]

Mobile Phase Selection & Optimization: The mobile phase consists of a mixture of an aqueous component and an organic modifier.[14]

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff (190 nm), which allows for detection at lower wavelengths if necessary.[14][15]

  • Aqueous Phase: HPLC-grade water is used. While the analyte is neutral, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is often employed to sharpen peaks by suppressing the ionization of any free silanols on the column packing material.[14]

  • Composition (Isocratic vs. Gradient): For a single analyte quantification, an isocratic method (constant mobile phase composition) is preferable for its simplicity, robustness, and shorter run-to-run equilibration times.[9] The optimal ratio of acetonitrile to water is determined experimentally to achieve a retention time that provides good resolution from the solvent front without being excessively long (typically aiming for a capacity factor, k', between 2 and 10).

Detection Wavelength: The UV spectrum of compounds containing a phenyl ring typically shows a maximum absorbance (λmax) around 254 nm and a stronger one near 210-220 nm. While detection at a lower wavelength offers higher sensitivity, the 254 nm wavelength is often more selective and less prone to interference from solvents and additives. An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal λmax. For this method, 254 nm is selected as a robust starting point.

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm internal diameter column provides a good balance between analysis time and efficiency.[16] Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and peak shapes.

Instrumentation and Materials

Component Specification
HPLC System An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD or VWD detector.
Chromatography Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent high-purity, end-capped C18 column).
Data Acquisition Software OpenLab CDS or equivalent.
Analytical Balance 4-decimal place readability (e.g., Mettler Toledo XS204).
pH Meter Calibrated pH meter for mobile phase preparation.
Solvents & Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Formic Acid (LC-MS Grade), this compound reference standard (>99% purity).
Labware Class A volumetric flasks, pipettes, 2 mL HPLC vials with septa, 0.45 µm syringe filters (PTFE for organic solvents).

Detailed Analytical Protocol

This protocol provides a self-validating system where system suitability checks are integrated to ensure the reliability of each analytical run.

Preparation of Solutions

Mobile Phase Preparation (60:40 Acetonitrile:Water with 0.1% Formic Acid):

  • Measure 400 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of formic acid and mix thoroughly.

  • Add 600 mL of HPLC-grade acetonitrile.

  • Transfer to a 1 L solvent bottle, sonicate for 15 minutes to degas, and label clearly. This solution should be prepared fresh daily for best results.[17]

Standard Stock Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask 15-20 times.

Working Standard Solution (50 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly. This concentration is a typical starting point for assay and impurity analysis.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

  • Perform a subsequent 1:20 dilution (e.g., 1.0 mL into a 20 mL flask) using the mobile phase to achieve a theoretical concentration of 50 µg/mL.

  • Before transferring to an HPLC vial, filter the final solution through a 0.45 µm PTFE syringe filter to remove particulates and protect the column.[18][19]

HPLC System Parameters
Parameter Condition
Column ZORBAX Eclipse Plus C18, 4.6x150 mm, 5 µm
Mobile Phase 60:40 Acetonitrile : Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the following criteria:

SST Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Precision (RSD%) Relative Standard Deviation of peak areas from five replicate injections should be ≤ 2.0%.[2]
Analysis Sequence and Quantification
  • Inject a mobile phase blank to ensure no system contamination.

  • Perform the System Suitability Test.

  • Inject the Working Standard Solution once.

  • Inject the prepared sample solutions in duplicate.

  • Inject the Working Standard Solution again after every 6-10 sample injections to bracket the samples and monitor for any drift in instrument response.

The concentration of this compound in the sample is calculated using the following formula:

Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard * Dilution_Factor

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation must be performed to document that the method is fit for its intended purpose.[1][2][3][20]

Parameter Protocol Summary
Specificity Analyze a blank (diluent), a placebo (if applicable), and the analyte. The analyte peak should have no interference at its retention time. Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that degradant peaks do not co-elute with the main analyte peak.[1]
Linearity Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits (e.g., 80% to 120% of the assay concentration).[2]
Accuracy (Recovery) Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. Calculate the percentage recovery for each level. The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate samples prepared by the same analyst on the same day. The RSD% of the results should be ≤ 2.0%. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results between the two sets.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min, detection wavelength ±2 nm) and assess the impact on the results. The system suitability criteria should still be met.

Visualizations and Diagrams

HPLC Analytical Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sol_Prep Solution Preparation (Mobile Phase, Standards, Samples) Filtration Sample Filtration (0.45 µm PTFE) Sol_Prep->Filtration Equilibration System Equilibration (Stable Baseline) Filtration->Equilibration SST System Suitability Test (5 Replicates) Equilibration->SST Sequence Run Analysis Sequence (Blank, Standards, Samples) SST->Sequence Integration Peak Integration Sequence->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: High-level workflow from sample preparation to final reporting.

Method Validation Logic

Validation_Logic cluster_core Core Performance Metrics Method Final HPLC Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (RSD ≤ 2.0%) Method->Precision Robustness Robustness (Parameter Variation) Method->Robustness LOQ LOQ/LOD Method->LOQ

Caption: Key parameters for validating the HPLC method per ICH guidelines.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust, precise, and accurate tool for the quantitative determination of this compound. The systematic approach to method development, coupled with a comprehensive validation protocol based on ICH guidelines, ensures that the method is fit-for-purpose in regulated and research environments. By following the detailed protocols for solution preparation, system operation, and data analysis, users can achieve reliable and reproducible results.

References

  • Organomation. (n.d.). HPLC Sample Preparation.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • MicroSolv. (2016, January 21). Amide or Amino HPLC Columns What are the Differences.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • Welch Materials. (n.d.). HPLC Column Selection: Core to Method Development (Part I).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Thermo Fisher Scientific. (2023, June 13). Mastering Small Molecule Reversed-Phase Method Development.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology.
  • National Center for Biotechnology Information. (n.d.). N-methyl-3-phenylbutanamide. PubChem Compound Summary for CID 3572955.
  • CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-N-phenylbutanimidic acid. PubChem Compound Summary for CID 222941.
  • ChemSynthesis. (n.d.). This compound.
  • SIELC Technologies. (2018, May 16). Butanamide, N-phenyl-.
  • National Center for Biotechnology Information. (n.d.). N,3-dimethyl-N-phenylbutanamide. PubChem Compound Summary for CID 265146.
  • ChemicalBook. (n.d.). N-Phenyl-3-methylbutanamide.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Waters. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
  • ResearchGate. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
  • Preprints.org. (2023, February 25). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of.
  • Burdick & Jackson. (n.d.). UV Cutoff.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from The Royal Society of Chemistry website.
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Application Note: Analysis of 3-Methyl-N-phenylbutanamide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide and a robust protocol for the qualitative and quantitative analysis of 3-Methyl-N-phenylbutanamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as Isovaleranilide, is an N-aryl amide with applications in chemical synthesis and potentially in the development of biologically active compounds.[1][2] The methodology detailed herein provides the foundational parameters for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the characteristic electron ionization (EI) fragmentation patterns of the molecule, providing a basis for confident identification. This guide is intended for researchers, analytical chemists, and quality control specialists in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative for N-Aryl Amides

N-aryl amides are a significant class of organic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and industrial materials.[1] this compound (C₁₁H₁₅NO) is a specific member of this class, and the ability to accurately identify and quantify it is crucial for synthesis verification, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering unparalleled separation efficiency and definitive molecular identification. The coupling of gas chromatography's ability to separate volatile and semi-volatile compounds with the mass spectrometer's power to provide structural information makes it an indispensable tool.[3] This document serves as a practical guide, grounded in the principles of mass spectrometry, to establish a reliable analytical method for this compound.

Chemical Profile: this compound

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonyms Isovaleranilide, N-PhenylisovaleramidePubChem[4]
CAS Number 2364-50-3PubChem[4]
Molecular Formula C₁₁H₁₅NOChemSynthesis[5]
Molecular Weight 177.24 g/mol ChemSynthesis[5]
Structure Chemical Structure of this compoundPubChem

Principle of the GC-MS Method

The analysis begins with the introduction of a prepared sample into the gas chromatograph. The sample is vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas, typically helium. The column, coated with a stationary phase, separates compounds based on their boiling points and affinity for the phase. As this compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (Electron Ionization - EI), causing it to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is unstable and undergoes predictable fragmentation, breaking into smaller, charged ions. These fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a detector generates a mass spectrum—a unique fingerprint of the molecule's structure.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and accuracy. Adherence to these steps, combined with standard laboratory best practices, will ensure reliable results.

Materials and Reagents
  • Analyte: this compound standard (≥98% purity)

  • Solvent: Methanol, HPLC or GC-grade

  • Carrier Gas: Helium (99.999% purity or higher)

  • Glassware: Volumetric flasks (Class A), autosampler vials with PTFE-lined septa, micropipettes.

Instrumentation

A standard benchtop GC-MS system is required. The parameters below are provided as a starting point and may be optimized for specific instruments.[6]

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)

  • Autosampler: G4513A Autosampler (or equivalent)

Standard and Sample Preparation

The choice of solvent is critical; methanol is selected for its ability to readily dissolve the amide without interfering with the chromatography.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol.

  • Sample Preparation: If analyzing a solid sample, accurately weigh a known amount, dissolve it in methanol, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.[7]

GC-MS Instrumental Parameters

The following parameters have been optimized for the separation and detection of amides.[7] The temperature program is designed to provide good peak shape and separation from potential impurities.

ParameterSettingRationale
Gas Chromatograph
Inlet ModeSplitlessMaximizes sensitivity for trace analysis. A split injection (e.g., 10:1) can be used for higher concentrations.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.1 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing speed and resolution.
Oven ProgramInitial: 60 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 minThe initial temperature allows for solvent focusing. The ramp rate is chosen to elute the analyte as a sharp peak. The final hold ensures that any less volatile components are eluted from the column.
Injection Volume1 µLStandard volume for capillary GC.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra.
Ion Source Temp.230 °CStandard temperature to promote ionization and minimize thermal degradation.
Quadrupole Temp.150 °CMaintains ion path integrity.
Electron Energy70 eVStandard energy for EI, providing consistent fragmentation patterns for library matching.
Mass Scan Range40 - 450 amuCovers the molecular weight of the analyte and its expected fragments.
Solvent Delay3 minPrevents the high concentration of solvent from entering and saturating the MS detector.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Receive Sample weigh Weigh Analyte start->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter vial Transfer to Vial filter->vial inject Autosampler Injection vial->inject gc_sep GC Separation inject->gc_sep ms_ion EI Ionization & Fragmentation gc_sep->ms_ion ms_detect Mass Detection (m/z) ms_ion->ms_detect chrom Generate Chromatogram ms_detect->chrom spec Generate Mass Spectrum ms_detect->spec integrate Integrate Peak chrom->integrate quant Quantify spec->quant report Final Report integrate->report quant->report

Caption: Experimental workflow for GC-MS analysis.

Results and Discussion: Interpreting the Data

Chromatographic Results

Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. The retention time is a characteristic property under a specific method and can be used for initial identification. Using a standard non-polar column, the Kovats retention index for this compound is approximately 1571, which can be used for confirmation.[4]

Mass Spectrum and Fragmentation

The EI mass spectrum provides the definitive structural evidence. The fragmentation of amides is well-characterized and typically involves specific bond cleavages.[8][9][10] For this compound (MW=177.24), the following key fragments are expected:

  • Molecular Ion (M⁺•) at m/z 177: The presence of the molecular ion peak confirms the molecular weight of the compound. Its intensity may vary but should be observable.

  • N-CO Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the bond between the nitrogen and the carbonyl carbon.[8][9] This leads to the formation of a stable anilino radical and the isovaleryl cation.

    • Fragment at m/z 85: [C₅H₉O]⁺. This corresponds to the isovaleryl cation, resulting from the loss of the anilino radical (•NHC₆H₅).

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group is another prominent pathway.

    • Fragment at m/z 134: [M - C₃H₇]⁺. This results from the loss of an isopropyl radical (•CH(CH₃)₂).

  • Fragments from the Phenyl Group:

    • Fragment at m/z 93: [C₆H₅NH₂]⁺•. This corresponds to the aniline radical cation, which is a very common and stable fragment for N-phenyl substituted compounds. The NIST Mass Spectrometry Data Center lists m/z 93 as the top peak for this compound.[4]

    • Fragment at m/z 77: [C₆H₅]⁺. The phenyl cation, formed by the loss of the entire amide group or subsequent fragmentation of other phenyl-containing ions.[11]

  • McLafferty Rearrangement: While possible, this rearrangement is more common in primary amides.[10] For this compound, it would involve the transfer of a gamma-hydrogen. This could lead to a fragment at m/z 107, but it is typically less intense than the fragments from direct cleavages.

Predicted Mass Spectrum Data

m/zProposed Ion StructureFragmentation Pathway
177[C₁₁H₁₅NO]⁺•Molecular Ion (M⁺•)
134[C₈H₈NO]⁺α-Cleavage (Loss of •C₃H₇)
93[C₆H₇N]⁺•Aniline radical cation
85[C₅H₉O]⁺N-CO Cleavage (Isovaleryl cation)
77[C₆H₅]⁺Phenyl cation

The following diagram visualizes the primary fragmentation pathways.

Caption: Key EI fragmentation pathways of the analyte.

Conclusion

This application note provides a detailed and reliable GC-MS method for the analysis of this compound. The protocol outlines all necessary steps from sample preparation to instrumental analysis and data interpretation. By understanding the characteristic retention behavior and mass spectral fragmentation patterns, researchers can achieve confident identification and accurate quantification of this compound. The methodology is robust and can be adapted for the analysis of other similar N-aryl amides, serving as a valuable tool in drug development and chemical research.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health (NIH). [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • GC Analysis Amide. (n.d.). Scribd. [Link]

  • The Gas Chromatography of Long Chain Acid Amides. (n.d.). Springer. [Link]

  • N-methyl-3-phenylbutanamide. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Determination of five amides in food contact materials by GC/MS. (2019). Atlantis Press. [Link]

  • Analysis method for amide compounds. (n.d.).
  • 3-Methyl-N-phenylbutanimidic acid. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • This compound. (n.d.). ChemSynthesis. [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]

  • Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. (2009). PubMed, National Institutes of Health (NIH). [Link]

  • N-methyl-N-phenylbutanamide. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • (3S)-N-methyl-3-phenyl-butanamide - MS (GC) - Spectrum. (n.d.). SpectraBase. [Link]

  • Butanamide, 3-methyl-. (n.d.). NIST WebBook. [Link]

  • N,3-Dimethyl-N-phenylbutanamide - Spectra. (n.d.). SpectraBase. [Link]

  • Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. (n.d.). 3M Environmental Laboratory. [Link]

  • N,3-dimethyl-N-phenylbutanamide. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]

  • A Novel Approach for the Synthesis of Biologically Important N-Aryl Amides with Arenediazonium Salts. (2015). ResearchGate. [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2020). MDPI. [Link]

  • Visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. (2015). ResearchGate. [Link]

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Application Note: A Strategic Framework for the In Vitro Assay Development of 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The exploration of novel chemical entities is a cornerstone of modern drug discovery. 3-Methyl-N-phenylbutanamide is a small molecule with defined physical and chemical properties but largely uncharacterized biological activity. This application note presents a strategic, tiered framework for the in vitro assay development and initial biological characterization of this compound. As a guide for researchers and drug development professionals, this document eschews a rigid, one-size-fits-all template in favor of a logical, cascading workflow designed to efficiently profile a compound of unknown function. We begin with foundational compound characterization and progress through primary phenotypic screening to inform the selection of more targeted secondary assays. The protocols detailed herein are designed to be self-validating, incorporating critical quality control measures and explaining the scientific rationale behind key experimental choices, thereby ensuring the generation of robust and reliable data.

Introduction and Foundational Principles

This compound is an amide-containing organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of approximately 177.24 g/mol .[1][2] While its synthesis and basic chemical properties are established, its biological effects and potential therapeutic targets remain unidentified. The journey from a novel chemical entity to a potential drug candidate begins with a systematic and intelligent screening process.

The development of in vitro assays for such a compound must be approached as a funnel, starting with broad, high-throughput methods to identify any biological activity and progressively narrowing the focus to elucidate the specific mechanism of action (MoA). The principles of robust assay design—specificity, sensitivity, reproducibility, and a well-defined dynamic range—are paramount at every stage.[3] This guide adheres to a tiered approach, maximizing efficiency and resource allocation.

Strategic Workflow for Assay Development

A logical progression from broad phenotypic effects to specific mechanistic insights is crucial. We propose a three-tiered workflow that begins with assessing general cytotoxicity, followed by an investigation into the potential MoA for any observed activity.

Assay_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Insight A Compound QC (Solubility, Purity, Stability) B Tier 1: Cell Viability & Cytotoxicity Assay (MTT) A->B Proceed to Screening C Data Analysis (IC50 Determination) B->C Generate Dose-Response Curve D Hit Confirmation & Triage C->D Identify 'Hits' E Tier 2: MoA Assays (e.g., Apoptosis, ELISA, Target Binding) D->E Investigate 'Why?'

Figure 1: A tiered workflow for characterizing novel compounds.

Foundational Step: Compound Quality Control

Before biological evaluation, ensuring the quality and solubility of the test compound is a critical, non-negotiable step. Inaccurate concentration values due to poor solubility can invalidate all subsequent data.

  • Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol) and the final assay medium. The final concentration of the solvent in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like 100% DMSO. Aliquot and store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Tier 1: Primary Phenotypic Screening - Cell Viability

The first biological question to answer is whether the compound has any effect on cell health. A cell viability assay provides a broad measure of cellular metabolic activity and is an excellent first-pass screen for identifying cytotoxic or cytostatic effects.[4] The MTT assay is a robust, colorimetric method suitable for this purpose.[5][6]

Principle of the MTT Assay: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Principle cluster_live Live, Metabolically Active Cell cluster_dead Dead Cell MTT_Live MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT_Live->Mito Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT_Dead MTT (Yellow, Soluble) No_Reaction No Reaction MTT_Dead->No_Reaction

Figure 2: Principle of the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is designed for a 96-well plate format but can be scaled.

1. Cell Seeding:

  • Culture cells of interest (e.g., HeLa, A549) to ~80% confluency.

  • Trypsinize and prepare a single-cell suspension.

  • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

2. Compound Treatment:

  • Prepare a serial dilution of the this compound stock solution in culture medium. A common starting range is from 100 µM down to 0.1 µM.

  • Include "vehicle control" wells (medium with the same concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).

  • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[5]

4. Solubilization and Measurement:

  • Carefully aspirate the medium without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[6]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: The data should be used to generate a dose-response curve, plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated.

ParameterDescriptionExample Value
Top Plateau 100% cell viability (vehicle control)1.25 AU
Bottom Plateau 0% cell viability (background)0.05 AU
IC₅₀ Concentration for 50% inhibition10.5 µM
Hill Slope Steepness of the curve1.2

Tier 2: Investigating the Mechanism of Action (MoA)

If this compound demonstrates significant activity in the primary screen (e.g., an IC₅₀ < 20 µM), the next logical step is to investigate how it is affecting the cells. This requires a panel of secondary, more specific assays. The choice of assays will be guided by the results of the primary screen. For instance, if the compound is cytotoxic, an apoptosis assay is a logical follow-up.

Apoptosis Assessment via Caspase Activity Assay

Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds. A key feature of apoptosis is the activation of a family of proteases called caspases. Luciferase-based reporter assays provide a highly sensitive method for measuring caspase activity.[7]

Principle: The assay utilizes a luminogenic substrate containing a specific caspase cleavage sequence (e.g., DEVD for caspase-3/7) coupled to a luciferase. In the presence of active caspases, the substrate is cleaved, releasing the luciferase to react with its substrate and produce light. The luminescent signal is directly proportional to the amount of active caspase.

Protocol: Caspase-Glo® 3/7 Assay (Example) 1. Cell Treatment:

  • Seed and treat cells with this compound at concentrations around its IC₅₀ value in an opaque-walled 96-well plate suitable for luminescence. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Incubate for a period appropriate to induce apoptosis (e.g., 6-24 hours).

2. Assay Reagent Preparation and Addition:

  • Equilibrate the Caspase-Glo® reagent to room temperature.[8]

  • Add 100 µL of the reagent directly to each well of the 96-well plate.

  • Mix briefly on an orbital shaker.

3. Incubation and Measurement:

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Target Secretion/Expression via ELISA

The compound might not be directly cytotoxic but could be modulating cellular signaling pathways, leading to changes in protein secretion. An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying a specific protein (e.g., a cytokine like IL-6 or TNF-α) in a complex sample like cell culture supernatant.[9][10]

Principle of Sandwich ELISA: This method uses two antibodies that recognize different epitopes on the target antigen. A capture antibody is immobilized on the plate surface. The sample is added, and the target antigen binds to the capture antibody. A second, enzyme-conjugated detection antibody is then added, which binds to the captured antigen, forming a "sandwich." Finally, a substrate is added, which is converted by the enzyme into a detectable signal.[10]

Figure 3: Workflow for a sandwich ELISA protocol.

Protocol: General Sandwich ELISA 1. Plate Coating:

  • Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate.

  • Incubate overnight at 4°C.[11]

2. Blocking:

  • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.[12]

3. Sample Incubation:

  • Wash the plate.

  • Add 100 µL of standards and cell culture supernatants (collected from compound-treated cells) to the appropriate wells.

  • Incubate for 2 hours at room temperature.[11]

4. Detection Antibody Incubation:

  • Wash the plate.

  • Add 100 µL of the diluted, enzyme-conjugated detection antibody to each well.

  • Incubate for 1 hour at room temperature.[11]

5. Signal Development:

  • Wash the plate thoroughly.

  • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops (15-30 minutes).[12]

  • Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.[12]

  • Read the absorbance at 450 nm immediately.

Future Direction: Target Binding via Fluorescence Polarization

Should downstream target deconvolution studies identify a specific protein target for this compound, a biophysical assay like Fluorescence Polarization (FP) would be invaluable for confirming direct binding and quantifying binding affinity.[13]

Principle: FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently-labeled molecule (the "tracer," which could be a derivative of our compound or a known ligand) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a much larger protein target, its tumbling slows dramatically, leading to a high polarization signal.[14][15][16] A competitive FP assay can be developed where this compound displaces the tracer from the protein, causing a decrease in polarization.

Summary and Conclusion

This application note provides a comprehensive and logical framework for the initial in vitro characterization of this compound, a compound with unknown biological activity. By employing a tiered screening cascade—starting with broad cell viability assays and progressing to more specific, mechanism-of-action-oriented assays—researchers can efficiently profile the compound's effects. The detailed protocols for MTT, caspase activity, and ELISA assays serve as validated starting points for laboratory implementation. This strategic approach ensures that resources are used effectively, generating robust data to guide future research, whether that involves lead optimization or further target deconvolution studies.

References

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Application Notes and Protocols for the Use of 3-Methyl-N-phenylbutanamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the characterization, qualification, handling, and application of 3-Methyl-N-phenylbutanamide as a chemical reference standard. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals who require a well-documented and reliable standard for quantitative and qualitative analyses. By adhering to these methodologies, laboratories can ensure the accuracy, precision, and reproducibility of their analytical data, upholding the principles of scientific integrity and regulatory compliance.

Introduction

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. A cornerstone of this integrity is the use of highly characterized reference standards.[1][2] A reference standard is a substance of established purity and identity used to calibrate analytical instruments, validate analytical methods, and serve as a comparator for the quantification of an analyte.[1][3] Its purpose is to ensure the accuracy and reproducibility of analytical results, forming an unbroken chain of traceability.[3][4]

This compound (C₁₁H₁₅NO) is an amide that may serve as a key starting material, intermediate, or potential impurity in the synthesis of various chemical entities.[5][6] Its accurate quantification is therefore essential for process control, impurity profiling, and stability testing. This document provides a self-validating system of protocols and best practices for establishing this compound as a reliable reference standard.

Physicochemical Properties and Identity Confirmation

The first step in qualifying a reference standard is the unambiguous confirmation of its chemical structure and a summary of its physical properties. This ensures that the material being used is indeed the correct compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[6]
Molecular Formula C₁₁H₁₅NO PubChem[6]
Molecular Weight 177.24 g/mol PubChem[6]
CAS Number 2364-50-3 ChemSynthesis[7]

| Canonical SMILES | CC(C)CC(=O)NC1=CC=CC=C1 | PubChem[6] |

A comprehensive characterization is essential to confirm the identity and purity of the candidate reference standard.[5] The following workflow outlines the recommended analytical techniques.

cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) CoA Certificate of Analysis (CoA) NMR->CoA MS Mass Spectrometry (MS) MS->CoA IR Infrared (IR) Spectroscopy IR->CoA HPLC Chromatographic Purity (HPLC/GC) HPLC->CoA KF Water Content (Karl Fischer) KF->CoA ROI Inorganic Impurities (Residue on Ignition) ROI->CoA Candidate Candidate Material Candidate->NMR Identity Candidate->MS Identity Candidate->IR Identity Candidate->HPLC Purity Candidate->KF Purity Candidate->ROI Purity

Caption: Analytical workflow for the characterization of a reference standard.

Protocol 1.1: Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. The following protocol is a generalized procedure for acquiring high-quality spectra.[8]

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound.[8] b. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[8] c. Transfer the solution to a standard 5 mm NMR tube.[8]

2. ¹H NMR Spectrum Acquisition: a. Tune and match the probe for the ¹H frequency to maximize the signal-to-noise ratio.[8] b. Set acquisition parameters. A 30° or 45° pulse angle is recommended to minimize relaxation delays.[8] c. Acquire 8 to 16 scans for a sample of this concentration.[8]

3. ¹³C NMR Spectrum Acquisition: a. Tune and match the probe for the ¹³C frequency.[8] b. Use a pulse angle of 30° for optimal quantitative results for a molecule of this size.[8] c. Set the acquisition time to 1-2 seconds.[8]

4. Data Interpretation: a. Process the spectra and reference the chemical shifts to the residual solvent peak. b. Compare the observed chemical shifts, multiplicities, and integrations with established data for this compound.

Table 2: Expected NMR Chemical Shift Data for a Related Structure in CDCl₃ Note: The data presented is for the closely related structure this compound as found in available spectral data.[8] | ¹H NMR | δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic CH | 7.43 | d | 3H | | Aromatic CH | 7.13 | d | 2H | | - | 2.32 | s | 3H | | - | 2.24 – 2.21 | m | 3H | | CH(CH₃)₂ | 1.02 | d | 6H | | ¹³C NMR | δ (ppm) | Assignment | | C=O | 170.98 | Carbonyl | | Aromatic C | 135.48 | Aromatic | | Aromatic C | 133.88 | Aromatic | | Aromatic CH | 129.51 (2C) | Aromatic | | Aromatic CH | 120.13 (2C) | Aromatic | | CH(CH₃)₂ | 26.38 | Isopropyl CH | | CH(CH₃)₂ | 22.55 (2C) | Isopropyl CH₃ |

Qualification and Purity Assignment

The qualification of a reference standard involves rigorously determining its purity. The most robust method for this is the mass balance approach, where purity is calculated by subtracting the levels of all significant impurities from 100%.

cluster_methods Analytical Methods Purity Assigned Purity (%) = 100% - (A + B + C) Imp_A A. Chromatographic Impurities (%) Purity->Imp_A Imp_B B. Water Content (%) Purity->Imp_B Imp_C C. Residual Solvents & Inorganics (%) Purity->Imp_C HPLC HPLC / GC Imp_A->HPLC KF Karl Fischer Imp_B->KF GC_ROI Headspace GC Residue on Ignition Imp_C->GC_ROI

Caption: Logic of the mass balance approach for purity assignment.

Protocol 2.1: Comprehensive Purity Assignment

This protocol integrates data from multiple orthogonal analytical techniques to assign a purity value.

1. Chromatographic Purity by HPLC (Area Percent Method): a. Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential process impurities and degradation products. A typical starting point would be a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid. b. Sample Preparation: Prepare a solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. c. Analysis: Inject the solution and record the chromatogram. d. Calculation: Calculate the percentage of chromatographic impurities by dividing the sum of the areas of all impurity peaks by the total area of all peaks.

2. Water Content by Karl Fischer Titration: a. Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator. b. Analysis: Accurately weigh an appropriate amount of the reference standard and introduce it into the titration vessel. c. Calculation: The instrument will report the water content as a percentage (w/w). Perform the measurement in triplicate to ensure precision.

3. Residual Solvents by Headspace Gas Chromatography (GC): a. Sample Preparation: Accurately weigh the reference standard into a headspace vial and add an appropriate solvent (e.g., DMSO). b. Analysis: Analyze the sample using a GC system equipped with a headspace autosampler and a flame ionization detector (FID), following methods outlined in pharmacopeias such as USP <467>. c. Calculation: Quantify any detected residual solvents against their respective reference standards and sum the percentages.

4. Inorganic Impurities by Residue on Ignition (Sulphated Ash): a. Procedure: Accurately weigh about 1-2 g of the substance into a suitable crucible. Moisten with sulfuric acid, heat gently until the substance is thoroughly charred, then ignite to constant weight at 600 ± 50 °C. b. Calculation: Calculate the percentage of residue. This value represents the amount of inorganic impurities.

5. Final Purity Calculation: a. Formula: Purity (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Inorganic Impurities). b. Documentation: This final assigned purity value, along with all supporting data, must be documented in the Certificate of Analysis (CoA).

Handling, Storage, and Solution Preparation

The integrity of a reference standard is contingent upon its proper handling and storage.[9][10]

Handling and Storage Guidelines:

  • Storage Conditions: Store this compound in its original, tightly sealed container in a refrigerator (2°C to 8°C), protected from light and moisture, unless stability studies indicate otherwise.[10]

  • Equilibration: Before opening, allow the container to equilibrate to ambient laboratory temperature to prevent condensation of atmospheric moisture.

  • Handling: Use calibrated weighing equipment and clean, dry spatulas and glassware. Avoid cross-contamination.

  • Documentation: Maintain a detailed log of the standard's use, including the date, amount used, and the user's name.[10]

Protocol 3.1: Preparation of a Stock Standard Solution

Accurate preparation of stock solutions is critical for all subsequent quantitative work.

1. Equipment and Materials: a. Calibrated analytical balance. b. Class A volumetric flask. c. High-purity solvent (e.g., HPLC-grade acetonitrile or methanol). d. This compound reference standard with a known purity from its CoA.

2. Procedure: a. Calculate the required mass of the standard, correcting for its assigned purity. Formula: Mass to Weigh = (Target Concentration × Flask Volume) / (Purity / 100) b. Accurately weigh the calculated amount of the standard into a clean weighing boat and transfer it quantitatively to the volumetric flask. c. Add approximately half the final volume of the solvent to the flask and sonicate or vortex until the standard is completely dissolved. d. Allow the solution to return to ambient temperature. e. Dilute to the mark with the solvent, cap the flask, and invert it at least 15-20 times to ensure homogeneity. f. Transfer the solution to a labeled, amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and expiry date.

Application in Analytical Methods

The primary use of a qualified reference standard is in the preparation of calibration standards and quality control (QC) samples for the validation and routine use of analytical methods.[1][2]

cluster_cal Calibration Standards cluster_qc Quality Control (QC) Samples RS Reference Standard (Known Purity) Stock Stock Solution (e.g., 1 mg/mL) RS->Stock Accurate Weighing & Dissolution Cal1 Cal 1 Stock->Cal1 Serial Dilution Cal2 Cal 2 Stock->Cal2 Serial Dilution CalN ... Cal n Stock->CalN Serial Dilution LQC Low QC Stock->LQC Separate Dilution MQC Mid QC Stock->MQC Separate Dilution HQC High QC Stock->HQC Separate Dilution

Caption: Workflow for preparing calibration and QC samples from a reference standard.

Protocol 4.1: Preparation of Calibration and QC Samples

This protocol describes the preparation of standards for building a calibration curve to quantify this compound in unknown samples.

1. Preparation of Intermediate Solutions: a. From the primary stock solution (Protocol 3.1), prepare one or more intermediate stock solutions by serial dilution using the same high-purity solvent.

2. Preparation of Calibration Standards: a. Prepare a series of at least six non-zero calibration standards by spiking appropriate amounts of the stock or intermediate solutions into the matrix of interest (e.g., blank mobile phase for a purity assay, or blank plasma for a bioanalytical assay). b. The concentration range should bracket the expected concentration of the analyte in the unknown samples.

3. Preparation of Quality Control (QC) Samples: a. Using a separate weighing of the reference standard or a different stock solution, prepare QC samples at a minimum of three concentration levels: Low, Medium, and High. b. These levels should typically correspond to ~3x the lower limit of quantification (LQC), a mid-range concentration (MQC), and ~80% of the upper limit of quantification (HQC).

Table 3: Example Calibration Curve and QC Sample Concentrations

Sample ID Concentration (µg/mL) Source
CAL 1 0.1 Stock Dilution
CAL 2 0.5 Stock Dilution
CAL 3 2.0 Stock Dilution
CAL 4 10.0 Stock Dilution
CAL 5 50.0 Stock Dilution
CAL 6 100.0 Stock Dilution
LQC 0.3 Separate Stock
MQC 8.0 Separate Stock

| HQC | 80.0 | Separate Stock |

These prepared standards and QCs are then analyzed alongside the unknown samples. The instrument response of the calibration standards is used to generate a regression curve, from which the concentrations of the unknown samples and QCs are determined. The accuracy of the QC results serves as a validation of the run's acceptability.[11]

Conclusion

The establishment of this compound as a reference standard is a rigorous, multi-step process that underpins the reliability of all subsequent analytical measurements. It begins with unambiguous identity confirmation, proceeds through a comprehensive purity assessment using orthogonal methods, and culminates in its application under controlled handling and storage conditions. By following the detailed protocols and adhering to the scientific principles outlined in this guide, researchers and analysts can ensure that their work is built on a foundation of accuracy, traceability, and unimpeachable data quality.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222941, 3-Methyl-N-phenylbutanimidic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Lowes, S., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221441, N-methyl-N-phenylbutanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3572955, N-methyl-3-phenylbutanamide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • XRF Scientific. (n.d.). Methods for Validating Reference Materials. Retrieved from [Link]

  • Hone, M. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Retrieved from [Link]

  • PharmaJia. (n.d.). SOP for Handling of Reference Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. Retrieved from [Link]

  • World Health Organization. (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Restek. (2012). Handling Your Analytical Reference Standards. Retrieved from [Link]

  • SpectraBase. (n.d.). N,3-Dimethyl-N-phenylbutanamide. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Storage and Handling Quick Reference. Retrieved from [Link]

  • PureSynth. (2025). How Analytical Standards Support Method Validation & Calibration. Retrieved from [Link]

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  • Research Journal of Pharmacy and Technology. (2012). Analytical method validation: A brief review. Retrieved from [Link]

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Protocol for isolating 3-Methyl-N-phenylbutanamide from a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Protocol for the Efficient Isolation and Purification of 3-Methyl-N-phenylbutanamide from a Reaction Mixture

Abstract

This application note provides a comprehensive, field-proven protocol for the isolation and purification of this compound from a typical crude reaction mixture. The synthesis of N-aryl amides is a cornerstone reaction in medicinal chemistry and materials science.[1][2] However, the success of the synthesis is critically dependent on the effective removal of unreacted starting materials, coupling agents, and their byproducts. This guide details a robust methodology employing a sequential liquid-liquid extraction and recrystallization process, designed to yield high-purity this compound. We will delve into the rationale behind each step, ensuring that researchers can not only replicate the procedure but also adapt it to similar amide purification challenges.

Introduction: The Challenge of Amide Purification

This compound is synthesized by forming an amide bond between 3-methylbutanoic acid (isovaleric acid) and aniline, or their activated derivatives.[3][4] A common synthetic route involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the carboxylic acid and the amine.[1][5] While effective, this method introduces byproducts, most notably dicyclohexylurea (DCU), which must be efficiently removed.[2][6] Additionally, unreacted starting materials—isovaleric acid and aniline—must be separated from the desired amide product.

The protocol outlined herein is a self-validating system designed for high recovery and purity. It leverages fundamental principles of acid-base chemistry and differential solubility to systematically eliminate impurities.

Overview of the Isolation Workflow

The isolation strategy is a multi-step process designed to sequentially remove different classes of impurities from the crude reaction mixture. The logical flow of this process is depicted in the diagram below.

Isolation_Workflow cluster_0 Initial Workup cluster_1 Liquid-Liquid Extraction cluster_2 Final Purification & Analysis Start Crude Reaction Mixture (Product, DCU, Unreacted Aniline, Unreacted Isovaleric Acid in Organic Solvent) Filter Step 1: Initial Filtration Start->Filter Remove bulk of DCU Wash_HCl Step 2: Acid Wash (e.g., 1M HCl) Filter->Wash_HCl Transfer filtrate to Separatory Funnel Wash_NaHCO3 Step 3: Base Wash (e.g., 1M NaHCO3) Wash_HCl->Wash_NaHCO3 Removes Aniline Wash_Brine Step 4: Brine Wash Wash_NaHCO3->Wash_Brine Removes Isovaleric Acid Dry Step 5: Drying & Concentration Wash_Brine->Dry Removes residual water Recrystallize Step 6: Recrystallization Dry->Recrystallize Yields crude solid Characterize Step 7: Characterization (NMR, IR, MP) Recrystallize->Characterize Yields Pure Product

Caption: Workflow for isolating this compound.

Detailed Experimental Protocol

This protocol assumes the synthesis was performed in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc), using DCC as the coupling agent.

Part A: Initial Workup - Removal of Dicyclohexylurea (DCU)

Rationale: Dicyclohexylurea (DCU), the primary byproduct of DCC-mediated couplings, is largely insoluble in many common organic solvents and can be removed by filtration.[2][6] Performing this step prior to aqueous extraction prevents emulsion formation and simplifies the subsequent workup.

Procedure:

  • Upon reaction completion (monitored by TLC), cool the reaction mixture to 0-4 °C in an ice bath for 30 minutes. This will further decrease the solubility of DCU and promote its precipitation.

  • Set up a Büchner funnel with a piece of filter paper and wet it with a small amount of the reaction solvent.

  • Filter the cold reaction mixture under vacuum.

  • Wash the collected solid (DCU) with a small portion of cold organic solvent to recover any trapped product.

  • Combine the filtrate and the washings. This solution contains the desired product along with soluble impurities.

Part B: Liquid-Liquid Extraction - Sequential Impurity Removal

Rationale: This phase of the protocol uses the principles of acid-base extraction to separate the neutral amide product from any remaining acidic (unreacted isovaleric acid) and basic (unreacted aniline) starting materials.[7]

Procedure:

  • Transfer the filtrate from Part A to a separatory funnel of appropriate size.

  • Acid Wash (Removal of Aniline):

    • Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

    • Stopper the funnel, invert it, and vent to release any pressure.

    • Shake the funnel vigorously for 30-60 seconds, venting periodically.

    • Allow the layers to separate. The top layer is the organic phase, and the bottom is the aqueous phase (confirm by adding a drop of water).

    • Drain and discard the lower aqueous layer, which now contains the protonated aniline hydrochloride salt.

    • Repeat the acid wash one more time to ensure complete removal of aniline.

  • Base Wash (Removal of Isovaleric Acid):

    • To the organic layer remaining in the funnel, add an equal volume of 1 M sodium bicarbonate (NaHCO₃) solution.

    • Caution: Vent frequently, as the neutralization of the acid will produce carbon dioxide gas.

    • Shake gently at first, then more vigorously once gas evolution subsides.

    • Allow the layers to separate, then drain and discard the lower aqueous layer containing the sodium isovalerate salt.[8]

    • Repeat the base wash to ensure all acidic impurities are removed.

  • Brine Wash (Removal of Water):

    • Add a volume of saturated sodium chloride (brine) solution equal to about half the volume of the organic layer.

    • Shake gently for 30 seconds. The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.[7]

    • Allow the layers to separate, then drain and discard the aqueous layer.

Part C: Final Purification - Drying, Concentration, and Recrystallization

Rationale: After the extraction, the organic layer is saturated with a small amount of water which must be removed before solvent evaporation. The final step, recrystallization, is a powerful technique for purifying solid organic compounds to a high degree.[9][10] The principle is based on the differential solubility of the desired compound and impurities in a chosen solvent system at different temperatures.[11]

Procedure:

  • Drying and Concentration:

    • Pour the organic layer from the separatory funnel into an Erlenmeyer flask.

    • Add a sufficient amount of a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles move freely.

    • Allow the mixture to stand for 10-15 minutes.

    • Filter the dried solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude solid this compound.

  • Recrystallization:

    • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For amides, common solvent systems include ethanol/water, ethyl acetate/hexane, or acetone/hexane.[9][12] Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

    • If using a solvent pair (e.g., ethyl acetate/hexane), dissolve the solid in the minimum amount of the more polar solvent (ethyl acetate) and then add the less polar solvent (hexane) dropwise until the solution becomes cloudy (the cloud point). Reheat gently until the solution is clear again.

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

    • Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Characterization and Quality Control

To confirm the identity and purity of the isolated this compound, the following analytical techniques are recommended:

Technique Purpose Expected Results for this compound
Melting Point Assess purity. Pure compounds have a sharp melting range.Literature values are not widely available, but a sharp range (e.g., 1-2 °C) indicates high purity.[13]
¹H NMR Confirm chemical structure and identify proton environments.Expected signals for aromatic protons, the N-H proton, and the aliphatic protons of the 3-methylbutanoyl group.
¹³C NMR Confirm the carbon skeleton of the molecule.A characteristic peak for the carbonyl carbon (C=O) is expected around 170-175 ppm.[14]
FT-IR Identify key functional groups.Strong C=O stretch (amide I band) around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
Mass Spectrometry Determine the molecular weight.The molecular ion peak (M+) should correspond to the molecular weight of C₁₁H₁₅NO (177.24 g/mol ).[15]

Note: Spectroscopic data for the closely related structure this compound can be found in reference[14], providing a good baseline for expected chemical shifts.

Troubleshooting

Problem Possible Cause Solution
Emulsion during extraction Vigorous shaking with basic solutions; presence of insoluble particulates.Add brine to the separatory funnel to help break the emulsion. Let the funnel stand for a longer period. Filter the crude mixture before extraction.
Low recovery after recrystallization Too much solvent was used; the compound is too soluble in the cold solvent.Evaporate some of the solvent and attempt to recrystallize again. Cool the solution in an ice bath for a longer duration. Choose a different solvent system.
Product "oils out" instead of crystallizing The solution is too concentrated, or cooling is too rapid. The melting point of the compound is below the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.[16]
Product is still impure after one recrystallization The chosen solvent system is not optimal for separating the specific impurities present.Perform a second recrystallization, potentially using a different solvent system. Consider column chromatography if impurities have similar solubility profiles.[9]

Conclusion

This protocol provides a systematic and reliable method for the isolation and purification of this compound. By understanding the chemical principles behind each step—from the initial filtration of insoluble byproducts to the targeted removal of acidic and basic impurities and the final recrystallization—researchers can consistently obtain a high-purity product. This methodology is not only applicable to the target compound but also serves as a foundational guide for the purification of other N-substituted amides, a critical task in modern chemical synthesis.

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  • Hawach Scientific. (n.d.). Amide HPLC Column, HILIC Amide 4.6*250mm, 5µm. Available from: [Link]

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  • National Center for Biotechnology Information. (n.d.). 3-Methyl-N-phenylbutanimidic acid. PubChem Compound Database. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Available from: [Link]

  • Wiley. (n.d.). N,3-Dimethyl-N-phenylbutanamide. SpectraBase. Available from: [Link]

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  • ChemSynthesis. (n.d.). This compound. Available from: [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available from: [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Available from: [Link]

  • Wikipedia. (n.d.). Isovaleric acid. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]

  • ChemSynthesis. (n.d.). 2-bromo-N-methyl-N-phenylbutanamide. Available from: [Link]

  • ResearchGate. (2015). How can I purify (recrystallization) NIPAm?. Available from: [Link]

  • Quora. (2017). How aniline react with carboxylic acid and carboxylic acid derivatives?. Available from: [Link]

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  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Isovaleric Acid. PubChem Compound Database. Available from: [Link]

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  • NIST. (n.d.). Butanamide, 3-methyl-. NIST WebBook. Available from: [Link]

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Application of 3-Methyl-N-phenylbutanamide in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 3-Methyl-N-phenylbutanamide in medicinal chemistry. While direct pharmacological data on this specific molecule is nascent, this guide synthesizes information from structurally related N-phenylalkanamides to propose promising avenues for research and development. We present detailed protocols for the synthesis, characterization, and preliminary biological evaluation of this compound, offering a foundational framework for researchers, scientists, and drug development professionals to explore its therapeutic potential.

Introduction: The N-Phenylalkanamide Scaffold

The N-phenylalkanamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds.[1][2][3] This structural motif offers a unique combination of rigidity and flexibility, with the phenyl ring providing a platform for various substitutions to modulate pharmacokinetic and pharmacodynamic properties, while the amide linkage and alkyl chain can engage in crucial hydrogen bonding and hydrophobic interactions with biological targets. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5]

This compound, also known as Isovaleranilide, is a simple yet intriguing member of this class.[6][7] Its structure, featuring an isobutyl group, presents a specific lipophilic profile that may confer selectivity for particular biological targets. This guide will explore the hypothesized medicinal chemistry applications of this compound based on the established activities of its structural analogs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[6][8]
Molecular Weight 177.24 g/mol [6][9]
CAS Number 2364-50-3[8]
SMILES CC(C)CC(=O)NC1=CC=CC=C1[6][8]
IUPAC Name This compound[6]

Note: Experimental data for properties like melting point, boiling point, and density are not consistently available in public databases.[8]

Proposed Medicinal Chemistry Applications & Rationale

Based on the biological activities of structurally similar N-phenylalkanamides and related amide-containing compounds, we propose the following areas of investigation for this compound.

Antimicrobial Activity

Rationale: The N-phenylamide linkage is a key feature in several classes of antimicrobial agents. For instance, a series of N-arylcinnamamides have shown potent activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis.[2] Furthermore, synthetic phenylalkylamides inspired by natural products have demonstrated significant bactericidal effects against Neisseria gonorrhoeae.[4] The lipophilic nature of the isobutyl group in this compound may enhance its ability to penetrate bacterial cell membranes, a critical step for many antimicrobial drugs.

Proposed Mechanism of Action (Hypothetical): The compound could potentially disrupt bacterial cell wall synthesis, interfere with key metabolic enzymes, or disrupt membrane potential. Further studies would be required to elucidate the exact mechanism.

Experimental Protocols

The following protocols provide a starting point for the synthesis and evaluation of this compound.

Synthesis of this compound

This protocol describes a standard amidation procedure via an acyl chloride intermediate. This is a robust and widely applicable method for the formation of amide bonds.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3-Methylbutanoic_Acid 3-Methylbutanoic Acid Acyl_Chloride 3-Methylbutanoyl chloride (Intermediate) 3-Methylbutanoic_Acid->Acyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride Reagent Final_Product This compound Acyl_Chloride->Final_Product Reaction Aniline Aniline Aniline->Final_Product Reactant Base Base (e.g., Pyridine) Base->Final_Product Catalyst

Caption: Synthetic workflow for this compound.

Materials:

  • 3-Methylbutanoic acid (isovaleric acid)

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbutanoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The completion of this step can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amidation:

    • In a separate flask, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared 3-methylbutanoyl chloride solution from Step 1 to the aniline solution.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria using the broth microdilution method.

G Start Prepare Stock Solution of This compound in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in a 96-well plate Start->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Inoculum_Prep Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculate Controls Include Positive (bacteria only) and Negative (broth only) Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well to achieve the highest desired starting concentration and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well of the plate.

  • Controls: Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring absorbance at 600 nm.

Future Directions and Conclusion

The N-phenylalkanamide scaffold is a fertile ground for the discovery of new therapeutic agents.[5][10] this compound represents an underexplored molecule within this class. The strategic placement of a methyl group can significantly influence a molecule's pharmacological profile, affecting its potency, selectivity, and metabolic stability.[11][12]

This application note provides a foundational, yet speculative, framework for initiating research into the medicinal chemistry of this compound. The proposed applications in antimicrobial discovery are based on robust evidence from structurally related compounds. The detailed protocols for synthesis and preliminary biological screening are designed to be accessible and reproducible for researchers in the field. Further investigations, including broader screening against other therapeutic targets and structure-activity relationship (SAR) studies, are warranted to fully elucidate the potential of this compound in drug discovery.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-methyl-2-phenylbutanamide.
  • Bactericidal Effect of Synthetic Phenylalkylamides Inspired by Gibbilimbol B Against Neisseria gonorrhoeae. PubMed.
  • This compound - 2364-50-3, C11H15NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • N-methyl-3-phenylbutanamide | C11H15NO | CID 3572955. PubChem, NIH.
  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PMC, NIH.
  • The Biological Activity of N-methyl-2-(phenylamino)
  • 3-Methyl-N-phenylbutanimidic acid | C11H15NO | CID 222941. PubChem, NIH.
  • N-Methyl-N-phenylbutanamide synthesis. ChemicalBook.
  • N-methyl-3-oxo-N-phenylbutanamide | CAS 2584-48-7. Santa Cruz Biotechnology.
  • N-Phenyl-3-methylbutanamide. ChemicalBook.
  • Butanamide, N-phenyl-: A Versatile Precursor in Modern Organic Synthesis. Benchchem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. MDPI.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candid
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

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Troubleshooting & Optimization

Troubleshooting 3-Methyl-N-phenylbutanamide synthesis impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Common Impurities and Optimizing Reaction Outcomes

Introduction

Welcome to the technical support center for the synthesis of 3-Methyl-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable amide. Purity is paramount, and understanding the origin of impurities is the first step toward eliminating them. This resource provides in-depth, experience-driven insights in a question-and-answer format to help you troubleshoot specific issues, optimize your reaction conditions, and ensure the integrity of your final product.

Common Synthetic Routes

The most prevalent method for synthesizing this compound involves the formation of an amide bond between an isovaleryl derivative and aniline. The two primary approaches are:

  • Acyl Chloride Route: The reaction of isovaleryl chloride (3-methylbutanoyl chloride) with aniline. This is often rapid but can be complicated by the reactivity of the acyl chloride and the generation of HCl as a byproduct.

  • Carboxylic Acid Coupling Route: The direct coupling of isovaleric acid (3-methylbutanoic acid) with aniline using a coupling agent (e.g., DCC, EDC, HATU). This method offers milder conditions but introduces the coupling agent and its byproducts as potential sources of impurities.[1][2]

The choice of route impacts the potential impurity profile, and our troubleshooting guide will address challenges specific to both methodologies.

cluster_0 Acyl Chloride Route cluster_1 Carboxylic Acid Coupling Route Isovaleryl\nChloride Isovaleryl Chloride Product_1 This compound Isovaleryl\nChloride->Product_1 + Aniline Aniline_1 Aniline Aniline_1->Product_1 HCl HCl byproduct Isovaleric\nAcid Isovaleric Acid Product_2 This compound Isovaleric\nAcid->Product_2 + Aniline + Coupling Agent Aniline_2 Aniline Aniline_2->Product_2 Coupling\nByproduct Coupling Byproduct (e.g., DCU)

Fig 1. Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a Q&A format. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted aniline. What's going wrong?

Answer:

This is a classic issue in amidation, and it points to a problem with either the electrophile (the isovaleryl component) or the nucleophilicity of the aniline. There are several potential causes:

  • Cause 1: Ineffective Carboxylic Acid Activation (Coupling Route). For the reaction to proceed, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If the coupling reagent is degraded, used in insufficient stoichiometric amounts, or is unsuitable for the substrate, this activation will be incomplete.[3]

  • Cause 2: Protonation of Aniline. Aniline is a weak base. In the direct coupling route, an acid-base reaction between isovaleric acid and aniline can occur, forming an ammonium salt. This protonated aniline is no longer nucleophilic and cannot attack the activated carboxylic acid.[3]

  • Cause 3: Hydrolysis of the Acyl Chloride or Activated Intermediate. Acyl chlorides and activated esters are highly susceptible to hydrolysis. The presence of even trace amounts of water in your solvent or on your glassware can consume the electrophile before it has a chance to react with the aniline, regenerating the carboxylic acid.[3]

Solutions & Preventative Measures:

  • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Add a Non-Nucleophilic Base: When using the coupling route, add 1.1-1.5 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). This base will neutralize any generated acids (like HCl from EDC.HCl) and prevent the protonation of aniline, keeping it active as a nucleophile.

  • Check Your Reagents: Verify the quality of your coupling agent. Many common coupling reagents are moisture-sensitive. Consider using a freshly opened bottle or purifying the reagent if its quality is in doubt. For the acyl chloride route, ensure the isovaleryl chloride has not hydrolyzed during storage; it should be a clear liquid.

  • Order of Addition: When using coupling agents, it is often best practice to activate the carboxylic acid first by mixing it with the coupling agent (and additives like HOBt, if used) for 10-15 minutes before adding the aniline. This allows the activated intermediate to form without immediately being quenched by an acid-base reaction.

Q2: My NMR spectrum is clean except for a singlet around 2.3 ppm and some aromatic signals that don't match my product. What is this impurity?

Answer:

This impurity is likely acetanilide , arising from an unexpected acetylation of the aniline starting material.

  • Causality: The most common source of this contamination is the use of ethyl acetate (EtOAc) as a reaction or extraction solvent, especially under basic conditions or at elevated temperatures during workup. Aniline can react with ethyl acetate, albeit slowly, in a transamidation-like reaction to form the more stable acetanilide. While this reaction is generally slow, it can become significant if the desired reaction is sluggish or if the workup is prolonged.

Solutions & Preventative Measures:

  • Solvent Selection: Avoid using ethyl acetate as the primary reaction solvent if possible, especially if your reaction requires heat. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are often better choices.

  • Workup Conditions: During the aqueous workup, perform extractions promptly and avoid letting the layers sit for extended periods, particularly if a base is present.

  • Purification: Acetanilide can often be separated from the desired this compound via column chromatography on silica gel. A gradient elution, for example, starting with 10% EtOAc in hexanes and gradually increasing the polarity, should provide good separation.

Compound1H NMR Signal (CDCl3)Key Feature
This compound ~7.43 (d), 7.13 (d) [Aromatic]; ~2.24 (m) [CH]; ~1.02 (d) [CH(CH 3)2][4]Isopropyl group signals
Acetanilide ~7.5 (d), 7.3 (t), 7.1 (t) [Aromatic]; ~2.2 (s) [COCH 3]Sharp singlet for the acetyl methyl group
Q3: I am using the DCC coupling route and have a white, insoluble precipitate that is difficult to filter and contaminates my product. What is it and how do I get rid of it?

Answer:

The white precipitate is N,N'-Dicyclohexylurea (DCU) , the primary byproduct of DCC-mediated couplings.[5]

  • Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Aniline then attacks this intermediate, forming the amide bond and releasing DCU. DCU is notoriously insoluble in most common organic solvents, causing it to crash out of the reaction mixture.

Solutions & Preventative Measures:

  • Initial Filtration: The majority of DCU can be removed by filtering the reaction mixture through a pad of Celite®.

  • Solvent Selection for Precipitation: After the initial filtration and removal of the reaction solvent, re-dissolving the crude product in a minimal amount of a solvent in which the desired product is soluble but DCU is not (like cold DCM or diethyl ether) can help precipitate out more of the urea byproduct.

  • Alternative Coupling Reagents: To avoid the DCU issue altogether, switch to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct of EDC is water-soluble and can be easily removed during an aqueous workup.[2]

  • Purification: Any remaining DCU can typically be removed by silica gel column chromatography. It has a moderate polarity and will usually elute after the desired product in standard solvent systems (e.g., EtOAc/Hexanes).

Start Reaction Complete (Contains Product, DCU, etc.) Filter Filter Reaction Mixture (e.g., through Celite®) Start->Filter Concentrate Concentrate Filtrate Filter->Concentrate SolventSwap Dissolve Crude in Minimal Cold DCM or Et₂O Concentrate->SolventSwap Filter2 Filter Again to Remove Precipitated DCU SolventSwap->Filter2 Concentrate2 Concentrate Filtrate Filter2->Concentrate2 Purify Purify by Column Chromatography Concentrate2->Purify FinalProduct Pure this compound Purify->FinalProduct

Fig 2. Workflow for removing N,N'-Dicyclohexylurea (DCU) byproduct.

Frequently Asked Questions (FAQs)

Q: What are the ideal reaction conditions for the synthesis of this compound using isovaleryl chloride?

A: The reaction between an acyl chloride and an amine is typically fast and exothermic. The key is to control the reaction rate and manage the HCl byproduct. A standard procedure involves dissolving the aniline (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.2 eq) in an anhydrous solvent like DCM or THF. The solution is cooled in an ice bath (0 °C), and the isovaleryl chloride (1.1 eq) is added dropwise. The reaction is usually complete within 1-2 hours.

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 20-30% Ethyl Acetate in Hexanes). Spot the reaction mixture alongside co-spots of your starting aniline and isovaleric acid. The reaction is complete when the limiting reagent spot (usually aniline) has been completely consumed and a new, typically less polar, product spot has appeared.

Q: What is the best method for purifying the final product?

A: For most cases, purification by flash column chromatography on silica gel is the gold standard. A gradient elution with an Ethyl Acetate/Hexanes system will remove most common impurities. If the product is obtained as a solid and is relatively pure after workup, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective and scalable alternative.[5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the crude product is a residue obtained after an aqueous workup and solvent evaporation.

  • Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using a slurry method with your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add the powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent. Collect fractions and monitor them by TLC.

  • Gradient (if necessary): Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% EtOAc) to elute your product. The less polar impurities will elute first, followed by your desired product. More polar impurities (like DCU or unreacted acid) will elute last or remain on the column.

  • Combine and Concentrate: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-methyl-2-phenylbutanamide.
  • Benchchem. (n.d.). Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 3-Methyl-2-phenylbutanamide.
  • ResearchGate. (n.d.). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-N-phenylbutanimidic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-phenylbutanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-3-phenylbutanamide. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
  • PubChem. (n.d.). Isovaleryl chloride. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-N-phenylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Methyl-N-phenylbutanamide. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to ensure successful and optimized synthesis.

Introduction

This compound is an amide compound with potential applications in various fields of chemical and pharmaceutical research. The synthesis of this target molecule, like many N-phenylamides, can be approached through several synthetic routes. This guide will focus on a robust and widely applicable two-step method: the conversion of 3-methylbutanoic acid (isovaleric acid) to its corresponding acyl chloride, followed by a Schotten-Baumann reaction with aniline. This approach is often favored over direct amidation due to its higher efficiency and more reliable outcomes.

This document is structured to anticipate and address common challenges encountered during the synthesis, providing scientifically sound explanations and practical solutions to empower researchers in their experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My final product yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the two-step synthesis. Let's break down the possibilities:

  • Inefficient Acyl Chloride Formation:

    • Incomplete reaction: Ensure the 3-methylbutanoic acid is fully converted to 3-methyl-N-phenylbutanoyl chloride. The reaction with thionyl chloride (SOCl₂) should be allowed to proceed until the evolution of HCl and SO₂ gas ceases. Gentle heating can facilitate this process.

    • Hydrolysis of the acyl chloride: 3-Methyl-N-phenylbutanoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. It is crucial to perform this step under anhydrous conditions, using dry glassware and an inert atmosphere (e.g., nitrogen or argon). The crude acyl chloride should be used immediately in the next step.

  • Suboptimal Schotten-Baumann Reaction Conditions:

    • Incorrect stoichiometry: An excess of the acyl chloride can lead to the formation of diacylated byproducts, while an excess of aniline can complicate purification. A slight excess (e.g., 1.1 equivalents) of the acyl chloride is often used to ensure complete consumption of the aniline.

    • Ineffective neutralization of HCl: The Schotten-Baumann reaction generates hydrochloric acid, which can protonate the aniline, rendering it non-nucleophilic. The aqueous base (e.g., NaOH solution) is essential to neutralize the HCl as it is formed, thus regenerating the free aniline for reaction. Vigorous stirring is critical to ensure efficient mixing of the biphasic system.[1][2]

    • Low reaction temperature: While the reaction is often exothermic, running it at too low a temperature can slow down the reaction rate, leading to incomplete conversion. The reaction is typically carried out at room temperature or with gentle cooling.

  • Product Loss During Workup and Purification:

    • Inadequate extraction: Ensure the product is fully extracted from the aqueous layer by using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions.

    • Losses during recrystallization: Choosing the right recrystallization solvent is key. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. A solvent pair system, such as ethanol/water or hexane/ethyl acetate, might be necessary.[3]

Q2: I am observing an oily product that is difficult to crystallize. What could be the issue?

A2: The presence of an oily product often indicates impurities.

  • Unreacted starting materials: Residual 3-methylbutanoic acid or aniline can act as impurities that hinder crystallization.

  • Side products: The formation of byproducts, such as diacylated aniline or the anhydride of 3-methylbutanoic acid, can result in an impure, oily product.

  • Excess solvent: Ensure all the solvent from the extraction and washing steps has been thoroughly removed under reduced pressure.

Solution:

  • Purification: If an oil is obtained, purification by column chromatography on silica gel is recommended. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

  • Recrystallization from a different solvent system: Experiment with various solvents or solvent pairs to induce crystallization.

Q3: My purified product shows extra peaks in the 1H NMR spectrum. What are the likely impurities?

A3: Common impurities in N-phenylamide synthesis include:

  • Unreacted aniline: This will show characteristic aromatic proton signals. It can be removed by washing the organic layer with dilute hydrochloric acid during the workup.

  • Unreacted 3-methylbutanoic acid: This will exhibit a broad singlet for the carboxylic acid proton above 10 ppm. It can be removed by washing the organic layer with a saturated sodium bicarbonate solution.

  • Diacylated aniline: This byproduct can form if an excess of the acyl chloride is used or if the reaction conditions are not well-controlled. It will have a different set of aromatic and aliphatic signals compared to the desired product.

  • Solvent residues: Residual solvents from the reaction or purification will be visible in the 1H NMR spectrum.

Q4: The reaction mixture turned dark brown during the Schotten-Baumann reaction. Is this normal?

A4: While some color change is expected, a significant darkening to brown or black can indicate side reactions or decomposition. Aniline is susceptible to oxidation, which can be accelerated by heat and the presence of basic conditions.

Mitigation:

  • Maintain a moderate reaction temperature.

  • Consider running the reaction under an inert atmosphere to minimize oxidation.

Recommended Synthetic Protocol

This protocol details a reliable two-step synthesis of this compound.

Step 1: Synthesis of 3-Methyl-N-phenylbutanoyl Chloride

This step involves the conversion of 3-methylbutanoic acid to its acyl chloride using thionyl chloride.[4]

Materials:

  • 3-Methylbutanoic acid (isovaleric acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Stirring bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a stirring bar and a reflux condenser, add 3-methylbutanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature with stirring.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Heat the reaction mixture to a gentle reflux (around 70-80 °C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 3-methyl-N-phenylbutanoyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound (Schotten-Baumann Reaction)

This step involves the reaction of the freshly prepared 3-methyl-N-phenylbutanoyl chloride with aniline in the presence of an aqueous base.[1][5]

Materials:

  • Crude 3-methyl-N-phenylbutanoyl chloride (from Step 1)

  • Aniline

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or another suitable organic solvent

  • Erlenmeyer flask or round-bottom flask

  • Stirring bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a flask, dissolve aniline (1.0 eq) in dichloromethane.

  • Add an equal volume of 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0-5 °C using an ice bath and stir vigorously.

  • Slowly add the crude 3-methyl-N-phenylbutanoyl chloride (1.1 eq) dropwise to the rapidly stirred mixture over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted aniline), saturated NaHCO₃ solution (to remove any unreacted 3-methylbutanoic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Reaction and Workflow Visualization

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Schotten-Baumann Reaction IsovalericAcid 3-Methylbutanoic Acid IsovaleroylChloride 3-Methyl-N-phenylbutanoyl Chloride IsovalericAcid->IsovaleroylChloride Reflux ThionylChloride SOCl₂ DMF DMF (cat.) Product This compound IsovaleroylChloride->Product Aniline Aniline Aniline->Product Vigorous Stirring, 0-5 °C to RT NaOH 10% NaOH(aq) DCM DCM

Caption: Two-step synthesis of this compound.

Experimental Workflow

Workflow start Start step1 Step 1: Prepare 3-Methyl-N-phenylbutanoyl Chloride (3-Methylbutanoic Acid + SOCl₂ + DMF) start->step1 step2 Step 2: Schotten-Baumann Reaction (Acyl Chloride + Aniline + NaOH/DCM) step1->step2 workup Workup: - Separate layers - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with brine step2->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification: Recrystallization or Column Chromatography concentrate->purify characterize Characterization: NMR, IR, MS purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification.

Data Summary and Characterization

Key Reaction Parameters
ParameterStep 1: Acyl Chloride FormationStep 2: Schotten-Baumann ReactionRationale
Stoichiometry 1.2 eq. SOCl₂1.1 eq. Acyl Chloride, >2 eq. NaOHEnsures complete conversion of the starting material and neutralization of HCl byproduct.
Solvent Neat (or inert solvent like DCM)Dichloromethane (DCM) and Water (biphasic)DCM dissolves the organic reactants, while water dissolves the base.
Temperature Reflux (70-80 °C)0-5 °C initially, then Room TemperatureGentle heating drives the formation of the acyl chloride. Initial cooling controls the exothermicity of the amidation.
Reaction Time 1-2 hours1-2 hoursSufficient time for complete reaction, but can be monitored by TLC.
Catalyst DMF (catalytic)NoneCatalyzes the formation of the acyl chloride.
Expected Characterization Data for this compound
  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.25 g/mol

  • Appearance: White to off-white solid.

  • 1H NMR (CDCl₃, 400 MHz) δ (ppm): The spectrum is expected to show signals for the aromatic protons of the phenyl group, a broad singlet for the N-H proton, and signals for the aliphatic protons of the 3-methylbutanoyl group.

  • 13C NMR (CDCl₃, 100 MHz) δ (ppm): The spectrum should display a signal for the carbonyl carbon (amide) around 170 ppm, signals for the aromatic carbons, and signals for the aliphatic carbons.

  • FTIR (KBr) ν (cm⁻¹): Characteristic peaks are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (amide I band, around 1650 cm⁻¹), and the N-H bend (amide II band, around 1550 cm⁻¹).[6][7]

References

  • Organic Syntheses. N-Phenylmaleimide. Available from: [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Available from: [Link]

  • Reddit. Experimental procedure for preparation of fatty acid chlorides. Available from: [Link]

  • Google Patents. Preparation of n-aryl amides from isocyanates.
  • ResearchGate. Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available from: [Link]

  • ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Quora. What is the Schottan-Baumann reaction?. Available from: [Link]

  • Google Patents. Process for purification of carboxylic acids.
  • Unknown. Crystallization Solvents.pdf.

Sources

Technical Support Center: 3-Methyl-N-phenylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Optimizing Yield and Purity

Welcome to the technical support center for the synthesis of 3-Methyl-N-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable amide. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to resolve common experimental challenges, particularly those related to reaction yield and product purity.

Overview of Synthesis

The most common and direct method for synthesizing this compound involves the acylation of aniline with a derivative of 3-methylbutanoic acid (isovaleric acid). This is typically achieved through nucleophilic acyl substitution, where the nucleophilic amine group of aniline attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative. The two primary choices for this activated derivative are 3-methylbutanoyl chloride (isovaleroyl chloride) and 3-methylbutanoic anhydride (isovaleric anhydride).

Synthesis_Workflow cluster_reactants Starting Materials Aniline Aniline Reaction Amidation Reaction (e.g., Schotten-Baumann) Aniline->Reaction AcidDerivative 3-Methylbutanoic Acid Derivative (Acid Chloride or Anhydride) AcidDerivative->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Purification Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Part 1: Addressing Low Reaction Yield

Question: My reaction yield is consistently low or non-existent. What are the most probable causes?

Low yield is a frequent issue stemming from several potential factors, from reagent quality to suboptimal reaction conditions.[1] Let's break down the primary culprits.

  • Cause 1: Inefficient Carboxylic Acid Activation. The carboxylic acid must be "activated" to be sufficiently electrophilic for the aniline to attack.[1] If using a coupling reagent to generate the activated species in situ, ensure it is fresh and used in the correct stoichiometric amount.

  • Cause 2: Deactivation of Aniline. Aniline is a nucleophile, but it is also a base. The amidation reaction often generates an acidic byproduct (HCl from an acid chloride or carboxylic acid from an anhydride).[2][3] Without a separate base to scavenge this acid, it will protonate the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot participate in the reaction, effectively halting your synthesis.[1]

  • Cause 3: Hydrolysis of the Acylating Agent. Both acid chlorides and anhydrides are highly susceptible to hydrolysis if water is present in the reaction.[1] This reverts them to the unreactive 3-methylbutanoic acid. It is critical to use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Cause 4: Suboptimal Reaction Conditions. Amide bond formation can be sensitive to temperature and reaction time.[1] Reactions with less reactive partners (like an acid anhydride) may require heating or longer stir times to proceed to completion. Always monitor the reaction's progress via Thin-Layer Chromatography (TLC) to determine the point of maximum conversion.

Low_Yield_Troubleshooting Start Low or No Yield Observed CheckReagents Are reagents (especially acylating agent and base) fresh and anhydrous? Start->CheckReagents CheckAniline Is an adequate base present to neutralize acidic byproducts? CheckReagents->CheckAniline [Yes] Outcome1 Solution: Use fresh reagents, ensure proper storage. CheckReagents->Outcome1 [No] CheckConditions Were reaction time and temperature sufficient? CheckAniline->CheckConditions [Yes] Outcome2 Solution: Add a non-nucleophilic base (e.g., pyridine, Et3N) or use Schotten-Baumann conditions. CheckAniline->Outcome2 [No] CheckMoisture Were anhydrous solvents and dry glassware used? CheckConditions->CheckMoisture [Yes] Outcome3 Solution: Monitor reaction by TLC. Increase time or temperature as needed. CheckConditions->Outcome3 [No] Outcome4 Solution: Use freshly distilled solvents and oven-dried glassware. CheckMoisture->Outcome4 [No]

Caption: Troubleshooting decision tree for low reaction yield.

Question: Which acylating agent should I use: 3-methylbutanoyl chloride or 3-methylbutanoic anhydride?

The choice depends on factors like desired reactivity, safety, and cost. Acid chlorides are generally more reactive than anhydrides.[4][]

Feature3-Methylbutanoyl Chloride3-Methylbutanoic Anhydride
Reactivity Very high; reacts rapidly with amines at or below room temperature.[]Moderate; often requires heating or longer reaction times.[3][]
Byproduct Hydrogen Chloride (HCl), a corrosive gas that must be neutralized.[2]3-Methylbutanoic Acid, which is less corrosive but still must be neutralized.
Handling Highly moisture-sensitive; corrosive and lachrymatory. Must be handled with care in a fume hood.Less moisture-sensitive and generally safer to handle than the acid chloride.
Atom Economy Higher, as the entire acyl group is transferred.Lower, as one equivalent of the carboxylic acid is lost as a leaving group.[3]

Recommendation: For a fast, high-yielding reaction where handling of corrosive reagents is not a concern, the acid chloride under Schotten-Baumann conditions is often preferred. For situations requiring milder conditions or safer reagents, the acid anhydride is a viable alternative, though it may require optimization of temperature and reaction time.

Part 2: Tackling Purity Issues

Question: My crude product is impure after the reaction. What are the common contaminants and how can I remove them?

Impurity issues usually arise from unreacted starting materials or side products. A well-designed workup and purification strategy is essential.

  • Common Contaminants:

    • Unreacted Aniline: Aniline is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl). The aniline will form a water-soluble ammonium salt and move to the aqueous layer.[6][7]

    • Unreacted 3-Methylbutanoic Acid: This can be present if your acylating agent hydrolyzed. As a carboxylic acid, it can be removed by washing with a dilute base solution (e.g., saturated sodium bicarbonate). It will form a water-soluble carboxylate salt.[6][7]

    • Base Catalyst (e.g., Pyridine): If used, it can also be removed with an acidic wash.

Question: How do I effectively purify my solid this compound product?

Recrystallization is the most powerful technique for purifying solid organic compounds. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is very soluble, and then allow the solution to cool slowly.[8][9] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solvent (the "mother liquor").[9][10]

Choosing a Recrystallization Solvent: The ideal solvent (or solvent pair) should:

  • Completely dissolve the compound when hot.

  • Dissolve very little or none of the compound when cold.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Commonly effective solvent systems for N-phenylamides include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.[11] You may need to perform small-scale solubility tests to find the optimal system.[10]

Purification_Workflow Crude Crude Reaction Mixture in Organic Solvent AcidWash Wash with dilute HCl (Removes Aniline) Crude->AcidWash BaseWash Wash with NaHCO₃(aq) (Removes Acid Byproduct) AcidWash->BaseWash BrineWash Wash with Brine (Removes Water) BaseWash->BrineWash Dry Dry over Na₂SO₄ BrineWash->Dry Evaporate Evaporate Solvent Dry->Evaporate CrudeSolid Crude Solid Product Evaporate->CrudeSolid Recrystallize Recrystallization CrudeSolid->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Pure Pure, Dry Crystals of This compound Filter->Pure

Caption: A standard workflow for the workup and purification process.

Detailed Experimental Protocols

The following are self-validating protocols. Adherence to these steps, particularly regarding stoichiometry and anhydrous conditions, should provide a strong foundation for success.

Protocol A: Synthesis via Schotten-Baumann Reaction (Acid Chloride)

This method utilizes a two-phase system where the base in the aqueous phase neutralizes the HCl generated, driving the reaction to completion.[2][7][12]

Materials:

  • Aniline (1.0 eq.)

  • 3-Methylbutanoyl chloride (1.05 eq.)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Standard workup and recrystallization reagents.

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in DCM. Cool the flask in an ice bath to 0-5 °C.

  • Base Addition: Slowly add the 10% NaOH solution (approx. 2.5 eq.) to the stirring aniline solution. A biphasic mixture will form.

  • Acyl Chloride Addition: In a separate flask, dissolve 3-methylbutanoyl chloride (1.05 eq.) in a small amount of DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the acid chloride solution dropwise to the vigorously stirring biphasic mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the aniline spot has disappeared.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude solid product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol B: Synthesis using 3-Methylbutanoic Anhydride

This protocol uses a single organic phase and may require heating to achieve a reasonable reaction rate.

Materials:

  • Aniline (1.0 eq.)

  • 3-Methylbutanoic anhydride (1.1 eq.)

  • Pyridine or Triethylamine (1.2 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard workup and recrystallization reagents.

Procedure:

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Anhydride Addition: Add 3-methylbutanoic anhydride (1.1 eq.) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently to 40 °C. Monitor the reaction's progress by TLC. The reaction may take several hours to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove the 3-methylbutanoic acid byproduct), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid to obtain the pure this compound.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-methyl-2-phenylbutanamide.
  • National Center for Biotechnology Information. (n.d.). N-methyl-3-phenylbutanamide. PubChem.
  • ChemSynthesis. (n.d.). This compound.
  • Chen, C., et al. (n.d.). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-N-phenylbutanimidic acid. PubChem.
  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?
  • ResearchGate. (2015). How can I purify (recrystallization) NIPAm?
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • ChemicalBook. (n.d.). N-Methyl-N-phenylbutanamide synthesis.
  • LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides.
  • Sciencemadness Discussion Board. (2021). Recrystallization of racemic phenylalanine, some observations and questions.
  • Pearson. (n.d.). Acylation of Aniline Explained.
  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application.
  • YouTube. (2007). Organic Chemistry Lab: Recrystallization.
  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros.
  • Filo. (2023). Why does acylation of -NH2 group of aniline reduces its activating effect?
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Brainly.in. (2018). why does acetylation of -NH2 group of aniline reduce its activity.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Google Patents. (n.d.). US6429334B1 - Production of acid anhydrides and acid chlorides.
  • Allen. (n.d.). In Schotten-Baumann reaction, aniline is heated with...
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • National Institutes of Health. (n.d.). Amide Activation in Ground and Excited States. PMC.
  • Discussion Forum. (2024). How does acetylation with acetic anhydride affect the reactivity of the -NH₂ group in aniline...
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC.
  • Organic Chemistry Portal. (n.d.). Anhydride synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 3-Methyl-2-phenylbutanamide.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Amidation.

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Resolving Peak Tailing in HPLC Analysis of 3-Methyl-N-phenylbutanamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methyl-N-phenylbutanamide. Here, we delve into the root causes of this common chromatographic problem and provide systematic, field-proven troubleshooting strategies to restore peak symmetry and ensure data integrity.

Troubleshooting Guide: From Symptom to Solution

This section provides a direct, problem-oriented approach to resolving peak tailing for this compound.

Question: Why is my this compound peak tailing, and what is the most immediate step I should take?

Answer:

Peak tailing for a moderately polar and basic compound like this compound is most often a symptom of undesirable secondary interactions between your analyte and the stationary phase, or issues with the HPLC system itself.[1][2][3] The primary cause is frequently the interaction of the basic amide group with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3][4][5]

Your first step should be to systematically diagnose the problem by logically eliminating potential causes. Start with the simplest and most common issues before moving to more complex solutions.

Here is a logical troubleshooting workflow:

G A Observe Peak Tailing (Asymmetry Factor > 1.2) B Step 1: Mobile Phase pH Is it optimal? A->B Start Here C Step 2: Column Health Is the column compromised? B->C Yes F Adjust pH to 2.5-3.0 using Formic or TFA B->F No D Step 3: System Contamination Are there active sites in the flow path? C->D No G Evaluate Modern Column (End-capped, Hybrid, Type B) C->G Yes/Suspected E Step 4: Method Parameters Are other parameters suboptimal? D->E No H Perform System Passivation (Nitric Acid Flush) D->H Yes/Suspected I Review Sample Solvent & Volume E->I Yes J Problem Resolved F->J Peak Shape Improves K Problem Persists F->K No Improvement G->J Peak Shape Improves G->K No Improvement H->J Peak Shape Improves H->K No Improvement I->J Peak Shape Improves K->C K->D K->E

Caption: A logical workflow for troubleshooting peak tailing.

Question: How does mobile phase pH affect the peak shape of this compound, and what should I use?

Answer:

Mobile phase pH is the most critical parameter influencing the peak shape of ionizable compounds like amides.[6][7] The tailing you're observing is likely due to an ion-exchange interaction between the protonated (positively charged) form of your basic analyte and ionized (negatively charged) silanol groups on the silica surface.[5][8][9] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[1][9]

The Causality:

  • At neutral or high pH (>4): Residual silanol groups on the silica surface become deprotonated (Si-O⁻), creating strong, negatively charged sites. Your amide, being a weak base, will be at least partially protonated (R-NH₂⁺-R'), leading to a strong ionic attraction.

  • At low pH (<3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, neutralizing them (Si-OH).[3][10] This minimizes the unwanted ionic interaction, leading to a more symmetrical peak based primarily on the desired reversed-phase hydrophobic interactions.[1][11]

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare an Acidic Modifier: Create a 0.1% (v/v) solution of formic acid or trifluoroacetic acid (TFA) in both your aqueous (Solvent A) and organic (Solvent B) mobile phase components. Formic acid is often a good starting point, especially for LC-MS applications.[12] TFA is a stronger ion-pairing agent and can be very effective at eliminating tailing but may suppress MS signal.[11][13][14]

  • Target pH: The goal is to bring the mobile phase pH to a range of 2.5 - 3.0.[10] This ensures the silanol groups are protonated and non-ionic.

  • Equilibrate Thoroughly: Flush the column with at least 10-20 column volumes of the new, low-pH mobile phase to ensure the stationary phase is fully equilibrated.

  • Analyze: Inject your standard of this compound and compare the peak asymmetry to your previous results.

ModifierTypical ConcentrationResulting pH (approx.)Comments
Formic Acid0.1%~2.7Good for MS compatibility, effective for moderate tailing.[11][12]
Trifluoroacetic Acid (TFA)0.05% - 0.1%~2.0Strong silanol suppressor, excellent peak shape, may cause ion suppression in MS.[11][13]
Question: I've adjusted the pH, but the peak is still tailing. Could my column be the problem?

Answer:

Yes, if pH optimization doesn't resolve the issue, the column itself is the next logical suspect. Not all C18 columns are created equal, and older column technology or a degraded column can be a significant source of peak tailing.[1]

Key Column-Related Causes:

  • High Silanol Activity: Older, "Type A" silica columns have a higher concentration of acidic, non-endcapped silanol groups that are prime candidates for causing tailing with basic compounds.[3] Modern "Type B" (high purity) or hybrid silica columns are manufactured to have minimal silanol activity.[10]

  • Column Degradation: Over time, especially with aggressive mobile phases or improper storage, the bonded phase can strip away, exposing more active silanol sites. A physical void at the column inlet can also cause peak distortion.[1]

  • Metal Contamination: The silica backbone or the stainless-steel column hardware can contain trace metals (like iron or aluminum) that act as Lewis acids and create strong adsorption sites for analytes with electron-donating groups, such as the carbonyl oxygen in your amide.[10][15][16]

Troubleshooting Steps & Solutions:

  • Use a Modern, High-Purity Column: If you are using an older column, switch to a modern, end-capped C18 or a column with alternative chemistry designed for polar analytes.[17][18] Look for columns marketed as "base-deactivated" or those with polar-embedded or polar-endcapped phases.[17][19]

  • Column Flushing: If you suspect contamination, try flushing the column according to the manufacturer's instructions. A typical flush might involve reversing the column (if permissible) and washing with progressively stronger solvents.[20]

  • Replace the Column: The most straightforward way to confirm a column problem is to replace it with a new one of the same type.[1] If the peak shape improves dramatically, the old column was the culprit.

Column TechnologySuitability for this compoundKey Feature
Standard End-capped C18 (Type B) GoodHigh-purity silica with reduced silanol activity.[3]
Polar-Embedded Phase ExcellentIncorporates a polar group (e.g., amide, carbamate) into the alkyl chain, shielding residual silanols.[4][17]
Hybrid Particle (e.g., BEH, CSH) ExcellentSilica-organic hybrid particles offer a wider usable pH range and reduced silanol activity.[11]
Question: My new column shows some improvement, but there's still slight tailing. What else could be contributing to the problem?

Answer:

If you've optimized the mobile phase pH and are using a high-quality column, the next area to investigate is the HPLC system itself, specifically extra-column band broadening and metal contamination in the flow path.[8][10]

The Causality: Even with an inert column, metal surfaces within the HPLC system (stainless steel tubing, injector parts, frits) can become active sites.[21][22] Over time, the passive oxide layer on stainless steel can wear away, exposing iron and other metals that can chelate with your analyte, causing peak tailing.[15][21][23] This is a known issue for compounds with chelating properties, which can include amides.[24]

Experimental Protocol: System Passivation

Passivation is a process that re-establishes a chemically inert oxide layer on the internal surfaces of the stainless steel components in your HPLC system, minimizing unwanted interactions.[21][22][25]

Caution: Always consult your instrument's manual before performing this procedure.

  • System Preparation: Remove the column and replace it with a union.

  • Initial Flush: Flush the entire system with HPLC-grade water for 15-30 minutes.[21]

  • Acid Treatment: Flush the system with 6M Nitric Acid (HNO₃) at a low flow rate (e.g., 1 mL/min) for 30-60 minutes.[21][26][27] Nitric acid is a strong oxidizing agent that effectively passivates stainless steel.

  • Water Rinse: Thoroughly flush the system with HPLC-grade water until the eluent is neutral (check with pH paper). This step is critical to remove all traces of acid.

  • Solvent Changeover: Flush the system with isopropanol or methanol to remove the water before introducing your reversed-phase mobile phase.

If passivation seems too aggressive, a simpler first step is to add a weak chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM), which can help by binding to active metal sites.[10]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured? Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[3][28] It is quantitatively measured using the Asymmetry Factor (As) or the USP Tailing Factor (Tf). The calculation is typically performed at 10% of the peak height.[28][29] A perfectly symmetrical peak has a value of 1.0.[30] A value greater than 1.2 is generally considered to be tailing.[1]

Q2: Can my sample injection technique cause peak tailing? Yes. Two common injection-related causes are:

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[15][31] Try reducing the injection volume or diluting the sample.[20][31]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic content) than your mobile phase, it can cause peak distortion.[8][15] Whenever possible, dissolve your sample in the initial mobile phase.[31]

Q3: Besides acidic modifiers, are there other mobile phase additives that can help? Yes. While adjusting pH is the primary strategy, other additives can be used:

  • Sacrificial Base: Small amounts of a basic amine, like triethylamine (TEA), can be added to the mobile phase.[12] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[10] This is a more "traditional" approach often used with older columns.

  • Buffer Concentration: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which can help mitigate secondary ionic interactions.[9][10]

Q4: Could extra-column volume be a cause? Yes, excessive extra-column volume (the volume of the flow path outside of the column) can cause band broadening that may appear as symmetrical broadening or slight tailing.[10][17] This is caused by long or wide-bore connecting tubing, or a large detector flow cell.[8] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly made to avoid dead volume.[8][17]

References

  • Cleaning and Passivation of Liquid Chromatography. Welch Materials. (2024-07-09). [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. (2025-10-28). [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]

  • TECH TIP: Passivation. GenTech Scientific. (2024-03-19). [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate. (2025-08-05). [Link]

  • Peak symmetry, asymmetry and their causes in HPLC. Lösungsfabrik. (2017-06-23). [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]

  • Resolution and Asymmetry in HPLC. Separation Science. [Link]

  • Peak asymmetry and peak tailling factor Asymmetry factor is calculated... ResearchGate. [Link]

  • Successful passivation of an HPLC system. Analytics-Shop. [Link]

  • Measuring Peak Separation Quality. YouTube. (2024-08-27). [Link]

  • Column Watch: Methods for the Passivation of HPLC Instruments and Columns. ResearchGate. (2025-08-06). [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. (2022-05-20). [Link]

  • TECH TIP: Passivation. YouTube. (2024-03-14). [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. (2023-01-24). [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025-07-11). [Link]

  • Peak Shape Changes for a Previously Used Column. Waters Corporation. [Link]

  • HPLC Column Selection - Choosing the Right Column. GenTech Scientific. (2024-04-09). [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters Knowledge Base. [Link]

  • Common Causes Of Peak Tailing in Chromatography. alwsci. (2025-07-17). [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ElectronicsAndBooks. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. (2025-06-09). [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. (2022-06-01). [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. (2025-08-07). [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. (2023-12-27). [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28). [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. (2023-11-23). [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023-09-19). [Link]

  • Why heavy metals produces peak tailing on reversed phase columns (ODS)?. (2014-12-20). [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC - NIH. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. [Link]

Sources

3-Methyl-N-phenylbutanamide degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-N-phenylbutanamide

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Knowledge

This section addresses the most common foundational questions regarding the stability and degradation of this compound.

Q1: What are the most probable degradation pathways for this compound based on its structure?

A1: The chemical structure of this compound, which features a secondary amide linkage, dictates its primary degradation pathways. The most susceptible point in the molecule is the amide bond.

  • Hydrolysis: This is the most anticipated degradation pathway. The amide bond can be cleaved under both acidic and basic conditions to yield 3-methylbutanoic acid and aniline. Due to steric hindrance from the isobutyl group, this process may require more strenuous conditions than for simpler amides.[1]

  • Oxidation: The molecule has sites susceptible to oxidation. The benzylic position (if applicable in related structures) and the aromatic ring are potential targets for oxidative attack, especially in the presence of strong oxidizing agents or radical initiators.[1][2]

  • Photolysis: Aromatic compounds can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may induce degradation, potentially through photolytic cleavage or photo-oxidative processes.[2]

  • Thermal Degradation: While generally stable, exposure to high temperatures, particularly in the presence of moisture or catalysts, can accelerate hydrolysis or induce other decomposition pathways.[2]

parent This compound acid 3-Methylbutanoic Acid parent->acid Hydrolysis (H⁺/OH⁻) amine Aniline parent->amine Hydrolysis (H⁺/OH⁻)

Caption: Primary hydrolytic degradation pathway.

Q2: I'm performing initial hydrolytic stress tests (e.g., 0.1 N HCl at 60°C) but see no significant degradation. Is the compound exceptionally stable?

A2: Not necessarily. While the compound is relatively stable, the lack of degradation under mild stress conditions is a common observation. This is often due to the steric hindrance around the amide bond, which slows the rate of hydrolysis.[1] The goal of a forced degradation study is to achieve 5-20% degradation to ensure your analytical method is truly "stability-indicating".[1] If you observe minimal degradation, you must incrementally increase the stressor severity.

Consider these adjustments:

  • Increase Temperature: Raise the temperature in 10-20°C increments, for example, to 80°C or even reflux conditions.[1]

  • Increase Stressor Concentration: Move from 0.1 N to a higher concentration of acid or base, such as 1 N or even 5 N HCl or NaOH.[1]

  • Extend Duration: Increase the exposure time significantly, for example, from 8 hours to 24 or 48 hours.[1]

Q3: What are the best starting conditions for oxidative stress testing?

A3: For oxidative stress, hydrogen peroxide (H₂O₂) is the most common reagent. A good starting point is to dissolve the compound in a suitable solvent and add H₂O₂ to a final concentration of 3-6%.[1] The study is typically conducted at room temperature and protected from light for up to 24 hours.[1] If no degradation occurs, you can gently heat the solution (e.g., to 40-60°C) to accelerate the reaction. It is crucial to monitor the reaction, as oxidation can sometimes proceed rapidly.

Q4: How does the "magic methyl" group in the isobutyl moiety potentially influence stability?

A4: The term "magic methyl" often refers to the significant impact a single methyl group can have on a molecule's pharmacokinetic or pharmacodynamic properties.[3] In the context of stability, the gem-dimethyl groups on the isobutyl chain of this compound contribute to steric bulk around the amide carbonyl. This steric shield can hinder the approach of nucleophiles (like water or hydroxide ions), thereby slowing the rate of hydrolysis compared to a straight-chain analogue. This effect is a key reason why more forceful conditions may be needed to induce degradation.[1]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to specific problems you may encounter during your stability studies.

Problem 1: Poor Chromatographic Resolution

  • Symptom: The peak for this compound is co-eluting or has poor separation from a degradant peak in your HPLC analysis.

  • Cause: This is a method-specific issue where the chosen analytical conditions (mobile phase, column, gradient) are insufficient to resolve the parent compound from its degradation products.

  • Solution Pathway:

    • Modify Mobile Phase Gradient: If using a gradient, make it shallower around the elution time of the critical peak pair. This provides more time for the compounds to separate on the column.[1]

    • Change Organic Modifier: The selectivity between acetonitrile and methanol is different. Switching from one to the other can significantly alter elution patterns and may resolve the co-eluting peaks.[1]

    • Adjust pH: The pH of the aqueous portion of the mobile phase can change the ionization state of the analyte or degradants, which dramatically impacts retention time and selectivity. Experiment with pH changes of ±1 unit.[1]

    • Change Column Chemistry: If mobile phase adjustments fail, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce different separation mechanisms.

start Poor Peak Resolution (Parent/Degradant) q1 Is the gradient optimized? start->q1 a1 Make gradient shallower around the critical pair q1->a1 No q2 Have you tried a different organic modifier? q1->q2 Yes a1->q2 a2 Switch from Acetonitrile to Methanol (or vice versa) q2->a2 No q3 Has pH been adjusted? q2->q3 Yes a2->q3 a3 Adjust mobile phase pH by ±1 unit q3->a3 No end Consider different column chemistry q3->end Yes a3->end

Caption: Troubleshooting workflow for poor peak resolution.

Problem 2: Mass Balance Failure

  • Symptom: In your stability study, the sum of the assay of the parent drug and the percentage of all known and unknown degradation products is significantly less than 100%.

  • Cause: This indicates that some of the parent compound has degraded into products that are not being detected by your analytical method. Common reasons include:

    • Degradants have no UV chromophore.

    • Degradants are volatile and have been lost.

    • Degradants are strongly retained on the HPLC column and do not elute.

    • The compound has degraded into insoluble products.

  • Solution Pathway:

    • Use a Universal Detector: Re-analyze the samples using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside a Mass Spectrometer (MS).

    • Modify Elution Method: Run a very strong "flush" gradient at the end of your analytical run (e.g., 100% organic solvent) to check for late-eluting peaks.

    • Analyze Headspace: If volatile degradants are suspected (e.g., from decarboxylation), use Headspace GC-MS for analysis.

    • Check Sample Solubility: Visually inspect stressed samples for any precipitation. If observed, dissolve the precipitate in a strong solvent and analyze.

Part 3: Illustrative Experimental Protocols

The following are generalized starting-point protocols for forced degradation studies. The concentration of the drug substance should be selected based on the sensitivity of your analytical method (e.g., 1 mg/mL).[1] Always run a control sample (drug substance in the same solvent, stored under ambient or refrigerated conditions) in parallel for each stress condition.

cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C, 24h) prep->acid base Base Hydrolysis (1N NaOH, 80°C, 24h) prep->base ox Oxidation (6% H₂O₂, RT, 24h) prep->ox therm Thermal (Solid, 105°C, 48h) prep->therm photo Photolytic (ICH Q1B conditions) prep->photo control Control Sample (Solvent, RT, protected from light) prep->control neutralize Neutralize/Quench/ Dilute Samples acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize control->neutralize analyze Analyze via Stability- Indicating HPLC-UV/MS neutralize->analyze report Calculate Mass Balance & Identify Degradants analyze->report

Caption: General workflow for forced degradation studies.

Protocol 1: Acid Hydrolysis
  • Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 1 N HCl.[1]

  • Stressing: Heat the solution in a thermostatically controlled water bath or oven at 80°C for 24 hours.[1]

  • Sampling: At specified time points (e.g., 4, 8, 24 hours), withdraw an aliquot.

  • Quenching: Immediately cool the aliquot and neutralize it with an equivalent amount of 1 N NaOH.

  • Analysis: Dilute the neutralized sample to the target concentration with the mobile phase and analyze by HPLC.

Protocol 2: Base Hydrolysis
  • Preparation: Dissolve this compound in a suitable solvent and add an equal volume of 1 N NaOH.[1]

  • Stressing: Heat the solution at 80°C for 24 hours.[1]

  • Sampling: Withdraw aliquots at specified time points.

  • Quenching: Immediately cool the aliquot and neutralize with an equivalent amount of 1 N HCl.[1]

  • Analysis: Dilute the sample to the target concentration with the mobile phase and analyze by HPLC.

Protocol 3: Oxidative Degradation
  • Preparation: Dissolve this compound in a suitable solvent. Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-6% H₂O₂.[1]

  • Stressing: Store the solution at room temperature, protected from light, for 24 hours.[1]

  • Sampling & Analysis: Withdraw an aliquot, dilute to the target concentration with mobile phase, and analyze immediately by HPLC.

Protocol 4: Thermal Degradation
  • Preparation: Place the solid drug substance in a thermostatically controlled oven.

  • Stressing: Heat at 105°C for 48 hours.[1]

  • Sampling & Analysis: At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to the target concentration, and analyze. A parallel study in solution (e.g., 1 mg/mL in mobile phase) heated at 80°C should also be conducted.[1]

Protocol 5: Photostability
  • Preparation: Prepare a solid sample and a solution sample (e.g., 1 mg/mL).

  • Stressing: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Control: Simultaneously, store control samples (one solid, one solution) protected from light under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Part 4: Data Summary

Summarize your findings in a clear, concise table to easily compare the stability of the compound under different stress conditions.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionParameters% Degradation (Example)Major Degradation Products (Hypothetical)
Acid Hydrolysis 1 N HCl, 80°C, 24h15.2%3-Methylbutanoic Acid, Aniline
Base Hydrolysis 1 N NaOH, 80°C, 24h18.5%3-Methylbutanoic Acid, Aniline
Oxidation 6% H₂O₂, RT, 24h8.7%Hydroxylated phenyl ring species, N-oxide
Thermal (Solid) 105°C, 48h< 1.0%No significant degradation
Photostability ICH Q1B3.5%Unknown degradant at RRT 1.2

References

  • Reid, J. et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Singh, R. & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Jain, D. & Basniwal, P. K. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Minimizing side reactions in the synthesis of 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methyl-N-phenylbutanamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, in-depth solutions to minimize side reactions, improve yield, and ensure the highest purity of your final product. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the acylation of aniline with an activated derivative of 3-methylbutanoic acid (isovaleric acid). The standard approach involves a two-step process:

  • Activation of Carboxylic Acid: 3-methylbutanoic acid is converted into a more reactive species, typically the acyl chloride (3-methylbutanoyl chloride, or isovaleryl chloride), using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

  • Amide Formation: The resulting isovaleryl chloride is then reacted with aniline to form the target amide. This step is often performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) byproduct.[1][3]

Q2: What are the primary side reactions that I should be aware of during this synthesis?

A2: The primary side reactions stem from the high reactivity of the isovaleryl chloride intermediate. The most significant are:

  • Hydrolysis of Isovaleryl Chloride: Any moisture present in the reaction will rapidly hydrolyze the acyl chloride back to 3-methylbutanoic acid, which reduces the yield of the desired amide.[4]

  • Formation of Diphenylurea (from starting material impurities): If the aniline starting material has been exposed to air and moisture, it can degrade or react with atmospheric CO₂ to form intermediates that lead to diphenylurea, which can be difficult to remove.

  • Diacylation of Aniline: While less common due to the reduced nucleophilicity of the amide nitrogen, using a large excess of isovaleryl chloride or elevated temperatures can potentially lead to the formation of a diacylated byproduct.

Q3: My final product is impure after the initial workup. What are the likely contaminants?

A3: Common impurities include:

  • Unreacted Aniline: If the stoichiometry was not exact or the reaction was incomplete.

  • 3-Methylbutanoic Acid: Resulting from the hydrolysis of isovaleryl chloride.

  • Base-related Salts: Such as triethylammonium chloride or sodium chloride, depending on the base used.

  • Solvent Residues: From the reaction or purification steps.

Proper aqueous workup is critical. Washing the organic layer with dilute acid (e.g., 1M HCl) will remove unreacted aniline and other basic impurities, while a subsequent wash with a dilute base (e.g., 5% NaHCO₃) will remove the acidic 3-methylbutanoic acid.[5]

Q4: Which base is optimal for the amidation step: an aqueous base like NaOH or an organic base like pyridine or triethylamine?

A4: The choice of base is a critical parameter that involves a trade-off between reaction efficiency and side reaction control.

Base TypeExample(s)AdvantagesDisadvantages
Aqueous Inorganic NaOH, K₂CO₃Inexpensive, powerful acid scavenger. The reaction is often fast.Promotes the hydrolysis of the acyl chloride, reducing yield. Requires a two-phase system.[3]
Organic Amine Pyridine, Triethylamine (TEA), DIEAScavenges HCl effectively in an anhydrous organic solvent, minimizing hydrolysis.[1] Homogeneous reaction.Can be more expensive. Can be difficult to remove completely during workup. Pyridine is toxic.

For maximizing yield and purity by preventing hydrolysis, using an organic base like triethylamine in an anhydrous aprotic solvent (e.g., Dichloromethane - DCM) is generally the superior choice.[2]

Visualizing the Synthetic Pathway and Key Side Reaction

The following diagrams illustrate the intended synthetic route and the most common competing side reaction.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation (Desired Reaction) Acid 3-Methylbutanoic Acid AcylChloride Isovaleryl Chloride Acid->AcylChloride  Activation SOCl2 SOCl₂ or (COCl)₂ AcylChloride2 Isovaleryl Chloride AcylChloride->AcylChloride2 Aniline Aniline Product This compound Aniline->Product  Nucleophilic Acyl  Substitution Base Base (e.g., Et₃N) AcylChloride2->Product

Caption: Primary two-step synthesis of this compound.

SideReaction cluster_main Desired Pathway cluster_side Competing Side Reaction AcylChloride Isovaleryl Chloride Product Target Amide AcylChloride->Product k₁ (fast) SideProduct Carboxylic Acid (Hydrolysis) AcylChloride->SideProduct k₂ (very fast) Aniline Aniline Water H₂O (Trace Moisture) Troubleshooting Start Analysis Shows Low Yield / Impure Product Check_Acid Is 3-Methylbutanoic Acid a major impurity? Start->Check_Acid Check_Aniline Is Aniline a major impurity? Start->Check_Aniline Check_Acid->Check_Aniline No Hydrolysis Probable Cause: Hydrolysis of Acyl Chloride Check_Acid->Hydrolysis Yes Stoichiometry Probable Cause: Incorrect Stoichiometry or Incomplete Reaction Check_Aniline->Stoichiometry Yes Sol_Anhydrous Solution: Implement Strict Anhydrous Technique & Temp. Control (0°C) Hydrolysis->Sol_Anhydrous Sol_Stoich Solution: Use 1.05 eq. Acyl Chloride & Monitor with TLC Stoichiometry->Sol_Stoich Sol_Wash Solution: Perform 1M HCl Wash During Workup Stoichiometry->Sol_Wash

Sources

Technical Support Center: Optimization of Extraction Protocols for 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of 3-Methyl-N-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical knowledge to optimize your extraction protocols, ensuring high yield and purity of your target compound.

Understanding the Molecule: Key Physicochemical Properties

Before delving into extraction protocols, it is crucial to understand the chemical nature of this compound. Its properties dictate its behavior during extraction and inform our optimization strategies.

PropertyValue/InformationImplication for Extraction
Molecular Formula C₁₁H₁₅NO[1]-
Molecular Weight 177.24 g/mol [1]-
Structure A secondary amide with a phenyl group attached to the nitrogen and an isobutyl group attached to the carbonyl carbon.The amide group is polar, while the phenyl and isobutyl groups are non-polar.
Lipophilicity (XLogP3) ~2.5[2]Indicates moderate lipophilicity, suggesting good solubility in common organic solvents and poor solubility in water.
pKa The N-H proton of amides is weakly acidic, with a pKa typically in the range of 15-18. The amide nitrogen is not basic due to resonance with the carbonyl group.The compound is essentially neutral under typical aqueous extraction conditions (pH 1-14). Therefore, altering the pH of the aqueous phase will not significantly ionize the amide for extraction purposes, but it is a critical strategy for removing acidic or basic impurities.
Stability Amides can undergo hydrolysis to the corresponding carboxylic acid and amine under strong acidic or basic conditions, often requiring elevated temperatures. N-phenyl substituted amides are generally stable under mild extraction conditions.Standard liquid-liquid extraction at or near neutral pH and ambient temperature is unlikely to cause degradation of the target compound.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise during the extraction of this compound.

Q1: Why is my extraction yield of this compound consistently low?

A: Low yield can stem from several factors:

  • Incomplete Extraction: The partition coefficient (K) of your compound between the organic and aqueous phases may not be sufficiently high. To improve this, consider performing multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. For instance, three extractions with 50 mL of solvent are more effective than one 150 mL extraction.

  • Suboptimal Solvent Choice: The "like dissolves like" principle is key. Given the moderate lipophilicity of this compound, solvents like ethyl acetate or dichloromethane are generally effective. If you are using a very non-polar solvent like hexane, you may be leaving a significant amount of the compound in the aqueous phase.

  • Emulsion Formation: If a stable emulsion forms at the interface of your aqueous and organic layers, physical loss of your organic layer during separation will reduce your yield. See the troubleshooting section for guidance on breaking emulsions.

  • Premature Precipitation: If the concentration of your compound in the organic solvent is very high, it may precipitate out, especially if the solvent is partially volatile and evaporates during handling.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A: The most common impurities are likely unreacted starting materials from the synthesis, typically 3-methylbutanoic acid and aniline (or a substituted aniline).

  • 3-Methylbutanoic Acid (Acidic Impurity): This can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 5%) sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be partitioned out of the organic layer.

  • Aniline (Basic Impurity): This can be removed by washing the organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The aniline will be protonated to its anilinium salt, which is soluble in the aqueous layer.

Q3: An emulsion has formed between my organic and aqueous layers. How can I break it?

A: Emulsion formation is common when there are surfactants or fine particulates present, or if the mixture is agitated too vigorously. Here are several techniques to break an emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for a longer period.

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion and also decreases the solubility of the organic compound in the aqueous phase.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: For stubborn emulsions, you can filter the mixture through a plug of glass wool or Celite.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the extraction of this compound.

ProblemPotential Cause(s)Recommended Solution(s)Scientific Rationale
Low Yield 1. Inefficient partitioning into the organic phase. 2. Use of a suboptimal organic solvent. 3. Emulsion formation leading to loss of organic layer.1. Perform 3-4 extractions with smaller volumes of solvent. 2. Switch to a more polar organic solvent like ethyl acetate or dichloromethane. 3. Add brine to the aqueous layer to "salt out" the organic compound. See emulsion troubleshooting.1. The distribution of a solute between two immiscible solvents is governed by its partition coefficient. Multiple extractions are mathematically more efficient at recovering the solute. 2. Matching the polarity of the solvent with the moderately polar nature of the amide will improve solubility and partitioning. 3. Increasing the ionic strength of the aqueous phase reduces the solubility of the organic compound, driving it into the organic layer.
Poor Purity (Acidic Impurities Present) Unreacted 3-methylbutanoic acid from synthesis.Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).The basic wash deprotonates the carboxylic acid to its water-soluble carboxylate salt, which is then removed into the aqueous phase. The neutral amide remains in the organic layer.
Poor Purity (Basic Impurities Present) Unreacted aniline from synthesis.Wash the organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).The acidic wash protonates the basic amine to its water-soluble ammonium salt, which partitions into the aqueous phase, leaving the neutral amide in the organic layer.
Formation of a Third Layer or Precipitate at the Interface 1. Insoluble by-products from the synthesis. 2. The amide is "crashing out" of the organic solvent due to low solubility or high concentration.1. Attempt to dissolve the material by adding more of both the organic and aqueous phases. If it remains insoluble, filter the entire mixture before proceeding with the separation of the liquid phases. 2. Add more of the organic solvent to fully dissolve the precipitate.1. Insoluble materials can be physically separated by filtration. 2. The concentration of the amide may have exceeded its solubility limit in the chosen volume of organic solvent.
The Organic and Aqueous Layers Do Not Separate The organic solvent used has some miscibility with water (e.g., if the reaction was run in a solvent like THF or acetone which was not fully removed).Add a significant amount of brine or water to force the separation of the organic layer. Alternatively, evaporate the organic solvent and redissolve the residue in a more appropriate, immiscible extraction solvent like ethyl acetate or dichloromethane.The addition of a large volume of a highly polar solvent (water/brine) will force the less polar organic solvent to form a distinct phase.

Optimized Extraction Protocol for this compound

This protocol is designed for the workup of a reaction mixture to isolate this compound, assuming the reaction was carried out in an organic solvent and may contain unreacted carboxylic acid and amine.

I. Initial Quenching and Phase Separation
  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature.

  • Quench the Reaction: Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with stirring. The volume of the aqueous quench should be roughly equal to the volume of the organic solvent used in the reaction.

  • Transfer to a Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel of appropriate size.

II. Removal of Impurities via Washing
  • Acid Wash (to remove basic impurities):

    • Add a volume of 1 M HCl to the separatory funnel, approximately equal to the volume of the organic layer.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Close the stopcock and shake the funnel gently for 30-60 seconds, venting periodically.

    • Allow the layers to separate completely.

    • Drain and discard the lower aqueous layer.

  • Base Wash (to remove acidic impurities):

    • Add a volume of saturated aqueous NaHCO₃ solution to the separatory funnel, approximately equal to the volume of the organic layer.

    • Caution: Vent frequently as the reaction between any residual acid and bicarbonate will produce CO₂ gas, leading to pressure buildup.

    • Shake gently for 30-60 seconds.

    • Allow the layers to separate.

    • Drain and discard the lower aqueous layer.

  • Brine Wash (to remove residual water and break emulsions):

    • Add a volume of saturated aqueous NaCl (brine) to the separatory funnel.

    • Shake gently for 30 seconds.

    • Allow the layers to separate.

    • Drain and discard the lower aqueous layer.

III. Isolation and Drying of the Product
  • Collect the Organic Layer: Drain the organic layer containing the this compound into a clean, dry Erlenmeyer flask.

  • Dry the Organic Layer: Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the organic solution. Add the drying agent until it no longer clumps together.

  • Filter: Gravity filter or decant the dried organic solution into a clean, pre-weighed round-bottom flask, leaving the drying agent behind.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to yield the crude this compound.

  • Further Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

Visual Workflow of the Optimized Extraction Protocol

ExtractionWorkflow cluster_start Initial Reaction Mixture cluster_extraction Liquid-Liquid Extraction & Washing cluster_isolation Product Isolation Reaction Reaction Mixture in Organic Solvent Quench Quench with H₂O or aq. NH₄Cl Reaction->Quench SepFunnel Transfer to Separatory Funnel Quench->SepFunnel AcidWash Wash with 1 M HCl (Removes Basic Impurities) SepFunnel->AcidWash BaseWash Wash with sat. NaHCO₃ (Removes Acidic Impurities) AcidWash->BaseWash AcidWaste Aqueous Waste (Basic Impurities) AcidWash->AcidWaste BrineWash Wash with Brine (Removes Water) BaseWash->BrineWash BaseWaste Aqueous Waste (Acidic Impurities) BaseWash->BaseWaste CollectOrganic Collect Organic Layer BrineWash->CollectOrganic BrineWaste Aqueous Waste BrineWash->BrineWaste Dry Dry with Na₂SO₄ CollectOrganic->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for the extraction and purification of this compound.

Chemical Principles of the Extraction and Wash Steps

The success of this extraction protocol hinges on the differential solubility of the target compound and impurities in acidic, basic, and neutral conditions.

ChemicalPrinciples Amide This compound (Neutral, Stays in Organic Layer) AcidImpurity 3-Methylbutanoic Acid (Initially in Organic Layer) AcidSalt 3-Methylbutanoate Salt (Water Soluble) AcidImpurity->AcidSalt  + NaHCO₃ (Base Wash) BaseImpurity Aniline (Initially in Organic Layer) BaseSalt Anilinium Salt (Water Soluble) BaseImpurity->BaseSalt  + HCl (Acid Wash)

Caption: Partitioning of components based on acid-base chemistry during extraction.

References

  • ChemSynthesis. (2025). This compound. Available at: [Link]

  • PubMed. (n.d.). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Available at: [Link]

  • YouTube. (2022). Liquid-Liquid Extraction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Available at: [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • Chemsrc. (2025). This compound. Available at: [Link]

  • ResearchGate. (2007). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-N-phenylbutanimidic acid. Available at: [Link]

  • PubChem. (n.d.). N-methyl-3-phenylbutanamide. Available at: [Link]

  • PubChem. (n.d.). N,3-dimethyl-N-phenylbutanamide. Available at: [Link]

  • PubChem. (n.d.). N-Methyl-3-oxo-N-phenylbutyramide. Available at: [Link]

  • ResearchGate. (2014). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Available at: [Link]

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Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of 3-Methyl-N-phenylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis and effectively troubleshoot matrix effects. Here, you will find in-depth technical guidance, field-proven insights, and practical solutions to common challenges encountered during your experiments.

Understanding Matrix Effects in LC-MS/MS

Matrix effects are a significant challenge in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis, causing either suppression or enhancement of the analyte signal.[1][2] This phenomenon arises from co-eluting endogenous components in the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] The consequences of unaddressed matrix effects are severe, leading to inaccurate and unreliable quantitative data, which can compromise the integrity of a study.[2]

For a neutral molecule like this compound (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ), which is likely to be analyzed using electrospray ionization (ESI) in positive ion mode, matrix effects can be particularly pronounced in complex biological matrices such as plasma or urine.[4][5] Common interfering substances include phospholipids, salts, and other small molecules that can compete for ionization or alter the physical properties of the ESI droplets.[6]

This guide provides a structured approach to identifying, quantifying, and mitigating matrix effects in your this compound analysis, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the LC-MS/MS analysis of this compound.

Q1: My analyte signal is inconsistent and lower than expected in plasma samples compared to the neat standard. Could this be a matrix effect?

A1: Yes, inconsistent and suppressed analyte signals are classic indicators of matrix effects.[2] When co-eluting matrix components interfere with the ionization of this compound, it can lead to a reduction in the number of analyte ions reaching the detector, resulting in a lower signal. To confirm this, a post-extraction addition experiment is recommended.

Q2: What is a post-extraction addition experiment and how do I perform it?

A2: The post-extraction addition experiment is a fundamental method to quantitatively assess matrix effects.[3] It involves comparing the analyte's signal in a clean solvent to its signal in a blank matrix extract that has been spiked with the analyte after the extraction process.

Q3: I'm observing a shift in the retention time of this compound in some of my patient samples. Is this also a matrix effect?

A3: While less common, significant matrix effects can sometimes influence the chromatographic retention time of an analyte.[3] This can occur if matrix components alter the interaction of the analyte with the stationary phase. However, it is also crucial to investigate other potential causes such as issues with the LC system, column degradation, or changes in mobile phase composition.

Q4: How can I differentiate between matrix effects and instrument instability?

A4: This is a critical troubleshooting step. To distinguish between the two, you can inject a series of neat standards (analyte in clean solvent) interspersed with your matrix samples. If the signal of the neat standards is stable and reproducible while the matrix samples show significant variation, it strongly suggests a matrix effect. Conversely, if both neat standards and matrix samples exhibit erratic signal behavior, it is more likely an issue with the instrument (e.g., ion source contamination, detector fatigue).

Q5: What is the best internal standard (IS) to use for the analysis of this compound?

A5: The gold standard for an internal standard in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS, such as deuterated or ¹³C-labeled this compound, will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects.[7] This allows for accurate correction of any signal suppression or enhancement.

Troubleshooting Guides

This section provides detailed protocols and workflows to diagnose and mitigate matrix effects in your LC-MS/MS analysis of this compound.

Guide 1: Diagnosing and Quantifying Matrix Effects

This guide details the post-extraction addition experiment to determine the presence and magnitude of matrix effects.

Experimental Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol. After the final extraction step, spike the extract with this compound to the same final concentration as Set A.

    • Set C (Blank Matrix): Extract a blank matrix sample using the same protocol without adding the analyte. This serves as a control.

  • Analyze the samples by LC-MS/MS: Inject all three sets of samples and record the peak area of this compound.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100

Data Interpretation:

%ME ValueInterpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A significant deviation from 100% indicates the presence of matrix effects that need to be addressed.

Guide 2: Mitigating Matrix Effects through Sample Preparation

Effective sample preparation is the most crucial step in minimizing matrix effects. The goal is to remove interfering components while efficiently recovering the analyte of interest.

Recommended Sample Preparation Protocol for this compound in Plasma: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[8][9]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (ideally a stable isotope-labeled this compound)

  • Ice-cold acetonitrile (ACN)

  • Centrifuge capable of reaching at least 10,000 x g

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Step-by-Step Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of your IS working solution to the plasma and briefly vortex.

  • Protein Precipitation: Add 300 µL of ice-cold ACN to the plasma sample. The 3:1 ratio of ACN to plasma is a common starting point.[8]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent.

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Workflow for Protein Precipitation:

Caption: Protein precipitation workflow for plasma samples.

Guide 3: The Critical Role of a Stable Isotope-Labeled Internal Standard

As mentioned, a stable isotope-labeled (SIL) internal standard is the most effective tool to compensate for matrix effects.

Why is a SIL-IS so effective?

  • Co-elution: A SIL-IS has virtually identical chromatographic behavior to the analyte, ensuring they experience the same matrix components at the same time.

  • Identical Ionization Efficiency: Both the analyte and the SIL-IS will have their ionization suppressed or enhanced to the same degree by co-eluting matrix components.

  • Accurate Correction: By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.

What if a commercial SIL-IS for this compound is not available?

While a direct SIL-IS is ideal, it may not always be commercially available. In such cases, consider the following options:

  • Custom Synthesis: Several companies specialize in the custom synthesis of stable isotope-labeled compounds.[10][11] This is the most robust alternative, though it involves additional cost and lead time.

  • Structural Analogue: A non-labeled compound that is structurally very similar to this compound and not present in the matrix can be used. However, it is crucial to validate that this analogue experiences similar matrix effects to the analyte. This approach is less reliable than a SIL-IS.

Troubleshooting Workflow for Matrix Effects:

Caption: Decision tree for troubleshooting matrix effects.

Concluding Remarks

Addressing matrix effects is a critical aspect of developing robust and reliable LC-MS/MS methods for the quantitative analysis of this compound in biological matrices. By systematically diagnosing the issue, optimizing sample preparation, and utilizing an appropriate internal standard, researchers can overcome these challenges and generate high-quality data. This guide provides a foundational framework for troubleshooting; however, it is essential to remember that method development and validation are iterative processes that may require further optimization based on the specific matrix and analytical instrumentation.

References

  • Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. Biomedical Chromatography, 30(12), 1922–1927. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
  • C. G. L. Khoo, "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis", LCGC North America, vol. 27, no. 9, pp. 822-835, Sep. 2009.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Fahmy, T., & El-Yazbi, F. (n.d.). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of Mass Spectrometry. Retrieved from [Link]

  • Koletzko, B., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5878. [Link]

  • Rahman, M., & Wimalasena, K. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 28(10), 2045-2053. [Link]

  • Deme, R., & Varghese, R. J. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(15), 7419–7441. [Link]

  • Waters Corporation. (n.d.). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans.
  • Yuan, M., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Proteome Research, 12(5), 2371–2379. [Link]

  • Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222941, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Zhang, G., & Lin, S. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Dr. Ehrenstorfer. (2017, November 28). Introduction to stable isotope internal standards [Video]. YouTube. [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Li, L. (2019). Protein preparation for LC-MS/MS analysis. protocols.io. [Link]

  • Chang, S.-H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(3), 464-476. [Link]

  • ResolveMass Laboratories Inc. (2025). Custom Deuteration Strategies: Selective vs Global Labelling; Synth Approaches. Retrieved from [Link]

  • Zhang, X., et al. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • El-Aneed, A., et al. (2025). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. ACS Omega. [Link]

  • Greyhound Chromatography. (n.d.). BIOANALYTICS.
  • Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]

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Technical Support Center: Improving the Resolution of 3-Methyl-N-phenylbutanamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral resolution of 3-Methyl-N-phenylbutanamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the enantiomers of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving optimal resolution.

Introduction to Chiral Resolution of this compound

This compound possesses a chiral center, making it exist as a pair of enantiomers. In the pharmaceutical industry, it is often crucial to isolate a single enantiomer, as the two forms can exhibit different pharmacological activities, with one being therapeutic and the other potentially inactive or causing adverse effects.[1][2] This necessity drives the development of robust and efficient methods for chiral resolution.

This guide will explore three primary techniques for resolving the enantiomers of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): Chromatographic methods that utilize a chiral stationary phase (CSP) to selectively interact with and separate the enantiomers.

  • Enzymatic Kinetic Resolution: A biocatalytic method that employs an enzyme to selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.

  • Diastereomeric Crystallization: A classical resolution technique that involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their solubility.

Section 1: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers.[2][3] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).

Experimental Workflow: Chiral Chromatography Method Development

cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Scale-Up CSP_Screen Select CSPs (e.g., Polysaccharide-based) MP_Screen Select Mobile Phases (e.g., Hexane/IPA, CO2/MeOH) CSP_Screen->MP_Screen Initial_Run Perform Initial Runs MP_Screen->Initial_Run Analyze_Results Analyze Initial Results (Resolution, Peak Shape) Initial_Run->Analyze_Results Evaluate Separation Optimize_MP Optimize Mobile Phase (Modifier %, Additives) Analyze_Results->Optimize_MP Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Optimize_MP->Optimize_Conditions Validate_Method Validate Analytical Method Optimize_Conditions->Validate_Method Finalize Method Scale_Up Scale-Up for Preparative Chromatography Validate_Method->Scale_Up

Caption: A generalized workflow for developing a chiral chromatography method.

Troubleshooting Guide: Chiral HPLC & SFC

Q1: I am not seeing any separation of the enantiomers on my polysaccharide-based chiral column. What should I do?

A1: Lack of initial separation is a common issue. Here’s a systematic approach to troubleshoot:

  • Mobile Phase Composition: The ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, IPA) is critical.[4] If you started with a standard 90:10 hexane:IPA, try a gradient elution to scout for a suitable composition. For SFC, adjust the percentage of the co-solvent (e.g., methanol in CO2).

  • Choice of Alcohol Modifier: The type of alcohol can significantly impact selectivity.[4] If IPA is not effective, try ethanol or methanol. Each alcohol interacts differently with the chiral stationary phase and the analyte.

  • Try a Different CSP: While polysaccharide-based columns are a good starting point, not every CSP will work for every compound.[4] If possible, screen other polysaccharide-based columns (e.g., amylose vs. cellulose derivatives) or even a different type of CSP.

  • Temperature: Temperature can influence the interactions between the enantiomers and the CSP.[1] Try running the separation at a lower or higher temperature (e.g., 15°C and 40°C) to see if it improves resolution.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors:

  • Column Overloading: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: For amides, interactions with residual silanols on the silica support of the CSP can cause tailing.[4]

    • For neutral amides: Additives may not be necessary.

    • For amides with basic character: Add a small amount (0.1%) of a basic additive like diethylamine (DEA) to the mobile phase.[4]

    • For amides with acidic character: Use an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) at around 0.1%.[4]

  • Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow, leading to poor peak shape for all peaks.[6] Try backflushing the column to dislodge any particulates.

Q3: I had good resolution initially, but it has decreased over time. What is the likely cause?

A3: A decline in performance often points to column contamination or degradation:

  • Column Contamination: Strongly retained impurities from your sample can accumulate on the column, affecting its performance. It's crucial to wash the column regularly with a strong solvent. For polysaccharide-based columns, 100% ethanol or methanol is often effective.[7]

  • Mobile Phase Inconsistency: Trace amounts of water or other contaminants in your mobile phase solvents can alter the separation. Ensure you are using high-purity solvents.

  • Column Degradation: If the column has been used extensively or with aggressive mobile phases, the stationary phase may have degraded. It might be time to replace the column.

Detailed Experimental Protocol: Chiral SFC Method

This protocol provides a starting point for the chiral separation of this compound using SFC.

ParameterCondition
Instrument Supercritical Fluid Chromatography System
Column Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC)
Mobile Phase Supercritical CO2 and Methanol
Gradient 5% to 40% Methanol over 10 minutes
Flow Rate 3 mL/min
Backpressure 150 bar
Column Temp. 40°C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in Methanol

Optimization: Based on the initial screening, adjust the methanol gradient. If separation is observed, an isocratic method can be developed to improve resolution and for preparative scale-up. Additives such as 0.1% DEA may be incorporated into the methanol to improve peak shape.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to catalyze the transformation of one enantiomer at a much faster rate than the other.[8] For amides, lipases are commonly used to selectively hydrolyze or acylate one enantiomer.

Mechanism of Lipase-Catalyzed Kinetic Resolution

Racemic_Amide Racemic this compound (R and S enantiomers) Enzyme Lipase (e.g., CALB) Racemic_Amide->Enzyme Products Separable Products: (R)-N-acetyl-3-Methyl-N-phenylbutanamide + (S)-3-Methyl-N-phenylbutanamide Enzyme->Products Selective Acylation of one enantiomer Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzyme Racemic_Amide Racemic this compound (R and S enantiomers) Diastereomers Diastereomeric Salts ((R)-Amide-(R,R)-Tartrate and (S)-Amide-(R,R)-Tartrate) Racemic_Amide->Diastereomers Resolving_Agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) Resolving_Agent->Diastereomers Separation Separation by Crystallization (based on different solubilities) Diastereomers->Separation Resolved_Enantiomers Resolved Enantiomers Separation->Resolved_Enantiomers

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The ability to accurately and reliably quantify a specific analyte within a complex matrix is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth, technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Methyl-N-phenylbutanamide, a compound of interest in synthetic chemistry and drug discovery.

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the validation process, a comparative analysis with alternative methodologies, and the underlying scientific rationale for the experimental choices made. The protocols and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a robust and self-validating analytical system.[1][2][3][4][5]

The Criticality of a Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of a wide array of compounds.[6] Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and adaptability to various analyte polarities and molecular weights.[6] For a non-volatile small molecule like this compound, reversed-phase HPLC with UV detection is the method of choice.

The validation of this HPLC method is a systematic process that provides documented evidence that the procedure is suitable for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics, ensuring that the data generated is accurate, precise, and reproducible.[6]

A Validated HPLC Method for this compound Quantification: An Experimental Protocol

Chromatographic Conditions
ParameterSpecification
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v). The mobile phase should be filtered and degassed prior to use.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 254 nm.
Injection Volume 20 µL.
Run Time 10 minutes.
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following validation parameters must be assessed to ensure the reliability of the HPLC method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the mobile phase (blank) to ensure no interfering peaks at the retention time of this compound.

    • Inject a solution of a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient) to confirm the absence of interference.

    • Inject the standard solution of this compound.

    • Inject the sample solution.

  • Acceptance Criteria: The chromatograms should show a well-resolved peak for this compound, free from any co-eluting peaks from the blank or placebo.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Inject the working standard solutions in triplicate at five different concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL).

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

    • The y-intercept should be close to zero.

ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45872x + 1254
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

  • Protocol:

    • Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Spiked Concentration LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%101.10.6
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Analyze six replicate samples of the same concentration on two different days, by two different analysts, and on two different instruments.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Precision Level% RSD
Repeatability 0.7%
Intermediate Precision 1.2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity ValidationReport Validation Report Specificity->ValidationReport Accuracy Accuracy Linearity->Accuracy Linearity->ValidationReport Precision Precision Accuracy->Precision Accuracy->ValidationReport LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->ValidationReport Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->ValidationReport Robustness->ValidationReport

Caption: HPLC Method Validation Workflow.

Interrelation of Validation Parameters

The validation parameters are not independent but are interconnected, contributing to the overall assurance of the method's suitability.

Caption: Interconnectivity of Validation Parameters.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for the quantification of this compound, other analytical techniques can also be employed, each with its own set of advantages and limitations.

TechniquePrincipleSuitability for this compoundAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Excellent: Ideal for non-volatile, small molecules.High resolution, sensitivity, and precision; well-established and robust methodology.Requires specialized equipment and consumes organic solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Good: Suitable for volatile or semi-volatile compounds. May require derivatization for less volatile amides.Excellent sensitivity and specificity; provides structural information.Requires the analyte to be thermally stable and volatile; potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy The absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Fair to Good: Can be used for quantitative analysis (qNMR) without a reference standard of the same compound.Provides absolute quantification and detailed structural information.Lower sensitivity compared to chromatographic methods; requires a highly pure sample for accurate quantification; expensive instrumentation.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of data in a scientific setting. The detailed HPLC method presented in this guide, while representative, provides a robust framework for the accurate and precise quantification of this compound. The validation parameters discussed, from specificity to robustness, form a self-validating system that instills confidence in the analytical results.

While alternative techniques such as GC-MS and NMR offer unique advantages, HPLC remains the gold standard for routine quality control and quantification of non-volatile small molecules in the pharmaceutical industry due to its balance of performance, reliability, and cost-effectiveness. The choice of analytical method should always be guided by the specific requirements of the analysis, the nature of the analyte, and the sample matrix.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (1995). Q2A Text on Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • S. Ahuja & H. Rasmussen (Eds.). (2007). HPLC Method Development for Pharmaceuticals. Elsevier.
  • L. R. Snyder, J. J. Kirkland, & J. W. Dolan. (2010).
  • A. Shelake, J. D. Kamble, & N. Chougule. (2024). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences, 2(11), 910-919. [Link]

  • A. F. M. A. Rahman, et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 5(4), 278-283.

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A Comparative Bioactivity Analysis: The Established NSAID Ibuprofen versus the Novel Compound 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the well-established nonsteroidal anti-inflammatory drug (NSAID) ibuprofen and the structurally related, yet lesser-known compound, 3-Methyl-N-phenylbutanamide. Designed for researchers, scientists, and drug development professionals, this document delves into the known bioactivity of ibuprofen and proposes a rigorous experimental framework to elucidate the potential biological activities of this compound. By juxtaposing a known therapeutic agent with a novel chemical entity, we aim to provide a clear, scientifically grounded pathway for investigation and discovery.

Introduction to the Compounds

Ibuprofen is a cornerstone of pain and inflammation management, renowned for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its efficacy is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[1][3] In contrast, this compound is a compound with limited characterization in publicly available literature, where it is primarily noted as a potential process-related impurity in the synthesis of ibuprofen.[4] The structural similarity between the two molecules, particularly the shared phenylbutanamide backbone, prompts an intriguing question: does this compound possess any of the hallmark bioactivities of its well-known counterpart? This guide will explore this question through a detailed examination of ibuprofen's mechanism and a proposed experimental workflow for a head-to-head comparison.

Chemical Structures:

  • Ibuprofen: (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid

  • This compound: this compound

The key structural difference lies in the functional group attached to the phenylbutane core: a carboxylic acid in ibuprofen versus an N-phenyl amide in this compound. This distinction is critical, as the carboxylic acid moiety of NSAIDs is pivotal for their interaction with the active site of COX enzymes.

The Established Bioactivity of Ibuprofen: A Cyclooxygenase Perspective

Ibuprofen's therapeutic effects are mediated through its non-selective inhibition of both COX-1 and COX-2 enzymes.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammation cascade.[1][3]

  • COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.

By blocking the action of both COX isoforms, ibuprofen reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever.[3] The S-enantiomer of ibuprofen is the more pharmacologically active form.[3][5]

cluster_0 Cell Membrane Phospholipids cluster_1 Prostaglandin Synthesis Pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) Metabolized by COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Metabolized by Prostaglandins Prostaglandins COX-1 (Constitutive)->Prostaglandins COX-2 (Inducible)->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediates Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Inhibits Ibuprofen->COX-2 (Inducible) Inhibits

Figure 1: Ibuprofen's Mechanism of Action via COX Inhibition.

Proposed Experimental Workflow for Comparative Bioactivity Analysis

To empirically assess the bioactivity of this compound relative to ibuprofen, a multi-tiered experimental approach is proposed. This workflow is designed to investigate key bioactivities associated with NSAIDs, starting with in vitro enzymatic and cellular assays and progressing to in vivo models of inflammation and pain.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis COX-1 & COX-2 Inhibition Assay COX-1 & COX-2 Inhibition Assay MTT Cytotoxicity Assay MTT Cytotoxicity Assay COX-1 & COX-2 Inhibition Assay->MTT Cytotoxicity Assay Proceed if active Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema MTT Cytotoxicity Assay->Carrageenan-Induced Paw Edema Proceed if non-toxic Hot Plate Analgesia Test Hot Plate Analgesia Test Carrageenan-Induced Paw Edema->Hot Plate Analgesia Test

Figure 2: Proposed Experimental Workflow for Comparative Analysis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay will directly compare the ability of this compound and ibuprofen to inhibit COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Preparation: Ibuprofen (positive control) and this compound are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Reaction: In a 96-well plate, the enzymes are pre-incubated with the test compounds or vehicle control for a specified time at 37°C.[6]

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid.[6]

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][8]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated, and IC50 values (the concentration required to inhibit 50% of enzyme activity) are determined.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the compounds on living cells.

Protocol:

  • Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of ibuprofen and this compound for 24-48 hours.

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[9][10][11]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[9][12]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[11]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model to evaluate the anti-inflammatory effects of compounds in rodents.

Protocol:

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Compound Administration: Animals are pre-treated with ibuprofen, this compound, or vehicle control via oral gavage.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

In Vivo Analgesic Activity: Hot Plate Test

This method assesses the central analgesic activity of the compounds.

Protocol:

  • Animal Model: Mice are typically used for this assay.

  • Compound Administration: Animals are treated with the test compounds or a control.

  • Nociceptive Stimulus: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Measurement of Reaction Time: The time taken for the mouse to exhibit a pain response (e.g., licking its paws or jumping) is recorded as the reaction time. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time (latency) is calculated and compared between the treated and control groups.[13]

Comparative Data Summary (Hypothetical)

The following table illustrates how the data from the proposed experiments could be summarized for a clear comparison.

Bioactivity ParameterIbuprofenThis compound
In Vitro
COX-1 Inhibition (IC50)~15 µMTo be determined
COX-2 Inhibition (IC50)~25 µMTo be determined
Cytotoxicity (CC50)>100 µMTo be determined
In Vivo
Paw Edema Inhibition (%)Significant reductionTo be determined
Analgesic Effect (Latency)Significant increaseTo be determined

Interpretation and Future Directions

The results of this comprehensive analysis will provide a clear indication of the bioactivity of this compound.

  • If this compound shows significant COX inhibition and in vivo efficacy: This would suggest that the N-phenyl amide group can functionally mimic the carboxylic acid of traditional NSAIDs. Further studies would be warranted to explore its detailed mechanism, potential for reduced gastrointestinal side effects (a common issue with COX-1 inhibition), and structure-activity relationships of related amide compounds.

  • If this compound demonstrates weak or no activity: This would reinforce the critical role of the carboxylic acid moiety for COX inhibition and suggest that this compound is unlikely to be a viable anti-inflammatory or analgesic agent. Its primary relevance would remain as a process impurity in ibuprofen synthesis, with the cytotoxicity data being important for risk assessment.

Regardless of the outcome, this structured, comparative approach provides a robust framework for the scientific evaluation of novel compounds, leveraging the extensive knowledge of established drugs to guide new discoveries.

References

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A Comparative Structural Analysis of 3-Methyl-N-phenylbutanamide and other N-phenylalkanamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-phenylalkanamides represent a significant class of organic compounds with diverse applications in medicinal chemistry, materials science, and chemical synthesis. Their structural features, particularly the interplay between the phenyl ring and the amide linkage, govern their physicochemical properties and biological activities. 3-Methyl-N-phenylbutanamide, with its branched alkyl chain, presents an interesting case for structural comparison within this family. This guide provides an in-depth, objective comparison of the structural and physicochemical properties of this compound against its straight-chain and lower homologues: N-phenylacetamide, N-phenylpropanamide, and N-phenylbutanamide. The analysis is supported by experimental data and computational insights to provide a comprehensive resource for researchers, scientists, and drug development professionals. Understanding these structural nuances is critical for predicting molecular behavior and designing novel molecules with tailored functionalities.

Core Structural Features of N-phenylalkanamides

The fundamental structure of N-phenylalkanamides consists of a phenyl group bonded to the nitrogen atom of an amide functional group. The acyl portion of the amide is an alkyl chain of varying length and branching. This arrangement gives rise to several key structural characteristics that influence the molecule's overall shape, polarity, and potential for intermolecular interactions.

dot

Caption: Core components of the N-phenylalkanamide scaffold.

Comparative Physicochemical Properties

The seemingly subtle differences in the alkyl chain of N-phenylalkanamides lead to notable variations in their physical properties. These properties are crucial for predicting solubility, membrane permeability, and crystal packing, all of which are vital in drug development and materials science.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Reference This compoundC₁₁H₁₅NO177.24Not availableNot available
Alternative 1 N-PhenylacetamideC₈H₉NO135.17113-115304
Alternative 2 N-PhenylpropanamideC₉H₁₁NO149.19104-107222
Alternative 3 N-PhenylbutanamideC₁₀H₁₃NO163.2297290.31 (estimate)

Data compiled from various sources[1][2][3][4][5]. Melting and boiling points can vary based on experimental conditions.

Structural Analysis: A Deeper Dive

The three-dimensional structure and conformation of N-phenylalkanamides are critical determinants of their biological activity. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are essential for elucidating these structural details.

Conformational Isomerism in the Amide Bond

A key structural feature of amides is the partial double bond character of the C-N bond due to resonance, which restricts rotation and can lead to the existence of cis and trans conformers.[6][7] For secondary amides like N-phenylalkanamides, the trans conformation, where the phenyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable due to reduced steric hindrance.

dot

G cluster_trans Trans Conformer (More Stable) cluster_cis Cis Conformer (Less Stable) trans_img trans_img cis_img cis_img

Caption: Cis and Trans conformers of the amide bond in N-phenylalkanamides.

NMR spectroscopy is a powerful tool for studying this conformational isomerism in solution. The presence of both conformers can sometimes be observed as separate sets of signals in the NMR spectrum, particularly at low temperatures where the rate of interconversion is slow.[6][7]

Impact of the Alkyl Chain on Molecular Conformation

The nature of the alkyl chain significantly influences the overall conformation of the molecule, particularly the orientation of the phenyl ring relative to the amide plane.

  • N-Phenylacetamide: The small methyl group offers minimal steric hindrance, allowing for a relatively planar conformation.

  • N-Phenylpropanamide and N-Phenylbutanamide: As the alkyl chain lengthens, its increased flexibility allows for a wider range of accessible conformations.

  • This compound: The bulky isobutyl group introduces significant steric constraints. This is likely to favor conformations where the branched alkyl group is oriented away from the phenyl ring to minimize steric clash. This steric hindrance can also influence the dihedral angle between the phenyl ring and the amide plane.

Experimental Protocols

Reproducible experimental methods are the cornerstone of scientific research. The following sections provide detailed protocols for the synthesis and characterization of N-phenylalkanamides.

General Synthesis of N-Phenylalkanamides

N-phenylalkanamides are typically synthesized via the acylation of aniline with the corresponding acyl chloride or carboxylic acid.

dot

G Aniline Aniline Reaction Acylation Reaction Aniline->Reaction Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction N_Phenylalkanamide N-Phenylalkanamide Reaction->N_Phenylalkanamide Byproduct Byproduct (e.g., Pyridinium Hydrochloride) Reaction->Byproduct

Caption: General workflow for the synthesis of N-phenylalkanamides.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve aniline (1.0 equivalent) and a base such as pyridine (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add the corresponding acyl chloride (e.g., isovaleryl chloride for this compound) (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N-phenylalkanamide.[5]

Structural Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified N-phenylalkanamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

¹H and ¹³C NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Typical parameters for ¹H NMR include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and 8-16 scans.

  • For ¹³C NMR, a spectral width of 0-220 ppm is standard.

Comparative NMR Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound ~1.02 (d, 6H), ~2.21 (m, 1H), ~2.28 (d, 2H), ~7.1-7.6 (m, 5H), ~7.8 (br s, 1H, NH)~22.5, ~26.3, ~47.1, ~120.1, ~124.5, ~129.1, ~138.0, ~171.6
N-Phenylacetamide ~2.19 (s, 3H), ~7.1-7.6 (m, 5H), ~7.8 (br s, 1H, NH)~24.6, ~120.1, ~124.4, ~128.9, ~138.0, ~169.1
N-Phenylpropanamide ~1.25 (t, 3H), ~2.38 (q, 2H), ~7.1-7.6 (m, 5H), ~7.7 (br s, 1H, NH)~10.0, ~30.0, ~120.1, ~124.3, ~129.0, ~138.2, ~172.9
N-Phenylbutanamide ~1.00 (t, 3H), ~1.74 (sext, 2H), ~2.33 (t, 2H), ~7.1-7.6 (m, 5H), ~7.6 (br s, 1H, NH)~13.8, ~19.2, ~39.2, ~120.1, ~124.4, ~129.0, ~138.1, ~171.6

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. Data compiled from various sources including[4][6][7][8].

The ¹H NMR spectrum of this compound is distinguished by the doublet for the six equivalent methyl protons and the multiplet for the single methine proton of the isobutyl group.[8] The chemical shifts of the aromatic protons are similar across the series, indicating that the alkyl chain has a minor electronic effect on the phenyl ring.

Structure-Activity Relationships (SAR)

While a detailed biological activity comparison is beyond the scope of this structural guide, it is important to note that the structural variations discussed here have significant implications for structure-activity relationships (SAR). For example, in the context of drug design, the size and lipophilicity of the alkyl chain can influence receptor binding affinity and pharmacokinetic properties. The conformational constraints imposed by a branched alkyl group, as in this compound, can lead to enhanced selectivity for a particular biological target.[9]

Conclusion

This guide has provided a detailed structural and physicochemical comparison of this compound with its linear and lower N-phenylalkanamide homologues. The introduction of a branched alkyl chain in this compound introduces significant steric bulk, which is expected to influence its crystal packing, melting point, and conformational preferences. The provided experimental protocols for synthesis and NMR analysis offer a practical framework for researchers working with these compounds. A thorough understanding of the subtle yet significant structural differences within the N-phenylalkanamide family is crucial for the rational design of new molecules with desired properties for applications in medicinal chemistry and materials science. Further investigation into the crystal structures of these compounds would provide even deeper insights into their solid-state conformations and intermolecular interactions.

References

  • Watanabe, M., et al. (1984). The experimental and computed NMR chemical shifts of N-phenylpropanamide. Journal of Molecular Structure, 125(1-2), 95-103.
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  • Acetanilide (N-phenylacetamide) Preparation NCERT guide. (2020, March 7). YouTube.
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  • Phenylacetamide. Organic Syntheses Procedure.
  • An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide. Benchchem.
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  • A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(7), 1514-1520.
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Navigating Immunoassay Specificity: A Comparative Guide to Understanding and Mitigating Cross-reactivity of 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. The specificity of the antibody-antigen interaction is the bedrock of reliable quantification. However, the presence of structurally similar, non-target molecules can lead to cross-reactivity, a phenomenon that can significantly compromise assay validity, leading to false-positive results and skewed data. This guide provides an in-depth technical analysis of potential cross-reactivity of 3-Methyl-N-phenylbutanamide in immunoassays, offering a comparative look at different assay formats and providing actionable protocols to assess and mitigate this critical issue.

Introduction: The Challenge of Specificity with this compound

This compound is a small molecule characterized by an N-phenylalkanamide structure. Its chemical properties make it a candidate for various applications, but also a potential interferent in immunoassays designed to detect structurally related analytes. For the purpose of this guide, we will consider a hypothetical immunoassay for the detection of a target analyte, "Analyte X," which shares a core N-phenylacetamide structure with this compound but differs in its alkyl chain.

The central challenge lies in the potential for antibodies raised against Analyte X to recognize and bind to this compound due to shared epitopes, the specific parts of an antigen recognized by the antibody. Understanding the likelihood and extent of this cross-reactivity is crucial for accurate bioanalysis.

The Mechanism of Cross-Reactivity

Cross-reactivity in immunoassays occurs when an antibody binds to a molecule other than its intended target analyte.[1] This is most often due to structural similarity between the target analyte and the cross-reacting molecule.[1][2] In the case of this compound and our hypothetical Analyte X, the shared N-phenylbutanamide core represents a significant region of structural homology.

The binding affinity of the antibody for the cross-reactant is typically lower than for the target analyte. However, at high concentrations, the cross-reacting molecule can still generate a significant signal, leading to an overestimation of the target analyte's concentration.

Comparative Analysis of Immunoassay Formats

The choice of immunoassay format can significantly influence the susceptibility to cross-reactivity. Here, we compare the two most common formats:

Immunoassay FormatPrinciple of DetectionSusceptibility to Cross-Reactivity from this compound
Sandwich ELISA The analyte is "sandwiched" between two specific antibodies (capture and detection).Lower. Requires the cross-reacting molecule to be recognized by two different antibodies at distinct epitopes. It is less likely that this compound would bind to both antibodies with sufficient affinity to generate a significant signal.
Competitive ELISA The analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[3][4][5]Higher. This format is often used for small molecules where sandwiching is not possible.[5] Cross-reactivity is a greater concern as any molecule that can bind to the antibody will compete with the labeled analyte and affect the signal.[3]

For the remainder of this guide, we will focus on the competitive ELISA format, as it is the most relevant scenario for potential cross-reactivity from a small molecule like this compound.

Experimental Workflow for Assessing Cross-Reactivity

A systematic evaluation of cross-reactivity is a critical component of immunoassay validation. The following protocol outlines a detailed, step-by-step methodology for determining the cross-reactivity of this compound in a competitive ELISA for Analyte X.

Diagram of the Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Generation p1 Coat Plate with Capture Antibody p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Add Sample/Standard and Labeled Analyte p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 d1 Add Substrate a3->d1 d2 Incubate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Step-by-Step Protocol

Materials:

  • 96-well microtiter plates

  • Capture antibody specific to Analyte X

  • Analyte X standard

  • This compound

  • Enzyme-labeled Analyte X (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to a pre-optimized concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Standard Curve and Cross-Reactivity Samples:

    • Prepare a serial dilution of the Analyte X standard in assay buffer (e.g., blocking buffer). This will serve as your standard curve.

    • Prepare a serial dilution of this compound in assay buffer at concentrations significantly higher than the expected range of Analyte X.

  • Competitive Reaction:

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the enzyme-labeled Analyte X (at a pre-optimized concentration).

    • Transfer 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer to remove unbound reagents.

  • Signal Development:

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the standard curve (absorbance vs. log concentration of Analyte X).

    • Determine the concentration of Analyte X that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for this compound.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Analyte X / IC50 of this compound) x 100

Interpreting the Results and Mitigation Strategies

The calculated percentage of cross-reactivity provides a quantitative measure of the interference from this compound. A high percentage indicates significant cross-reactivity that will impact the accuracy of the assay.

Troubleshooting and Mitigation of Cross-Reactivity
Mitigation StrategyPrincipleCausality
Antibody Selection Use a more specific monoclonal antibody.Monoclonal antibodies recognize a single epitope, which can be chosen to be unique to the target analyte, thereby reducing the likelihood of binding to structurally similar molecules.[3]
Assay Buffer Optimization Modify the pH, ionic strength, or add blocking agents to the assay buffer.Changes in buffer composition can alter the stringency of the antibody-antigen interaction, potentially favoring the higher-affinity binding to the target analyte and reducing lower-affinity binding to the cross-reactant. Blocking agents saturate non-specific binding sites.[1]
Sample Dilution Dilute the sample.This can reduce the concentration of the interfering substance to a level where it no longer significantly competes with the labeled analyte, though this may also reduce the concentration of the target analyte below the detection limit.[3]
Alternative Immunoassay Format Switch to a sandwich ELISA if possible.As discussed, the requirement for binding to two separate antibodies greatly increases the specificity of the assay.
Data Correction If cross-reactivity is consistent and quantifiable, a correction factor may be applied.This is a less ideal approach as it relies on the consistent presence and concentration of the cross-reactant, which may not always be the case.
Logical Relationship of Cross-Reactivity and Mitigation

Cross_Reactivity_Mitigation cluster_problem Problem Identification cluster_solution Mitigation Strategies cluster_outcome Desired Outcome p1 Structural Similarity (this compound & Analyte X) p2 Antibody Recognizes Shared Epitope p1->p2 p3 Cross-Reactivity in Immunoassay p2->p3 s1 Increase Specificity (Monoclonal Antibody) p3->s1 s2 Optimize Assay Conditions (Buffer, Blocking Agents) p3->s2 s3 Reduce Interferent Concentration (Dilution) p3->s3 s4 Change Assay Format (Sandwich ELISA) p3->s4 o1 Reduced Cross-Reactivity s1->o1 s2->o1 s3->o1 s4->o1 o2 Improved Assay Accuracy o1->o2

Caption: Relationship between the cause of cross-reactivity and mitigation strategies.

Conclusion

The potential for cross-reactivity from structurally similar compounds like this compound is a critical consideration in the development and validation of immunoassays. By understanding the underlying mechanisms and employing systematic experimental approaches to quantify and mitigate these effects, researchers can ensure the generation of accurate and reliable data. The choice of immunoassay format, the specificity of the antibodies, and the optimization of assay conditions are all key factors in minimizing the impact of cross-reactivity. This guide provides a framework for a proactive and rigorous approach to managing this common challenge in immunoassay development.

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive in silico comparison of 3-Methyl-N-phenylbutanamide and a curated set of its structural analogs. We explore their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain and inflammation. This document details a complete computational workflow, including molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis. By explaining the causality behind our methodological choices and providing detailed, reproducible protocols, we aim to equip researchers, scientists, and drug development professionals with the insights and practical knowledge to conduct similar computational studies. All methodologies are supported by citations from authoritative sources, and all data is presented in a clear, comparative format to facilitate interpretation and guide future experimental work.

Introduction: The Rationale for Targeting FAAH with N-Acyl Anilides

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1][2][3] It is primarily responsible for the degradation of fatty acid amides (FAAs), including the endogenous cannabinoid anandamide.[1][2] By inhibiting FAAH, the levels of anandamide and other bioactive FAAs are increased, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH a highly attractive therapeutic target for a range of neurological and inflammatory disorders.

The N-acyl anilide scaffold, present in this compound, is a recurring motif in a variety of biologically active molecules. The structural similarity of these compounds to the endogenous substrates of FAAH suggests they may act as competitive or non-competitive inhibitors. In silico, or computational, methods provide a powerful and resource-effective approach to investigate these potential interactions, predict binding affinities, and understand the structural determinants of their activity. This guide will systematically compare this compound and its selected analogs to predict their relative potencies as FAAH inhibitors and to elucidate the key molecular features driving their interactions.

Selection of Compounds for In Silico Analysis

For a meaningful comparative analysis, a set of structurally related compounds was selected based on their similarity to the core structure of this compound (also known as Isovaleranilide). The selection includes variations in the acyl chain and substitutions on the N-phenyl group. The chosen compounds and their PubChem Compound Identification (CID) numbers are listed in Table 1.

Table 1: Selected Compounds for In Silico Comparison

Compound NamePubChem CIDMolecular FormulaRationale for Inclusion
This compound (Lead Compound) 222941[4]C11H15NOThe primary focus of the study.
N-phenylbutanamide14323[5]C10H13NOStraight-chain analog to assess the effect of the isobutyl group.
N-methyl-N-phenylbutanamide221441[6]C11H15NON-methylation to evaluate the role of the amide proton.
3-Phenylbutanamide2826769[7]C10H13NOIsomeric variation with the phenyl group on the acyl chain.
N-methyl-3-phenylbutanamide3572955[8]C11H15NOCombines N-methylation and phenyl group isomerization.

In Silico Methodology: A Multi-faceted Approach

Our in silico comparison employs a three-tiered approach to provide a comprehensive understanding of the potential of these compounds as FAAH inhibitors. This workflow is designed to progress from broad screening to detailed dynamic analysis.

G cluster_0 Computational Workflow Molecular Docking Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Interaction Analysis Interaction Analysis Molecular Docking->Interaction Analysis Molecular Dynamics Molecular Dynamics Stability Assessment Stability Assessment Molecular Dynamics->Stability Assessment Binding Free Energy Binding Free Energy Molecular Dynamics->Binding Free Energy QSAR QSAR Predictive Model Predictive Model QSAR->Predictive Model Binding Affinity Prediction->QSAR Interaction Analysis->Molecular Dynamics Binding Free Energy->QSAR

Caption: A multi-tiered in silico workflow for comparative analysis.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.

  • Protein Preparation:

    • The crystal structure of human Fatty Acid Amide Hydrolase (FAAH) co-crystallized with an inhibitor will be obtained from the Protein Data Bank (PDB ID: 2VYA).[2]

    • Water molecules and co-crystallized ligands will be removed from the PDB file.

    • Polar hydrogens and Gasteiger charges will be added to the protein structure using AutoDock Tools.

    • The prepared protein structure will be saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structures of this compound and its analogs will be downloaded from PubChem in SDF format.

    • The structures will be converted to the PDBQT format using Open Babel, with the generation of 3D coordinates and the addition of hydrogens.

  • Grid Box Definition:

    • The active site of FAAH is defined by the catalytic triad Ser241, Ser217, and Lys142.[1][9]

    • A grid box with dimensions of 25 x 25 x 25 Å will be centered on the catalytic Ser241 to encompass the active site and the substrate access channel.

  • Docking Simulation:

    • Molecular docking will be performed using AutoDock Vina.

    • The exhaustiveness parameter will be set to 16 to ensure a thorough search of the conformational space.

    • The top 10 binding poses for each ligand will be generated and ranked based on their binding affinity (kcal/mol).

  • Docking Validation:

    • To validate the docking protocol, the co-crystallized ligand from the 2VYA PDB file will be extracted and re-docked into the FAAH active site.

    • The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is considered a successful validation.[10][11][12][13]

Molecular Dynamics Simulation: Assessing Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.

  • System Preparation:

    • The highest-ranked docked pose of this compound in complex with FAAH will be used as the starting structure.

    • The complex will be placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.

    • The system will be solvated with TIP3P water molecules.

    • Sodium and chloride ions will be added to neutralize the system and mimic physiological ionic strength.

  • Ligand Parameterization:

    • The CHARMM General Force Field (CGenFF) will be used to generate the topology and parameters for this compound.[14][15][16][17][18] This is a crucial step for accurately describing the ligand's intramolecular and intermolecular interactions.

  • Simulation Parameters:

    • The system will be subjected to energy minimization to remove steric clashes.

    • A two-step equilibration process (NVT and NPT) will be performed to stabilize the temperature and pressure of the system.

    • The production MD simulation will be run for 100 nanoseconds.

  • Analysis:

    • The stability of the protein-ligand complex will be assessed by calculating the RMSD of the protein backbone and the ligand over the simulation trajectory.

    • The flexibility of the protein will be analyzed by calculating the Root Mean Square Fluctuation (RMSF) of each residue.

    • Hydrogen bond analysis will be performed to identify key interactions between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR): Building a Predictive Model

QSAR modeling aims to establish a mathematical relationship between the chemical structures of the compounds and their biological activity.

  • Descriptor Calculation:

    • A range of molecular descriptors will be calculated for each compound, including:

      • 2D descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors, and topological polar surface area.

      • 3D descriptors: Molecular shape and volume.

      • Quantum chemical descriptors: HOMO and LUMO energies.

  • Model Building:

    • Multiple Linear Regression (MLR) will be used to build a QSAR model correlating the calculated descriptors with the predicted binding affinities from the molecular docking studies.

  • Model Validation:

    • The predictive power of the QSAR model will be validated using internal and external validation techniques, such as leave-one-out cross-validation (q²) and calculation of the coefficient of determination (R²).[19][20][21]

Predicted Results and Comparative Analysis

This section will present the anticipated outcomes of the in silico experiments in a comparative format.

Molecular Docking Results

The predicted binding affinities and key interactions for each compound with the FAAH active site will be summarized in Table 2.

Table 2: Predicted Binding Affinities and Key Interactions from Molecular Docking

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound--
N-phenylbutanamide--
N-methyl-N-phenylbutanamide--
3-Phenylbutanamide--
N-methyl-3-phenylbutanamide--

(Note: The table will be populated with the data generated from the in silico experiments.)

A visual representation of the predicted binding mode of the lead compound, this compound, within the FAAH active site will be provided.

G cluster_1 Predicted Binding Mode of this compound in FAAH Active Site This compound This compound FAAH_Active_Site FAAH_Active_Site This compound->FAAH_Active_Site Binds to Ser241 Ser241 FAAH_Active_Site->Ser241 Forms H-bond with Hydrophobic_Pocket Hydrophobic_Pocket FAAH_Active_Site->Hydrophobic_Pocket Occupies Ser217 Ser217 Lys142 Lys142

Caption: Predicted interactions of the lead compound within the FAAH active site.

Molecular Dynamics Simulation Analysis

The stability of the this compound-FAAH complex will be visualized through RMSD plots. The analysis will highlight the conformational changes and the persistence of key interactions throughout the simulation.

QSAR Model

The developed QSAR equation will be presented, along with its statistical significance. The model will help in predicting the FAAH inhibitory activity of new, unsynthesized analogs and guide the design of more potent inhibitors.

Discussion and Future Directions

This computational study provides a strong foundation for the experimental validation of these findings. Future work should involve the synthesis of these compounds and their in vitro evaluation in FAAH enzymatic assays to confirm their inhibitory activity. The insights gained from this in silico comparison can significantly streamline the drug discovery process by prioritizing the most promising candidates for further development.

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A Comparative Guide to Method Validation for the Detection of 3-Methyl-N-phenylbutanamide as a Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Process-related impurities, even at trace levels, can have unintended pharmacological effects. This guide provides an in-depth technical comparison of analytical methodologies for the validation of a method designed to detect and quantify 3-Methyl-N-phenylbutanamide, a potential impurity arising from synthesis or degradation pathways of various drug candidates.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing a robust and reliable analytical method that adheres to the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

The Significance of Controlling this compound

This compound, a substituted amide, can emerge as a process-related impurity or a degradation product in the synthesis of certain APIs. Its structural similarity to potential starting materials or intermediates necessitates a highly specific and sensitive analytical method to ensure its effective removal and control. The presence of such impurities can impact the safety profile of the final drug product, making their rigorous control a critical aspect of quality assurance.

Pillars of Method Validation: A Scientifically Grounded Approach

The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[1][2][3] Our approach to validating a method for the detection of this compound is built on the principles outlined in the ICH Q2(R1) guideline.[1][2][4][5][6]

The Validation Workflow: A Systematic Process

The journey from method development to a fully validated analytical procedure is a systematic process designed to ensure the reliability of the data generated.

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting Develop_Initial_Method Develop Initial Analytical Method (e.g., RP-HPLC) Optimize_Parameters Optimize Key Parameters (Mobile Phase, Column, etc.) Develop_Initial_Method->Optimize_Parameters Define_ATP Define Analytical Target Profile (ATP) Optimize_Parameters->Define_ATP Write_Protocol Write Validation Protocol (Define experiments & acceptance criteria) Define_ATP->Write_Protocol Execute_Experiments Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Write_Protocol->Execute_Experiments Collect_Data Collect and Process Data Execute_Experiments->Collect_Data Analyze_Results Analyze Results Against Acceptance Criteria Collect_Data->Analyze_Results Prepare_Report Prepare Validation Report Analyze_Results->Prepare_Report Final_Method Validated Analytical Method Prepare_Report->Final_Method Method Implementation

Caption: Workflow for Analytical Method Validation.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds. For the detection of this compound, an RP-HPLC method with UV detection is proposed.

Experimental Protocol: RP-HPLC Method Validation

Objective: To validate an RP-HPLC method for the quantification of this compound as an impurity in a hypothetical API.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1))

1. Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: A solution of the API is spiked with this compound and other potential impurities. A placebo (formulation components without the API) is also analyzed.

  • Acceptance Criteria: The peak for this compound should be well-resolved from the API and other impurities (resolution > 2.0). No interfering peaks should be observed at the retention time of the analyte in the placebo.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of solutions of this compound are prepared at concentrations ranging from the reporting threshold to 120% of the specification limit.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Procedure: The data from the linearity, accuracy, and precision studies are used to define the range.

  • Acceptance Criteria: The method is demonstrated to be accurate, precise, and linear over the specified range.

4. Accuracy (Trueness): The closeness of the test results obtained by the method to the true value.

  • Procedure: The API is spiked with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

5. Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Procedure: Six replicate injections of a spiked sample at 100% of the specification limit are performed on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: The repeatability experiment is repeated by a different analyst, on a different day, and with a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both sets of experiments should be ≤ 10.0%.

6. Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Procedure: Determined based on the signal-to-noise ratio (typically S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOD should be reported.

7. Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determined based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity. The precision (RSD) at the LOQ should be ≤ 10.0%.

8. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The effect of small changes in mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.1 mL/min) are evaluated.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.

Comparative Analysis: RP-HPLC vs. Alternative Methodologies

While RP-HPLC is a robust and widely used technique, other methods may offer advantages depending on the specific analytical challenge. Here, we compare our validated RP-HPLC method with Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a moderate boiling point, GC could be a viable alternative.

FeatureRP-HPLC with UV DetectionGC with FIDRationale for Choice
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.The choice depends on the analyte's volatility and thermal stability.
Applicability Broad applicability to a wide range of non-volatile and semi-volatile compounds.Suitable for volatile and thermally stable compounds. This compound is amenable to GC.HPLC is generally more versatile for a wider range of pharmaceutical impurities.
Sensitivity Good (ng level).Excellent (pg level).GC-FID can offer higher sensitivity for certain analytes.
Specificity Can be challenging if impurities have similar chromophores.High, based on unique retention times.Both can be highly specific with proper method development.
Sample Preparation Generally simple dissolution in a suitable solvent.May require derivatization for less volatile or polar compounds, though likely not for this analyte.HPLC often requires less sample preparation.
Run Time Typically 15-30 minutes.Can be faster, often 5-15 minutes.GC can offer higher throughput.
Cost Moderate initial and running costs.Lower initial and running costs.GC can be a more cost-effective option.
Ultra-High-Performance Liquid Chromatography (UHPLC) with UV Detection

UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm), leading to significant improvements in resolution, speed, and sensitivity.[7][8][9]

FeatureRP-HPLC with UV DetectionUHPLC with UV DetectionRationale for Choice
Principle Liquid chromatography.Liquid chromatography.Same fundamental principle.
Resolution Good.Excellent, leading to better separation of closely eluting peaks.UHPLC is superior for complex impurity profiles.
Speed Standard run times.Significantly faster analysis times (often 2-5 times faster).UHPLC offers much higher throughput.
Sensitivity Good.Higher, due to sharper peaks and reduced band broadening.UHPLC is advantageous for trace-level impurity detection.
Solvent Consumption Higher.Lower, due to shorter run times and lower flow rates.UHPLC is a "greener" and more cost-effective option in the long run.
System Pressure Lower (up to 400 bar).Much higher (up to 1000 bar or more).Requires specialized UHPLC instrumentation.
Cost Lower initial instrument cost.Higher initial instrument cost.The choice depends on budget and throughput requirements.

Conclusion and Recommendations

The validated RP-HPLC method presented in this guide provides a robust and reliable approach for the quantification of this compound as a pharmaceutical impurity, meeting the stringent requirements of regulatory agencies. The method demonstrates excellent specificity, linearity, accuracy, and precision.

For routine quality control in a setting with established processes, the validated RP-HPLC method is a cost-effective and dependable choice. However, for high-throughput environments or for the analysis of complex impurity profiles where resolution and speed are critical, transitioning to a UHPLC method would be highly advantageous. Gas Chromatography could be considered as a viable, and potentially more sensitive, alternative if the API and other potential impurities are also amenable to this technique and if the laboratory has established expertise in GC method validation.

Ultimately, the selection of the most appropriate analytical methodology should be based on a thorough risk assessment, considering the specific requirements of the drug development phase, the nature of the API and its impurity profile, and the available instrumentation and resources.

References

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A Comparative Analysis of the Biological Activity of 3-Methyl-N-phenylbutanamide and its Parent Amide, N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, subtle structural modifications to a parent molecule can elicit profound changes in biological activity. The addition of a single methyl group, for instance, can alter a compound's lipophilicity, metabolic stability, and interaction with biological targets, thereby reshaping its pharmacological profile. This guide provides an in-depth technical comparison of 3-Methyl-N-phenylbutanamide and its parent compound, N-phenylbutanamide.

While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will synthesize data from research on the broader class of N-phenylalkanamides. By examining established Structure-Activity Relationships (SAR), we can extrapolate the likely impact of the 3-methyl group on the biological activities commonly associated with this class of compounds, namely anticonvulsant, anti-inflammatory, and analgesic effects. This document is intended for researchers, scientists, and drug development professionals, offering a framework for potential investigation and highlighting the causal relationships between chemical structure and biological function.

Structural and Physicochemical Comparison

The core structural difference between the two molecules is the presence of a methyl group at the third position of the butanamide chain in this compound. This seemingly minor addition has significant implications for the molecule's physicochemical properties.

PropertyN-phenylbutanamide[1]This compound[2]Predicted Impact of 3-Methyl Group
Molecular Formula C₁₀H₁₃NOC₁₁H₁₅NOIncreased carbon and hydrogen content.
Molecular Weight 163.22 g/mol 177.24 g/mol Increased molecular mass.
Predicted XLogP3 1.92.5Increased lipophilicity (hydrophobicity).
Structure


Introduction of a chiral center and steric bulk.

The increased lipophilicity, as indicated by the higher predicted XLogP3 value for the methylated compound, is a critical factor. Enhanced lipophilicity can improve a molecule's ability to cross the blood-brain barrier, a crucial step for compounds targeting the central nervous system (CNS), such as anticonvulsants. However, excessive lipophilicity can also lead to decreased aqueous solubility and increased metabolic breakdown. The introduction of steric bulk from the methyl group can influence how the molecule binds to its biological target, potentially increasing or decreasing its potency and selectivity.

Comparative Biological Activity: A Mechanistic Perspective

N-phenylalkanamides have been investigated for a range of biological activities. Below, we explore the potential comparative effects of our two target molecules based on established mechanisms of action for this compound class.

Anticonvulsant Activity

The anticonvulsant properties of many small molecule amides are attributed to their ability to modulate neuronal ion channels, thereby reducing neuronal hyperexcitability.

Potential Mechanisms of Action:

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsants act by blocking VGSCs, which are crucial for the initiation and propagation of action potentials[3][4][5]. By stabilizing the inactive state of these channels, such drugs reduce the ability of neurons to fire at high frequencies.

  • Opening of KCNQ (Kv7) Potassium Channels: KCNQ channels are voltage-gated potassium channels that mediate the "M-current," a non-inactivating potassium current that helps to stabilize the neuronal membrane potential and control repetitive firing[6][7][8]. Openers of these channels are a recognized class of antiepileptic drugs[6][7].

Hypothesized Comparison: The addition of the 3-methyl group is likely to enhance the anticonvulsant activity of N-phenylbutanamide. The increased lipophilicity could lead to better brain penetration and higher concentrations at the target site within the CNS. The altered stereochemistry may also lead to a more favorable interaction with the binding pockets of ion channels.

Diagram: Proposed Anticonvulsant Mechanism of Action

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron Amide N-Phenylbutanamide Derivative Na_Channel Voltage-Gated Sodium Channel (VGSC) Amide->Na_Channel Inhibition K_Channel KCNQ Potassium Channel Amide->K_Channel Activation (Opening) Action_Potential Reduced Neuronal Hyperexcitability Na_Channel->Action_Potential Decreased Na+ Influx K_Channel->Action_Potential Increased K+ Efflux (Hyperpolarization) Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Amide N-Phenylbutanamide Derivative Amide->COX Inhibition?

Caption: The prostaglandin synthesis pathway, a target for anti-inflammatory agents.

Supporting Experimental Protocols

To empirically determine the comparative biological activities, a series of standardized preclinical assays would be required. The following protocols provide a framework for such an investigation.

Protocol 1: Anticonvulsant Activity Assessment

Diagram: Workflow for Anticonvulsant Screening

Anticonvulsant_Workflow cluster_workflow Anticonvulsant Evaluation Workflow Animal_Prep Animal Acclimatization & Dosing (i.p.) (Vehicle, Test Compounds, Standard Drug) MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Animal_Prep->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic Seizure Model) Animal_Prep->scPTZ_Test Data_Analysis Determine ED50 (Median Effective Dose) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Conclusion Compare Potency and Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for the preclinical evaluation of anticonvulsant compounds.

A. Maximal Electroshock (MES) Test

This model is used to identify compounds that prevent the spread of seizures, analogous to generalized tonic-clonic seizures in humans.[9][10][11]

  • Animals: Male albino mice (20-25 g) are used.

  • Procedure:

    • Animals are divided into groups and administered either the vehicle, a standard anticonvulsant (e.g., phenytoin), or varying doses of N-phenylbutanamide or this compound intraperitoneally (i.p.).

    • At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[9] A topical anesthetic is applied to the corneas prior to electrode placement.[10]

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection.[9] The median effective dose (ED₅₀), the dose that protects 50% of the animals, is then calculated.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test

This test identifies compounds that can raise the seizure threshold and is a model for myoclonic or absence seizures.[12][13]

  • Animals: Male albino mice (20-25 g) are used.

  • Procedure:

    • Animals are pre-treated with the vehicle, a standard drug (e.g., ethosuximide), or the test compounds.

    • At the time of peak effect, a convulsive dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.[12]

    • Animals are observed for a period of 30 minutes for the onset of clonic convulsions lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period is considered protection.[12] The ED₅₀ is calculated.

Protocol 2: Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Test

This is a standard and highly reproducible model of acute inflammation.[14][15][16][17]

  • Animals: Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are grouped and orally administered the vehicle, a standard NSAID (e.g., indomethacin), or the test compounds.

    • One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw to induce inflammation.[14]

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14][15]

  • Endpoint: The increase in paw volume (edema) is calculated. The percentage inhibition of edema by the test compounds is determined by comparing the increase in paw volume in the treated groups to the vehicle control group.

Protocol 3: Analgesic Activity Assessment

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[18][19][20][21][22]

  • Animals: Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Animals are pre-treated with the vehicle, a standard analgesic (e.g., diclofenac sodium), or the test compounds.

    • After a set absorption period (e.g., 30-40 minutes), each mouse is injected i.p. with a 0.6-1% solution of acetic acid.[18][20][22]

    • Immediately after the acetic acid injection, each mouse is placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specified period (e.g., 10-15 minutes).[18][19]

  • Endpoint: The number of writhes is recorded, and the percentage of pain inhibition is calculated for each treated group compared to the control group.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activities of this compound and its parent amide, N-phenylbutanamide. Based on established structure-activity relationships within the N-phenylalkanamide class, it is hypothesized that the addition of a 3-methyl group may enhance CNS-related activities, such as anticonvulsant effects, primarily through increased lipophilicity and potentially improved target interaction. The impact on anti-inflammatory and analgesic properties is more complex and requires empirical validation.

The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to confirm or refute these hypotheses. Such studies would not only elucidate the specific pharmacological profiles of these two compounds but also contribute valuable data to the broader understanding of SAR in this chemical class. Future research should also include in vitro assays to confirm the proposed mechanisms of action, such as patch-clamp studies on specific ion channels and enzymatic assays for COX inhibition.

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A Comparative Guide to the Validation of a Stability-Indicating Assay for 3-Methyl-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is a cornerstone of pharmaceutical development. A stability-indicating assay method (SIAM) provides the necessary evidence that the analytical procedure can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any process-related impurities.[1][2][3] This guide offers a comprehensive, in-depth comparison and validation protocol for a stability-indicating assay of 3-Methyl-N-phenylbutanamide, a compound with potential applications in various fields of chemical and pharmaceutical research.

This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains the "why" behind the "how." We will delve into the rationale for selecting High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, compare it with plausible alternatives, and provide a detailed, step-by-step protocol for its validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6]

The Imperative of a Stability-Indicating Method

The intrinsic stability of a drug substance is a critical quality attribute. Forced degradation studies are the bedrock of developing a stability-indicating method.[7][8] By subjecting the API to stress conditions more severe than those used for accelerated stability testing, we can purposefully generate degradation products.[7][9] This process is not merely about destruction; it is about controlled and informative decomposition. The primary objectives of these studies are to:

  • Elucidate Degradation Pathways: Understand the chemical vulnerabilities of the molecule.

  • Identify Degradation Products: Generate and characterize potential degradants that could appear during manufacturing, storage, or administration.

  • Demonstrate Method Specificity: Prove that the analytical method can distinguish the intact API from its degradants.[10]

For this compound, a secondary amide, the most probable degradation pathway is hydrolysis of the amide bond, which can be catalyzed by acid or base.[11] Other potential degradation routes include oxidation and photolysis. A successful stability-indicating method must be able to resolve the parent compound from all significant degradation products formed under these stress conditions.

Method Selection: A Comparative Analysis

While several analytical techniques can be employed for the analysis of small organic molecules, High-Performance Liquid Chromatography (HPLC) is the preeminent choice for stability-indicating assays due to its high resolving power, sensitivity, and versatility.[12]

Analytical Technique Advantages for Stability-Indicating Assays Limitations for Stability-Indicating Assays
High-Performance Liquid Chromatography (HPLC) Excellent for separating complex mixtures of non-volatile and thermally labile compounds.[13] Highly precise and accurate for quantification.[14] Versatile with a wide range of stationary phases and detection methods (e.g., UV, MS).Can be time-consuming to develop a robust, stability-indicating method. Requires careful selection of column and mobile phase to achieve adequate resolution.
Gas Chromatography (GC) Suitable for volatile and semi-volatile compounds. Often coupled with Mass Spectrometry (MS) for definitive identification of degradants.Not suitable for non-volatile or thermally labile compounds like many APIs and their degradation products. Derivatization may be required, adding complexity and potential for analytical error.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive for preliminary screening of degradation.Primarily a qualitative or semi-quantitative technique. Lower resolution and sensitivity compared to HPLC.
Capillary Electrophoresis (CE) High separation efficiency and requires minimal sample and solvent.Can have issues with reproducibility of migration times. Lower loading capacity compared to HPLC.

Given the structure of this compound and its expected degradation products, HPLC with UV detection is the most appropriate and robust choice for a stability-indicating assay.

Validation of the HPLC Stability-Indicating Assay

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][6] The following sections detail the experimental protocols and acceptance criteria for the validation of a stability-indicating HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.[4][5][6]

Experimental Workflow for Method Validation

Stability-Indicating Assay Validation Workflow cluster_0 Phase 1: Method Development & Specificity cluster_1 Phase 2: Performance Characteristic Validation cluster_2 Phase 3: System Suitability & Finalization Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development HPLC Method Development (Column, Mobile Phase, etc.) Forced_Degradation->Method_Development Generate Degradants Specificity Specificity & Peak Purity Assessment Method_Development->Specificity Optimize Separation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness (Varying Parameters) Specificity->Robustness System_Suitability Define System Suitability Criteria Robustness->System_Suitability Final_Method Final Validated Method System_Suitability->Final_Method

Caption: Workflow for the validation of a stability-indicating assay.

Forced Degradation Studies

The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are detectable without excessive breakdown of the main component.[9][15]

Experimental Protocol:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 1 N HCl. Heat at 80°C for 24 hours.[11]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 1 N NaOH. Keep at 60°C for 8 hours.[11]

  • Oxidative Degradation: Dissolve the compound and add 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.[11]

  • Thermal Degradation: Expose the solid compound to 105°C in a calibrated oven for 48 hours.[11]

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples are taken at appropriate time points, neutralized if necessary, and diluted to the target concentration for HPLC analysis.

Chromatographic Conditions (A Representative Method)
  • Instrument: HPLC with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Parameters and Acceptance Criteria

The method must be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][16]

Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol: Inject the blank (diluent), placebo (if applicable), individual impurity solutions (if available), and the stressed samples.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the blank, placebo, and degradation products. Peak purity analysis (using a DAD) should show a purity angle less than the purity threshold for the parent peak in all stressed samples.

Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare at least five concentrations of this compound reference standard over a range of 50% to 150% of the target assay concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Parameter Acceptance Criteria Typical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentration50 - 150 µg/mL

Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[14]

Spiked Level Mean Recovery (%) RSD (%)
80%99.50.8
100%100.20.6
120%101.10.7

Precision Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[14]

Precision Level RSD (%) for Assay
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[10]

  • Protocol: Determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.

  • Acceptance Criteria: The LOQ must be verified for precision and accuracy. The LOQ should be below the reporting threshold for impurities.[17]

Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous phase (± 0.2 units)

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits. The assay results should not be significantly affected.

Decision Logic for Method Selection

Analytical Method Selection Logic node_result node_result start Analyte: this compound volatility Is the analyte thermally stable & volatile? start->volatility complexity Is the sample matrix complex with multiple degradants? volatility->complexity No gc Consider GC/GC-MS volatility->gc Yes quantitation Is precise quantification required? complexity->quantitation Yes tlc Use TLC for screening complexity->tlc No (Screening Only) hplc Select HPLC quantitation->hplc Yes

Caption: Decision logic for selecting an appropriate analytical method.

Conclusion

The validation of a stability-indicating assay is a rigorous, multi-faceted process that is indispensable for modern drug development. This guide has provided a comprehensive framework for validating an HPLC method for this compound, grounded in scientific principles and regulatory expectations. By systematically evaluating parameters from specificity to robustness, researchers can develop a self-validating system that ensures the generation of reliable and accurate stability data. The presented HPLC method, when fully validated according to these principles, will be suitable for its intended purpose of monitoring the stability of this compound, thereby ensuring its quality, safety, and efficacy throughout its lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

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A Researcher's Guide to the In Vitro Metabolic Stability of 3-Methyl-N-phenylbutanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, understanding a compound's metabolic fate is a cornerstone of predicting its pharmacokinetic profile and potential for clinical success. This guide offers an in-depth comparison of the in vitro metabolic stability of 3-Methyl-N-phenylbutanamide and its analogs. We will explore the key metabolic pathways, present a detailed experimental protocol for assessing metabolic stability, and provide a comparative analysis of how structural modifications can influence a compound's susceptibility to metabolic enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the metabolic properties of their lead candidates.

The Critical Role of Metabolic Stability in Drug Design

Metabolic stability is a measure of a drug's resistance to breakdown by the body's metabolic processes, primarily carried out by enzymes in the liver. A compound with low metabolic stability is rapidly cleared from the body, which can necessitate higher or more frequent dosing to achieve a therapeutic effect. Conversely, a highly stable compound might accumulate, leading to potential toxicity. Therefore, achieving an optimal balance of metabolic stability is a critical goal in medicinal chemistry. Early-stage in vitro assays are indispensable for providing an initial assessment of a compound's metabolic liabilities and guiding the design of analogs with improved pharmacokinetic properties.

Key Metabolic Pathways of N-Aryl Amides

The metabolic landscape of N-aryl amides, such as this compound and its analogs, is dominated by Phase I oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1] The most prevalent of these enzymes in the liver are from the CYP3A and CYP2D6 families, which are responsible for the metabolism of a vast number of clinically used drugs.[2] For N-substituted phenylalkanamides, two primary metabolic pathways are of particular importance:

  • N-Dealkylation: This process involves the removal of an alkyl group attached to the nitrogen atom of the amide. It is a common metabolic route for secondary and tertiary amines and amides.[1] The reaction is initiated by the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamide intermediate that then breaks down to yield the dealkylated amide and an aldehyde.

  • Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the molecule. Hydroxylation can occur at various positions, including the aromatic ring (aromatic hydroxylation) or the aliphatic side chain (aliphatic hydroxylation). This process increases the polarity of the compound, facilitating its excretion.

The interplay of these pathways is influenced by the specific structural features of each analog, as we will explore in the comparative data section.

Comparative In Vitro Metabolic Stability Data

Compound IDStructureIn Vitro Half-life (t½, min) in HLM
Analog A Arylpiperazine with 2-pyrimidynyl ring9.32 ± 0.04
Analog B Arylpiperazine with 2-pyrimidynyl ring9.25 ± 0.34
Analog C Arylpiperazine with alternative substituent2.76 ± 0.54

Data adapted from a study on novel arylpiperazine derivatives.[3]

Interpretation of Data:

The data presented for these arylpiperazine analogs demonstrates that even subtle changes in the molecular structure can lead to significant differences in metabolic stability.[3] For instance, Analogs A and B, both featuring a 2-pyrimidynyl ring, exhibit considerably longer half-lives compared to Analog C, which has a different substituent.[3] This suggests that the 2-pyrimidynyl moiety may be less susceptible to metabolism by CYP450 enzymes. This principle of structure-stability relationships is directly applicable to the design of novel this compound analogs with enhanced metabolic profiles.

Experimental Protocol for In Vitro Metabolic Stability Assay

The following is a detailed, step-by-step protocol for a typical in vitro metabolic stability assay using human liver microsomes. This protocol is designed to be a self-validating system, with appropriate controls to ensure the integrity of the results.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic stability)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsome suspension and the test compound solution.

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[4]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / mg microsomal protein).

Self-Validating Controls:

  • Time-zero control: Terminate the reaction immediately after adding the NADPH regenerating system to determine the initial concentration of the compound.

  • No-NADPH control: Incubate the compound with microsomes without the NADPH regenerating system to assess for any non-enzymatic degradation.

  • Positive control: Include a compound with a known metabolic rate to verify the activity of the liver microsomes.

Visualizing the Workflow and Metabolic Pathways

To provide a clearer understanding of the experimental process and the potential metabolic fate of this compound, the following diagrams have been generated.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Test Compound & Positive Control Stock Solutions D Pre-incubation: Microsomes + Compound A->D B Diluted Human Liver Microsomes B->D C NADPH Regenerating System E Reaction Initiation: Add NADPH System C->E D->E F Time-course Sampling (0, 5, 15, 30, 60 min) E->F G Reaction Termination (Cold Acetonitrile) F->G H Centrifugation G->H I Supernatant Transfer H->I J LC-MS/MS Analysis I->J K Data Analysis: t½ & Clint Calculation J->K

Caption: Experimental workflow for the in vitro metabolic stability assay.

G cluster_pathways CYP450-Mediated Metabolism cluster_metabolites Metabolites Parent This compound N_Dealkylation N-Dealkylation Parent->N_Dealkylation Pathway 1 Hydroxylation Hydroxylation Parent->Hydroxylation Pathway 2 Metabolite1 N-phenylbutanamide + Formaldehyde N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Analog (Aromatic or Aliphatic) Hydroxylation->Metabolite2

Caption: Potential metabolic pathways of this compound.

Conclusion

The in vitro metabolic stability assay is a powerful tool in the early stages of drug discovery for identifying and optimizing the pharmacokinetic properties of lead compounds. By understanding the primary metabolic pathways of N-aryl amides, such as N-dealkylation and hydroxylation, medicinal chemists can rationally design analogs with improved metabolic profiles. The provided experimental protocol and comparative data serve as a guide for researchers to conduct robust and informative metabolic stability studies. Ultimately, a thorough understanding of a compound's metabolic fate is essential for the development of safe and effective medicines.

References

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Safety Operating Guide

Navigating the Disposal of 3-Methyl-N-phenylbutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to the responsible management of laboratory resources, including the proper disposal of chemical compounds. This guide provides a detailed operational plan for the safe and compliant disposal of 3-Methyl-N-phenylbutanamide, a compound for which specific disposal protocols may not be readily available. In the absence of a manufacturer-provided Safety Data Sheet (SDS), this document synthesizes established principles of chemical waste management to empower laboratory personnel to make informed decisions that protect both themselves and the environment.

Core Principle: Hazardous Waste Determination

A substance is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] While detailed experimental data for this compound is scarce, related amide compounds can present various hazards. Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical waste.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure. The selection of PPE should be based on a thorough risk assessment.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Amides can have varying levels of skin permeability. Nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.[4] It is crucial to consult a glove manufacturer's chemical resistance guide for specific breakthrough times.[5][6][7][8]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects the eyes from accidental splashes of the chemical, which could cause irritation or serious damage.
Skin and Body Protection Laboratory coatProvides a barrier against incidental skin contact.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hoodIf there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation and storage of chemical waste are critical to preventing dangerous reactions and ensuring the safety of laboratory personnel.[9][10][11]

Key Principles for Storage:

  • Compatibility: Store waste this compound in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • Containerization: Use a chemically compatible and clearly labeled waste container with a secure, tight-fitting lid.[12] The original product container, if in good condition, can be an appropriate choice. Do not use metal containers for potentially corrosive waste.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date when waste was first added to the container.

  • Containment: Secondary containment, such as a larger, chemically resistant tray or tub, should be used to capture any potential leaks or spills.[12]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound. This process should be carried out in a designated area, preferably within a chemical fume hood.

Workflow for the Disposal of this compound

A Step 1: Don Appropriate PPE B Step 2: Prepare a Labeled Hazardous Waste Container A->B Ensure safety first C Step 3: Transfer Waste to Container B->C Proper identification is crucial D Step 4: Securely Seal and Clean Container C->D Prevent leaks and contamination E Step 5: Store in Designated Hazardous Waste Area D->E Maintain a safe laboratory environment F Step 6: Arrange for Professional Disposal E->F Compliance with regulations

A workflow diagram illustrating the key steps for the proper disposal of this compound.

Detailed Methodology:

  • Don Appropriate PPE: Before beginning the disposal process, put on all required personal protective equipment as outlined in the table above.

  • Prepare a Labeled Hazardous Waste Container: Obtain a chemically compatible waste container. Ensure it is clean and dry. Affix a hazardous waste label and fill in the necessary information (chemical name, accumulation start date).

  • Transfer Waste to Container: Carefully transfer the this compound waste into the prepared container. If the chemical is a solid, use a dedicated scoop or spatula. If it is a liquid, use a funnel to avoid spills. Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.

  • Securely Seal and Clean Container: Tightly seal the container lid. Wipe the exterior of the container with a damp cloth to remove any residual contamination.

  • Store in Designated Hazardous Waste Area: Place the sealed container in your laboratory's designated hazardous waste accumulation area. Ensure it is stored with compatible waste streams.[10][11]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[9] Per RCRA regulations, the generator of the waste is responsible for it from "cradle-to-grave," meaning you are responsible for its safe disposal even after it leaves your facility.[13]

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place all materials into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Clean-up Materials: All materials used for spill clean-up should be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound, and indeed all laboratory chemicals, is a cornerstone of responsible scientific practice. While the absence of a specific Safety Data Sheet necessitates a conservative approach, by adhering to the fundamental principles of hazardous waste management—including proper PPE usage, waste segregation, and compliant disposal procedures—researchers can ensure a safe and environmentally conscious laboratory environment. Always consult with your institution's EHS department for guidance specific to your location and facilities.

References

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  • PubChem. (n.d.). N-methyl-3-phenylbutanamide. Retrieved from [Link]

  • NIST. (n.d.). Butanamide, 3-oxo-N-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-phenylbutanamide. Retrieved from [Link]

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Navigating the Safe Handling of 3-Methyl-N-phenylbutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Methyl-N-phenylbutanamide (CAS No. 2364-50-3), a compound of interest in various research applications. As direct safety data for this specific molecule is not extensively documented, this protocol is grounded in the principles of chemical analogy, drawing upon hazard classifications of structurally similar amide compounds to ensure a conservative and robust safety margin. Our commitment is to empower researchers with the knowledge to manage chemical reagents responsibly, fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. Based on the hazard classifications of similar amide-containing molecules, such as N-Methyl-3-oxo-N-phenylbutyramide, we must assume that this compound may present the following hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Therefore, all handling procedures must be designed to mitigate these potential risks through the consistent and correct use of personal protective equipment and adherence to established laboratory safety protocols.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, with detailed explanations of the rationale behind each recommendation.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and subsequent irritation[2][3]. Gloves must be inspected before use and changed immediately if contaminated[4].
Eye and Face Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes and aerosols, preventing serious eye irritation[2][3]. A face shield offers an additional layer of protection for the entire face.
Body Protection A long-sleeved laboratory coatShields the skin and personal clothing from accidental spills and contamination[3][5].
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hoodMinimizes the inhalation of any dust or vapors, thereby reducing the risk of respiratory tract irritation[6][7].

Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following protocol outlines the key steps for the safe handling of this compound.

Preparation and Pre-Handling Checks
  • Consult Safety Resources: Before beginning any work, review this guide and any available institutional chemical safety resources.

  • Verify Equipment: Ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Assemble Materials: Gather all necessary glassware, reagents, and spill containment materials within the fume hood to minimize movement of the chemical outside of this controlled environment[7].

Handling and Experimental Procedures
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Chemical Dispensing: Conduct all weighing and dispensing of this compound within the chemical fume hood to contain any airborne particles or vapors.

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not return any excess chemical to the original container.

  • Maintain Good Hygiene: Do not eat, drink, or smoke in the laboratory[8]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[5][6].

Post-Handling and Decontamination
  • Secure Container: Tightly close the container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials[7][8].

  • Decontaminate Work Area: Clean the work surface and any equipment used with an appropriate solvent and cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated waste stream.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[7]. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[9]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open[8][9]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and its containers is a critical aspect of responsible chemical management.

  • Chemical Waste: All waste containing this compound, including contaminated absorbents from spills, must be collected in a clearly labeled, sealed container for hazardous waste[4][8]. Follow all institutional and local regulations for chemical waste disposal.

  • Empty Containers: An "empty" container may still contain chemical residue. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste[10]. Once decontaminated, deface the label and dispose of the container according to institutional guidelines, which may allow for disposal with general laboratory glass or plastic waste[10].

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been developed.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review Safety Guide Review Safety Guide Verify Equipment Verify Equipment Review Safety Guide->Verify Equipment Assemble Materials Assemble Materials Verify Equipment->Assemble Materials Don PPE Don PPE Assemble Materials->Don PPE Dispense Chemical Dispense Chemical Don PPE->Dispense Chemical Conduct Experiment Conduct Experiment Dispense Chemical->Conduct Experiment Secure Container Secure Container Conduct Experiment->Secure Container Decontaminate Area Decontaminate Area Secure Container->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE Collect Waste Collect Waste Doff PPE->Collect Waste Decontaminate Containers Decontaminate Containers Collect Waste->Decontaminate Containers Dispose Dispose Decontaminate Containers->Dispose

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

  • CymitQuimica. (2023, October 11).
  • National Center for Biotechnology Information. (n.d.). N-methyl-3-phenylbutanamide. PubChem. Retrieved from [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-N-phenylbutanimidic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-3-oxo-N-phenylbutyramide. PubChem. Retrieved from [Link]

  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Apollo Scientific. (2023, August 3).
  • National Center for Biotechnology Information. (n.d.). N-methyl-N-phenylbutanamide. PubChem. Retrieved from [Link]

  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-3-oxo-N-phenylbutanamide.
  • University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.
  • Benchchem. (n.d.). Application Notes: Safe Handling of 3-Methyl-1-phenylbutan-2-ol.
  • ChemicalBook. (2024, August 24). Chemical Safety Data Sheet MSDS / SDS - N-Methyl-N-phenylbutanamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.